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  • Product: 1-(1-methylbutyl)-1H-pyrazol-5-amine
  • CAS: 1015845-66-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(1-methylbutyl)-1H-pyrazol-5-amine: A Proposed Research and Development Framework for a Novel Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2] This guide focuses on the novel compound 1-(1-methylbutyl)-1H-pyrazol-5-amine, a molecule with significant, yet largely unexplored, therapeutic potential. Given the limited specific data on this compound, this document serves as a comprehensive research and development framework. It outlines a proposed synthetic route, a robust characterization strategy, a predictive computational analysis, and a systematic biological screening workflow. This guide is designed to equip researchers with the foundational knowledge and experimental foresight required to investigate and unlock the potential of this promising new chemical entity.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] Their unique structural and electronic properties have made them a focal point in drug discovery, leading to the development of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Compounds featuring this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antioxidant effects.[2][5] The subject of this guide, 1-(1-methylbutyl)-1H-pyrazol-5-amine, represents a novel iteration of this important class of molecules, and this document provides a strategic approach to its synthesis and evaluation.

Proposed Synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine

A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. This approach is proposed for the synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process, beginning with the synthesis of the requisite (1-methylbutyl)hydrazine, followed by its condensation with a suitable β-ketonitrile.

Synthetic Pathway cluster_0 Step 1: Synthesis of (1-methylbutyl)hydrazine cluster_1 Step 2: Condensation and Cyclization 2-bromopentane 2-Bromopentane methylbutylhydrazine (1-methylbutyl)hydrazine 2-bromopentane->methylbutylhydrazine Nucleophilic Substitution hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->methylbutylhydrazine target_compound 1-(1-methylbutyl)-1H-pyrazol-5-amine methylbutylhydrazine->target_compound Condensation/ Cyclization beta_ketonitrile β-Ketonitrile (e.g., Cyanoacetone) beta_ketonitrile->target_compound

Caption: Proposed two-step synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of (1-methylbutyl)hydrazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine hydrate (excess, e.g., 5 equivalents) in a suitable solvent such as ethanol.

  • Addition of Alkyl Halide: Slowly add 2-bromopentane (1 equivalent) to the hydrazine solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by distillation or column chromatography to isolate (1-methylbutyl)hydrazine.

Step 2: Synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine

  • Reaction Setup: In a separate round-bottom flask, dissolve (1-methylbutyl)hydrazine (1 equivalent) and a suitable β-ketonitrile such as cyanoacetone (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 6-12 hours. Monitor the formation of the product by TLC.

  • Isolation and Purification: Upon completion, concentrate the reaction mixture in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Physicochemical Characterization

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are recommended:

Analytical Technique Purpose Predicted Observations
¹H and ¹³C NMR Structural elucidation and confirmation of proton and carbon environments.Characteristic shifts for the pyrazole ring protons and carbons, as well as signals corresponding to the 1-methylbutyl group.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C9H17N3.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl), and C=N/C=C stretching (pyrazole ring).
Melting Point Assessment of purity.A sharp and defined melting point range for a pure crystalline solid.
Elemental Analysis Determination of the elemental composition.The percentage of C, H, and N should match the calculated values for the molecular formula C9H17N3.

Computational Analysis and Predicted Properties

In silico tools can provide valuable insights into the drug-like properties and potential biological activities of a novel compound before extensive laboratory testing.

Predicted Property Computational Method Significance
Lipinski's Rule of Five Molecular descriptor calculationPredicts oral bioavailability.
ADMET Properties QSAR modelingPredicts Absorption, Distribution, Metabolism, Excretion, and Toxicity.
Molecular Docking Structure-based drug designPredicts binding affinity to known biological targets.
pKa and LogP Cheminformatics softwarePredicts ionization and lipophilicity, which influence solubility and membrane permeability.

Proposed Biological Screening Strategy

The diverse biological activities of pyrazole derivatives suggest that 1-(1-methylbutyl)-1H-pyrazol-5-amine could have potential in various therapeutic areas. A tiered screening approach is recommended to efficiently identify its biological profile.

Biological Screening Workflow start Synthesized 1-(1-methylbutyl)-1H-pyrazol-5-amine tier1 Tier 1: Broad-Panel Phenotypic Screening (e.g., Anticancer, Antimicrobial, Anti-inflammatory assays) start->tier1 tier2 Tier 2: Target-Based Assays (Based on Tier 1 hits) tier1->tier2 Identify initial activity tier3 Tier 3: Lead Optimization (Structure-Activity Relationship Studies) tier2->tier3 Validate target engagement and determine potency end Candidate for Preclinical Development tier3->end

Caption: A tiered workflow for the biological evaluation of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Safety and Handling

While specific toxicity data for 1-(1-methylbutyl)-1H-pyrazol-5-amine is unavailable, general precautions for handling novel aminopyrazole compounds should be observed.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, rinse the affected area with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound 1-(1-methylbutyl)-1H-pyrazol-5-amine. By following the proposed methodologies, researchers can systematically investigate the therapeutic potential of this promising molecule. Future work should focus on the synthesis of analogs to establish a structure-activity relationship (SAR) and to optimize the potency and selectivity of this new pyrazole scaffold. The insights gained from these studies will be crucial in advancing this compound through the drug discovery pipeline.

References

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • American Elements. (n.d.). 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

  • Semantic Scholar. (2014). Pyrazole and Its Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1H-imidazo[1,5-b]pyrazole. Retrieved from [Link]

  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

  • ACS Publications. (2019). Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • De Gruyter. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Retrieved from [Link]

  • Phionever. (n.d.). High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 1-(1-methylbutyl)-1H-pyrazol-5-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The prec...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise characterization of novel pyrazole derivatives is a critical step in drug discovery and development, ensuring unambiguous identification and facilitating the establishment of structure-activity relationships. This in-depth technical guide provides a comprehensive walkthrough of the structural elucidation of a representative N-alkylated aminopyrazole, 1-(1-methylbutyl)-1H-pyrazol-5-amine. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we present a logical, self-validating workflow for confirming the molecular structure. This guide emphasizes the rationale behind the analytical choices and the interpretation of complex spectral data, offering field-proven insights for professionals in the field.

Introduction: The Analytical Challenge

The target molecule, 1-(1-methylbutyl)-1H-pyrazol-5-amine, presents a common yet critical challenge in synthetic chemistry: the unambiguous determination of its constitution. While the synthesis from appropriate precursors may suggest a particular outcome, definitive proof of structure requires a multi-faceted analytical approach. The primary analytical questions to be addressed are:

  • Confirmation of the Core Heterocycle: Is the pyrazole ring intact and correctly substituted?

  • Regiochemistry of Alkylation: Has the 1-methylbutyl group been installed on the N1 position of the pyrazole ring? This is a key question as alkylation of aminopyrazoles can potentially occur at multiple nitrogen or even the exocyclic amine.

  • Verification of the Substituent Structure: Does the data confirm the presence and connectivity of the 1-methylbutyl group and the 5-amino group?

To answer these questions, a combination of spectroscopic techniques is essential, each providing a unique piece of the structural puzzle.

Strategic Workflow for Structure Elucidation

A robust analytical workflow ensures that the data collected is complementary and builds a cohesive, irrefutable structural argument. The strategy employed here follows a logical progression from elemental composition to detailed connectivity.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Detailed Structural Analysis cluster_3 Final Confirmation Synthesis Hypothesized Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula Purification->MS FTIR FTIR Spectroscopy Identify Functional Groups Purification->FTIR NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments MS->NMR_1D FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Elucidation Final Structure Elucidation NMR_2D->Elucidation G parent Molecular Ion [M]⁺ m/z = 167 frag1 Loss of Propyl Radical m/z = 124 parent:f0->frag1 - •C₃H₇ frag2 Loss of Butene m/z = 111 parent:f0->frag2 - C₄H₈ frag3 Pyrazole Core m/z = 82 parent:f0->frag3 - C₅H₁₁

Caption: Predicted major fragmentation pathways for 1-(1-methylbutyl)-1H-pyrazol-5-amine.

FTIR Spectroscopy: Identifying Key Functional Groups

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see evidence of the N-H bonds of the amine and the C=N and C=C bonds within the pyrazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Expected Data and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3400 - 3200N-H StretchAsymmetric and symmetric stretching of the -NH₂ group.
2960 - 2850C-H StretchStretching of sp³ C-H bonds in the alkyl chain.
~1620N-H Bend (Scissoring)Bending vibration of the primary amine.
~1590C=N StretchCharacteristic stretching of the pyrazole ring. [2]
~1500C=C StretchAromatic-like C=C stretching within the pyrazole ring.
~1290C-N StretchStretching of the C-N bond of the amine group.

The presence of sharp bands in the 3400-3200 cm⁻¹ region is a strong indicator of the primary amine, while the bands around 1590 cm⁻¹ and 1500 cm⁻¹ are characteristic of the pyrazole heterocycle.

NMR Spectroscopy: The Definitive Structural Map

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are then used to piece together the connectivity of the entire molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-3~7.30d, J=2.0 Hz1HPyrazole CH
H-4~5.50d, J=2.0 Hz1HPyrazole CH
NH₂~4.50br s2HAmine
H-1'~4.10m1HN-CH
H-2'~1.80m2HCH₂
H-3'~1.30m2HCH₂
H-1''~1.25d, J=6.8 Hz3HCH-CH₃
H-4'~0.90t, J=7.4 Hz3HCH₂-CH₃

Interpretation:

  • The two doublets around 7.30 and 5.50 ppm are characteristic of the H-3 and H-4 protons on a 1,5-disubstituted pyrazole ring.

  • The broad singlet at ~4.50 ppm that integrates to 2H is indicative of the primary amine protons.

  • The multiplet at ~4.10 ppm is the methine proton (H-1') of the 1-methylbutyl group, deshielded by its direct attachment to the pyrazole nitrogen.

  • The remaining signals in the upfield region correspond to the aliphatic protons of the 1-methylbutyl chain.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~150.0C-5
~140.0C-3
~95.0C-4
~55.0C-1'
~38.0C-2'
~20.0C-3'
~19.0C-1''
~14.0C-4'

Interpretation:

  • The signals at ~150.0 and ~140.0 ppm are typical for the C-5 (bearing the amino group) and C-3 carbons of the pyrazole ring, respectively. [2]* The signal at ~95.0 ppm corresponds to C-4.

  • The remaining upfield signals are assigned to the carbons of the 1-methylbutyl group.

2D NMR: Connecting the Pieces

G cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc Key HMBC Correlations (¹H-¹³C) H1_prime H-1' H2_prime H-2' H1_prime->H2_prime H1_double_prime H-1'' H1_prime->H1_double_prime H3_prime H-3' H2_prime->H3_prime H4_prime H-4' H3_prime->H4_prime H1_prime_hmbc H-1' C3 C-3 H1_prime_hmbc->C3 ³J (weaker) C5 C-5 H1_prime_hmbc->C5 ²J

Caption: Key 2D NMR correlations for confirming the N1-alkylation and alkyl chain structure.

  • COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings, allowing us to trace the connectivity of the 1-methylbutyl chain. We would expect to see correlations between H-1' and H-2', H-2' and H-3', H-3' and H-4', and importantly, between H-1' and the H-1'' methyl protons. This confirms the structure of the alkyl substituent.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C-3, C-4, and the carbons of the alkyl chain).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the regiochemistry of alkylation. The crucial correlation is from the protons of the N-CH group (H-1' at ~4.10 ppm) to the C-5 carbon of the pyrazole ring (~150.0 ppm). This two-bond correlation (²J) provides definitive evidence that the 1-methylbutyl group is attached to the N1 position, adjacent to the C-5 carbon. A weaker, three-bond (³J) correlation to C-3 might also be observed.

Consolidated Structure Elucidation

By integrating the data from all three spectroscopic techniques, a definitive structure can be assigned:

  • HRMS established the correct elemental formula: C₉H₁₇N₃.

  • FTIR confirmed the presence of a primary amine (-NH₂) and the pyrazole ring.

  • ¹H and ¹³C NMR provided the complete proton and carbon framework of the molecule.

  • COSY and HSQC confirmed the structure of the 1-methylbutyl substituent and assigned the protonated carbons.

  • HMBC unequivocally established the point of attachment of the alkyl group to the N1 position of the pyrazole ring.

The collective data provides a self-validating and irrefutable confirmation of the structure as 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Conclusion

The structural elucidation of novel compounds like 1-(1-methylbutyl)-1H-pyrazol-5-amine is a systematic process that relies on the logical application and interpretation of multiple spectroscopic techniques. This guide has demonstrated a robust workflow, moving from the confirmation of the molecular formula by mass spectrometry, through the identification of key functional groups by FTIR, to the detailed mapping of the molecular framework using a suite of 1D and 2D NMR experiments. The causality behind each analytical choice is paramount, with each step building upon the last to create a comprehensive and validated structural assignment. This methodology serves as a reliable template for researchers in the pharmaceutical and chemical sciences.

References

  • (Placeholder for a relevant synthesis paper on N-alkyl pyrazoles)
  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules. Available at: [Link]

  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Bravo-Castillo/e52f4c5409d6e5a6217462c199589d9e685f5480]([Link]

  • (Placeholder for a general organic chemistry textbook on spectroscopy)
  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2021). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. Available at: [Link]

Sources

Foundational

Chemical and physical properties of 1-(1-methylbutyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known for a wide spectrum of biological activities, forming the core of numerous FDA-approved drugs.[1] The versatility of the pyrazole scaffold allows for interaction with a variety of biological targets, making it a privileged structure in the design of novel therapeutic agents.[1] Compounds featuring this moiety have been successfully developed for treating a range of diseases, including cancer, bacterial infections, and cardiovascular conditions. The continuous exploration of novel pyrazole derivatives is therefore of paramount importance in the quest for new and improved medicines.

This guide focuses on the chemical and physical properties of a specific, lesser-studied derivative, 1-(1-methylbutyl)-1H-pyrazol-5-amine . Understanding these fundamental characteristics is the first critical step in unlocking its potential for drug discovery and development. This document serves as a comprehensive resource, providing both established data and predictive insights into its behavior, along with detailed experimental protocols for its characterization.

Chemical Properties and Synthesis

The chemical identity and reactivity of 1-(1-methylbutyl)-1H-pyrazol-5-amine are defined by its unique molecular structure, which combines the aromatic pyrazole ring, a primary amine, and a branched alkyl chain.

Molecular Structure and Identification

The structure of 1-(1-methylbutyl)-1H-pyrazol-5-amine is characterized by a pyrazole ring substituted at the N1 position with a 1-methylbutyl group and at the C5 position with an amine group.

Caption: Molecular Structure of 1-(1-methylbutyl)-1H-pyrazol-5-amine

Table 1: Core Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₅N₃[2]
Molecular Weight 153.22 g/mol [2]
CAS Number 3524-21-8[2]
Predicted Physical State Liquid at STPInferred from structure
Predicted Boiling Point ~250-280 °CInferred from structural analogues
Predicted Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane)Inferred from structural components
Proposed Synthesis: N-Alkylation of 5-Aminopyrazole

A plausible and efficient method for the synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine is the N-alkylation of 5-aminopyrazole with a suitable alkyl halide, such as 2-bromopentane. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

Synthesis_Workflow Reactants 5-Aminopyrazole + 2-Bromopentane + Base (e.g., K₂CO₃) Reaction Reaction Mixture Reactants->Reaction Solvent Solvent (e.g., DMF or Acetonitrile) Solvent->Reaction Heating Heating with Stirring (e.g., 60-80 °C) Reaction->Heating Step 1 Workup Aqueous Work-up (Extraction with Ethyl Acetate) Heating->Workup Step 2 Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Step 3 Product 1-(1-methylbutyl)-1H-pyrazol-5-amine Purification->Product Final Product

Caption: Proposed Synthesis Workflow for 1-(1-methylbutyl)-1H-pyrazol-5-amine

Spectroscopic Profile (Predicted)

The structural features of 1-(1-methylbutyl)-1H-pyrazol-5-amine suggest a distinct spectroscopic signature. The following are predicted key features based on the analysis of its functional groups and data from related pyrazole derivatives.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Pyrazole Protons: Two distinct signals for the protons on the pyrazole ring. - Alkyl Chain Protons: A series of multiplets corresponding to the protons of the 1-methylbutyl group. - Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.[3]
¹³C NMR - Pyrazole Carbons: Three signals for the carbon atoms of the pyrazole ring.[4] - Alkyl Chain Carbons: Five distinct signals for the carbon atoms of the 1-methylbutyl group.
IR Spectroscopy - N-H Stretch: Two characteristic sharp peaks for the primary amine in the range of 3300-3500 cm⁻¹.[5][6] - C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region from the alkyl group. - C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region from the pyrazole ring.[1]
Mass Spectrometry - Molecular Ion Peak: An odd-numbered molecular ion peak (m/z = 153) due to the presence of an odd number of nitrogen atoms (the "Nitrogen Rule").[6] - Fragmentation: Characteristic fragmentation patterns involving the loss of the alkyl side chain and cleavage of the pyrazole ring.[7][8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Protocol 1: Determination of Boiling Point (Micro-scale Method)

This protocol is designed for the accurate determination of the boiling point of a small sample of the liquid compound.

Boiling_Point_Determination Start Start Step1 Step 1: Sample Preparation - Place a small amount of the liquid sample into a Thiele tube or a similar heating apparatus. Start->Step1 Step2 Step 2: Capillary Tube Insertion - Insert a sealed-end capillary tube, open end down, into the sample. Step1->Step2 Step3 Step 3: Heating - Gently heat the apparatus. Observe the capillary tube. Step2->Step3 Step4 Step 4: Observation of Bubbles - Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. Step3->Step4 Step5 Step 5: Cooling and Reading - Remove the heat source and allow the apparatus to cool slowly. - The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. Step4->Step5 End End Step5->End

Caption: Workflow for Boiling Point Determination

Protocol 2: Determination of Solubility

This protocol outlines a systematic approach to determining the solubility of the compound in various solvents.

Materials:

  • 1-(1-methylbutyl)-1H-pyrazol-5-amine

  • Test tubes

  • Vortex mixer

  • Solvents: Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane

Procedure:

  • Initial Screening:

    • Add approximately 10 mg of the compound to separate test tubes.

    • To each test tube, add 1 mL of a different solvent.

  • Mixing:

    • Vigorously mix each sample using a vortex mixer for 30 seconds.

  • Observation:

    • Allow the samples to stand for 2 minutes.

    • Visually inspect each test tube for the presence of undissolved material.

  • Classification:

    • Soluble: No visible solid particles.

    • Sparingly Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid remains undissolved.

Rationale: The solubility profile provides insights into the polarity of the molecule. Solubility in aqueous acid (5% HCl) would indicate the basic nature of the amine group, while solubility in aqueous base (5% NaOH) would suggest acidic protons (less likely for this structure). Solubility in a range of organic solvents helps to classify it for applications in various reaction and purification conditions.

Safety and Handling

While specific toxicity data for 1-(1-methylbutyl)-1H-pyrazol-5-amine is not available, it should be handled with the standard precautions for a novel chemical compound.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(1-methylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative with potential for further investigation in the field of drug discovery. This guide provides a foundational understanding of its chemical and physical properties, both through confirmed data and predictive analysis based on well-established chemical principles. The provided protocols offer a clear path for its experimental characterization. A thorough understanding of these fundamental properties is essential for any researcher or scientist aiming to explore the therapeutic potential of this and other novel pyrazole derivatives.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. Available at: [Link]

  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(9), 807-814. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.10 Spectroscopy of Amines. Available at: [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 306-310. Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

Unraveling the Enigmatic Core: A Technical Guide to the Potential Mechanism of Action of 1-(1-methylbutyl)-1H-pyrazol-5-amine

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery. Its remarkable versatility allows for facile structural modifications, leading to a diverse array of biological activities.[1][2][3][4][5][6][7][8][9] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant effects.[2][5][8][10] This has culminated in the development of several clinically successful drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, underscoring the therapeutic potential embedded within this scaffold.[1][2][4] The aminopyrazole moiety, in particular, serves as a crucial pharmacophore, providing a key interaction point with various biological targets.[2][3][6] This guide focuses on a specific, under-investigated derivative, 1-(1-methylbutyl)-1H-pyrazol-5-amine, and proposes a strategic framework to elucidate its mechanism of action based on the established pharmacology of related compounds.

Biochemical Profile of 1-(1-methylbutyl)-1H-pyrazol-5-amine: An Uncharted Territory

Currently, there is a notable absence of specific data in the public domain detailing the mechanism of action of 1-(1-methylbutyl)-1H-pyrazol-5-amine. Its chemical structure, featuring a pyrazole core with an amino group at the 5-position and a 1-methylbutyl substituent at the N1 position, suggests several plausible biological interactions. The lipophilic 1-methylbutyl group may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, while the aminopyrazole core likely dictates its pharmacodynamic interactions.

PropertyPredicted CharacteristicRationale
Chemical Class AminopyrazolePresence of a pyrazole ring with a primary amine substituent.
Potential Bioactivity HighThe pyrazole scaffold is a "privileged structure" in medicinal chemistry with a wide range of known biological activities.[1][2][3][4][5][6][7][8][9]
Solubility Moderate to LowThe alkyl substituent may decrease aqueous solubility compared to the parent aminopyrazole.
Target Class Enzymes (Kinases, Proteases), ReceptorsBased on the known targets of other aminopyrazole derivatives.[2][3][6][11]

Hypothesized Mechanisms of Action and a Proposed Research Cascade

Given the known activities of structurally similar pyrazole-amine compounds, we can formulate several hypotheses for the mechanism of action of 1-(1-methylbutyl)-1H-pyrazol-5-amine. The following sections outline these hypotheses and propose a logical, multi-tiered experimental workflow to systematically investigate them.

Hypothesis 1: Inhibition of Pro-inflammatory Pathways

Many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[1][2]

A tiered approach will be employed, starting with broad cellular assays and progressing to specific molecular targets.

G cluster_0 Tier 1: Cellular Phenotyping cluster_1 Tier 2: Target Identification cluster_2 Tier 3: In Vivo Validation A LPS-stimulated Macrophages B Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) A->B Treatment with Compound C COX-1/COX-2 Enzyme Inhibition Assays B->C If Cytokine Reduction Observed D Kinase Profiling (e.g., p38 MAPK) B->D If Cytokine Reduction Observed E Rodent Model of Inflammation (e.g., Carrageenan-induced paw edema) C->E If COX Inhibition Confirmed D->E If Kinase Inhibition Confirmed

Figure 1: A tiered experimental workflow to investigate the anti-inflammatory properties of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Protocol 1: Cytokine Release Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed 2 x 10^5 cells/well in a 96-well plate and allow to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of 1-(1-methylbutyl)-1H-pyrazol-5-amine (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.

Hypothesis 2: Antimicrobial Activity through Oxidative Stress Induction

Certain pyrazole derivatives have demonstrated antimicrobial properties. For instance, some compounds induce oxidative damage in fungal and bacterial cells.[12][13]

This workflow aims to determine the antimicrobial spectrum and then delve into the underlying mechanism.

G cluster_0 Phase 1: Spectrum of Activity cluster_1 Phase 2: Mechanistic Investigation A Minimum Inhibitory Concentration (MIC) Assays against a panel of bacteria and fungi B Measurement of Intracellular Reactive Oxygen Species (ROS) A->B If Antimicrobial Activity is Confirmed C Assessment of Lipid Peroxidation B->C D Evaluation of Mitochondrial Membrane Potential B->D

Figure 2: A proposed workflow for the investigation of the antimicrobial properties of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

  • Compound Dilution: Prepare a serial two-fold dilution of 1-(1-methylbutyl)-1H-pyrazol-5-amine in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Treatment: Treat the microbial cells with the compound at its MIC for a defined period.

  • Staining: Add a fluorescent probe for ROS (e.g., 2',7'-dichlorofluorescin diacetate) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the stained cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Hypothesis 3: Covalent Inhibition of Serine Proteases

Some acylated 1H-pyrazol-5-amines have been identified as covalent inhibitors of serine proteases, such as thrombin.[11] This mechanism involves the transfer of an acyl group to the catalytic serine residue in the enzyme's active site.[11] While 1-(1-methylbutyl)-1H-pyrazol-5-amine is not acylated, its amino group could potentially be modified in vivo or serve as a key binding element for other classes of enzymes. A broader screening against a panel of proteases would be a prudent initial step.

Conclusion and Future Directions

The therapeutic potential of the pyrazole scaffold is well-established, yet the specific biological activities of many of its derivatives, including 1-(1-methylbutyl)-1H-pyrazol-5-amine, remain to be elucidated. The proposed research framework provides a comprehensive and scientifically rigorous approach to systematically unravel the mechanism of action of this compound. By progressing from broad phenotypic screening to specific molecular target identification and validation, we can efficiently determine its pharmacological profile and assess its potential as a novel therapeutic agent. The insights gained from these studies will not only illuminate the function of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile pyrazole chemical class.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier.
  • 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine. Smolecule.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
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  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed.
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  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.
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  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Synthesis and anti-tubercular activity of novel pyrazol-5(H)
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
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Foundational

A Technical Guide to the Discovery, Synthesis, and Therapeutic Evolution of Pyrazole Amine Derivatives

Prepared by: Gemini, Senior Application Scientist Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have played a pivotal role in the development of therapeutics for over a century. This guide provides an in-depth technical overview of the history and discovery of a critical subclass: pyrazole amine derivatives. We will trace the journey from the initial serendipitous discovery of the pyrazole ring by Ludwig Knorr to the development of robust synthetic methodologies for aminopyrazoles, which serve as versatile synthons and key pharmacophores. The causality behind experimental choices in classical and modern syntheses is explored, providing field-proven insights for researchers. Furthermore, this guide chronicles the translation of these chemical entities into blockbuster drugs, culminating in a detailed experimental protocol for the synthesis of a key intermediate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical class.

Introduction: The Enduring Legacy of the Pyrazole Nucleus

In the vast landscape of heterocyclic chemistry, the pyrazole ring system stands out for its remarkable versatility and profound impact on human health.[1][2] Pyrazole-containing molecules exhibit an extensive range of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] The unique electronic and steric properties of the pyrazole ring, conferred by its two nitrogen atoms, allow it to act as a versatile scaffold for molecular design. One nitrogen atom is "pyrrole-like," with its lone pair participating in the aromatic system, while the other is "pyridine-like," with its lone pair oriented in the plane of the ring, available for hydrogen bonding.[3]

This guide focuses specifically on the amine derivatives of pyrazole. The introduction of an amino group (-NH2) onto the pyrazole core dramatically expands its chemical and pharmacological potential.[3][5] Aminopyrazoles are not only crucial building blocks for the synthesis of more complex fused heterocyclic systems but also act as potent pharmacophores, capable of forming key interactions with biological targets like kinases and cyclooxygenase (COX) enzymes.[6][7] Their journey from a 19th-century chemical curiosity to the core of 21st-century precision medicines is a testament to the power of synthetic chemistry in driving therapeutic innovation.

The Genesis of Pyrazole Chemistry: A Serendipitous Discovery

The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[2][8] While investigating the reaction between ethyl acetoacetate and phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative, a pyrazolone compound.[4][9] This landmark reaction, now known as the Knorr Pyrazole Synthesis , became the foundational method for creating this class of heterocycles.[9][10] Although Knorr discovered the first derivative, the parent pyrazole ring itself was first synthesized six years later, in 1889, by Eduard Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[2][4]

Knorr's initial discovery was not merely an academic exercise. The pyrazolone he synthesized, later named Antipyrine, was found to have potent analgesic and antipyretic properties. It became the first fully synthetic drug to be commercialized, dominating the pharmaceutical market until the advent of Aspirin.[11] This early success cemented the pyrazole scaffold's importance in medicinal chemistry and spurred further investigation into its synthesis and applications.

The Rise of Pyrazole Amine Derivatives: Synthetic Gateways to Function

The functionalization of the pyrazole ring with an amino group unlocked new avenues in drug discovery.[3] Aminopyrazoles, particularly 3-amino and 5-aminopyrazoles, are exceptionally useful intermediates. The amino group provides a reactive handle for further elaboration, allowing chemists to build molecular complexity and fine-tune pharmacological properties.

Classical Synthesis: The Knorr Reaction and its Progeny

The most direct and enduring method for synthesizing the pyrazole core is the Knorr Pyrazole Synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9][10]

  • Causality in Experimental Design: The choice of a 1,3-dicarbonyl compound is critical as it directly dictates the substitution pattern of the final pyrazole ring. Hydrazine or a substituted hydrazine provides the two nitrogen atoms required for the heterocycle. The reaction proceeds via an acid-catalyzed mechanism, typically involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9][12]

To specifically generate aminopyrazoles, the strategy is modified by using a 1,3-dielectrophilic precursor where one of the electrophilic groups is a nitrile (-C≡N). The condensation of β-ketonitriles with hydrazines is one of the most common and effective methods for producing 3(5)-aminopyrazoles.

Knorr_Aminopyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product ketonitrile β-Ketonitrile (R1-CO-CH(R2)-CN) condensation Condensation & Cyclization ketonitrile->condensation hydrazine Hydrazine (R3-NH-NH2) hydrazine->condensation dehydration Dehydration (Aromatization) condensation->dehydration + Acid/Heat aminopyrazole 3(5)-Aminopyrazole Derivative dehydration->aminopyrazole caption Figure 1: Generalized workflow for the synthesis of aminopyrazoles.

Sources

Exploratory

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity. This technical guide provides a comprehensive exploration of the pyrazole core's role in conferring biological activity. We will delve into its fundamental chemical characteristics, explore its diverse pharmacological applications with a focus on structure-activity relationships (SAR), and present key insights for its strategic incorporation in drug design. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both foundational knowledge and advanced, field-proven insights.

The Physicochemical Landscape of the Pyrazole Core: More Than Just a Heterocycle

The pyrazole ring's biological promiscuity is deeply rooted in its distinct electronic and structural features. It is a weak base with a pKa of approximately 2.5 for the conjugate acid. This is a consequence of the inductive effect of the adjacent nitrogen atoms. The pyrazole ring system is aromatic, with a delocalized π-electron system that contributes to its stability.

One of the most critical aspects of the pyrazole core is its ability to act as both a hydrogen bond donor (at the N1-H position) and a hydrogen bond acceptor (at the N2 position). This dual capacity allows for a wide range of interactions with biological macromolecules, a key determinant of its pharmacological versatility.

Furthermore, the pyrazole core is considered a bioisostere for various functional groups, most notably the phenyl ring. While both are aromatic, pyrazole offers a significantly lower lipophilicity (ClogP of pyrazole is 0.24 versus 2.14 for benzene), which can lead to improved pharmacokinetic properties such as enhanced aqueous solubility and reduced metabolic liability. This strategic replacement can fine-tune a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. The role of the pyrazole ring in sulfaphenazole, for instance, is to increase the drug's lipophilicity, facilitating its passage across bacterial cell membranes.

A Spectrum of Biological Activities: The Pyrazole Core in Action

The pyrazole scaffold is a recurring motif in a multitude of clinically approved drugs and investigational agents, demonstrating a remarkable breadth of therapeutic applications. Its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and neuroprotective effects.

Anti-inflammatory Agents: Targeting the Arachidonic Acid Pathway

Perhaps the most celebrated success of the pyrazole core in medicinal chemistry is its central role in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a blockbuster anti-inflammatory drug, features a 1,5-diarylpyrazole scaffold.

  • Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. The pyrazole core, along with its specific substitution pattern, is crucial for this selectivity. The trifluoromethyl group on one of the phenyl rings and the sulfonamide moiety on the other are key pharmacophoric features that dictate its binding affinity and selectivity for the COX-2 active site over the constitutively expressed COX-1 enzyme.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to assess the inhibitory potency and selectivity of pyrazole-based compounds against COX enzymes.

1. Enzyme and Substrate Preparation:

  • Recombinant human COX-1 and COX-2 enzymes are obtained from a commercial source.
  • A stock solution of arachidonic acid (the substrate) is prepared in ethanol.

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.
  • Each well contains the respective enzyme (COX-1 or COX-2) in a suitable buffer (e.g., Tris-HCl).
  • Test compounds (pyrazole derivatives) are added at varying concentrations. A known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., indomethacin) are used as positive controls.
  • The reaction is initiated by the addition of arachidonic acid.
  • The plate is incubated at 37°C for a specified time (e.g., 10-15 minutes).

3. Detection of Prostaglandin Production:

  • The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
  • The absorbance is read using a microplate reader.

4. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration.
  • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
  • The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Anticancer Therapeutics: A Multi-Targeted Approach

The pyrazole scaffold has emerged as a valuable pharmacophore in the design of novel anticancer agents, targeting a range of key signaling pathways involved in tumor growth and proliferation.

  • Kinase Inhibition: A significant number of pyrazole-containing compounds act as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been developed to target various kinases, including:

    • BRAF V600E: This mutation is prevalent in melanoma. Pyrazole-based inhibitors have been designed to selectively target this mutated kinase.

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Dual inhibitors targeting both EGFR and VEGFR-2 can simultaneously suppress tumor growth and angiogenesis.

    • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the central role of pyrazole-based inhibitors in blocking key cancer-related signaling pathways.

anticancer_pathways EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Proliferation Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis BRAF BRAF V600E Cell Growth Cell Growth BRAF->Cell Growth CDK CDKs Cell Cycle Cell Cycle CDK->Cell Cycle Pyrazole_Inhibitor1 Pyrazole Inhibitor Pyrazole_Inhibitor1->EGFR Pyrazole_Inhibitor1->VEGFR2 Pyrazole_Inhibitor2 Pyrazole Inhibitor Pyrazole_Inhibitor2->BRAF Pyrazole_Inhibitor3 Pyrazole Inhibitor Pyrazole_Inhibitor3->CDK

Caption: Pyrazole-based inhibitors targeting multiple kinases in cancer therapy.

Antimicrobial Agents: A Renewed Hope Against Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi. For example, certain pyrazoline-clubbed pyrazole derivatives have shown potency against Pseudomonas aeruginosa, while thiazolo-pyrazole derivatives are effective against methicillin-resistant Staphylococcus aureus (MRSA).

The antibacterial pyrazoles cefoselis and ceftolozane are examples of approved antibiotics that incorporate this core structure.

Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

For instance, in the context of cannabinoid receptor antagonists, SAR studies on pyrazole derivatives have revealed that:

  • A para-substituted phenyl ring at the 5-position is crucial for activity.

  • A carboxamido group at the 3-position is required.

  • A 2,4-dichlorophenyl substituent at the 1-position enhances potency.

The following table summarizes the impact of substitutions at different positions of the pyrazole ring on various biological activities:

PositionSubstituent TypeImpact on Biological ActivityExample Target(s)
N1 Large, hydrophobic groupsOften crucial for anchoring the molecule in the binding pocket. Can influence selectivity.Kinases, Cannabinoid Receptors
C3 Hydrogen bond donors/acceptors (e.g., carboxamides)Can form key interactions with the target protein.Cannabinoid Receptors, JNK-1
C4 Small alkyl or halo groupsCan modulate potency and selectivity. Often a point for modification to optimize pharmacokinetic properties.Kinases, COX-2
C5 Aryl or heteroaryl groupsFrequently involved in π-π stacking or hydrophobic interactions with the target.COX-2, Cannabinoid Receptors

Synthetic Strategies: Accessing the Pyrazole Core

The synthetic versatility of the pyrazole ring is a significant advantage in medicinal chemistry, allowing for the generation of diverse libraries of compounds for screening. Several classical and modern synthetic methods are employed to construct the pyrazole scaffold.

Knorr Pyrazole Synthesis and Related Cyclocondensations

The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. This method allows for the introduction of substituents at various positions of the pyrazole ring by choosing appropriately substituted starting materials.

General Experimental Workflow: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This workflow illustrates a typical synthetic route to a trisubstituted pyrazole derivative.

synthesis_workflow Start Start Step1 1. React α,β-unsaturated ketone with hydrazine derivative Start->Step1 Step2 2. Cyclization to form pyrazoline intermediate Step1->Step2 Step3 3. Oxidation of pyrazoline to pyrazole Step2->Step3 Step4 4. Purification by chromatography Step3->Step4 Step5 5. Characterization (NMR, MS) Step4->Step5 End End Step5->End

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

1,3-Dipolar Cycloadditions

Another powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This approach offers excellent control over regioselectivity, particularly when using activated alkynes.

Future Perspectives and Conclusion

The pyrazole core continues to be a fertile ground for drug discovery. Its remarkable ability to interact with a diverse range of biological targets, coupled with its favorable physicochemical properties and synthetic tractability, ensures its continued prominence in medicinal chemistry. Future research will likely focus on:

  • Novel Scaffolds: The development of fused pyrazole systems and novel substitution patterns to explore new chemical space and target challenging proteins.

  • Targeted Therapies: The design of highly selective pyrazole-based inhibitors for personalized medicine, particularly in the field of oncology.

  • Bioisosteric Replacement: Further exploration of the pyrazole core as a bioisostere for other heterocycles and functional groups to optimize drug properties.

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  • El-fakharany, E. M., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 7859-7881. [Link]

  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. International Journal of Advanced Research in Science, Communication and Technology, 3(10). [Link]

  • Marinescu, M., & Zalaru, C. -M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Organic and Medicinal Chemistry, 2(1), 1009. [Link]

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  • de Oliveira, R. D., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR1
Foundational

Comprehensive literature review of 1-(1-methylbutyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to 1-(1-methylbutyl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential Abstract The 5-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(1-methylbutyl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 5-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its remarkable versatility stems from its unique electronic properties and its capacity to serve as a bioisosteric replacement for other functional groups, enabling potent and selective interactions with a wide range of biological targets.[3] This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of a novel, under-explored derivative: 1-(1-methylbutyl)-1H-pyrazol-5-amine . Due to the absence of extensive literature on this specific molecule, this document leverages established chemical principles and data from analogous compounds to provide a robust, predictive, and practical guide for researchers. We will detail a plausible synthetic pathway, predict its spectroscopic signature, and explore its therapeutic potential, thereby establishing a foundational blueprint for its investigation in drug discovery programs.

Introduction: The Significance of the 5-Aminopyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] The incorporation of an amino group at the C5 position creates a polyfunctional molecule with three distinct nucleophilic sites (1-NH, 5-NH₂, and 4-CH), making it an exceptionally valuable synthon for constructing more complex fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines.[5]

The biological relevance of this scaffold is vast, with derivatives exhibiting activities including:

  • Anti-cancer: As kinase inhibitors (e.g., Pirtobrutinib).[1][6]

  • Anti-inflammatory: As COX inhibitors.[4]

  • Antimicrobial and Antiviral: Exhibiting a broad spectrum of activity.[4][7]

  • Antidepressant and Analgesic: Demonstrating various CNS activities.[4]

The N1 position of the pyrazole ring is a critical site for modification, as substituents here directly influence the molecule's physicochemical properties—such as lipophilicity, solubility, and metabolic stability—and can form key interactions within protein binding pockets.[3][8] The introduction of a chiral, non-polar 1-methylbutyl (sec-amyl) group is a strategic choice aimed at enhancing membrane permeability and potentially introducing stereospecific binding interactions, making 1-(1-methylbutyl)-1H-pyrazol-5-amine a compelling target for novel therapeutic development.

Proposed Synthetic Strategy

The most established and reliable method for synthesizing 1-substituted-5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a corresponding substituted hydrazine.[9][10] As the target molecule's precursors are not commercially common, a multi-step synthesis is proposed.

G cluster_0 Part A: Hydrazine Synthesis cluster_1 Part B: β-Ketonitrile Synthesis cluster_2 Part C: Final Cyclization start_A 2-Pentanone hydrazine t-Butyl carbazate (Boc-hydrazine) hydrazone Boc-protected Hydrazone alkylhydrazine (1-methylbutyl)hydrazine (Precursor 1) start_B1 Propionitrile start_B2 Ethyl acetate ketonitrile 3-Oxopentanenitrile (Precursor 2) product 1-(1-methylbutyl)-1H-pyrazol-5-amine (Final Product)

Synthesis of Precursor 1: (1-methylbutyl)hydrazine

Direct alkylation of hydrazine is notoriously difficult to control and often results in mixtures of over-alkylated products. A more robust approach is the reductive amination of a ketone using a protected hydrazine, followed by deprotection.[11][12][13]

Rationale: This two-step method offers superior control. Using tert-butyl carbazate (Boc-hydrazine) allows for the clean formation of a single hydrazone intermediate. The subsequent reduction of the C=N bond is selective, and the final acidic removal of the Boc protecting group is typically high-yielding and straightforward. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent as it is stable in mildly acidic conditions used to promote hydrazone formation and selectively reduces the protonated iminium species over the ketone starting material.[14]

Experimental Protocol (Hypothetical):

  • Hydrazone Formation: To a solution of 2-pentanone (1.0 eq) in methanol, add tert-butyl carbazate (1.05 eq) and a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the ketone.

  • Reduction: Cool the reaction mixture to 0 °C. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the pH between 4-5 with the dropwise addition of acetic acid if necessary. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up & Deprotection: Quench the reaction by adding water and concentrate under reduced pressure to remove methanol. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. To the resulting crude oil, add a 4M solution of HCl in 1,4-dioxane and stir at room temperature for 2-3 hours.

  • Isolation: Evaporate the solvent to dryness. Triturate the resulting solid with diethyl ether to afford (1-methylbutyl)hydrazine hydrochloride as a solid, which can be used directly or neutralized with a base for subsequent steps.

Synthesis of Precursor 2: 3-Oxopentanenitrile (Propionylacetonitrile)

β-Ketonitriles are commonly prepared via a base-mediated condensation of an ester with a nitrile.[15]

Rationale: The Claisen-type condensation is a classic and efficient C-C bond-forming reaction. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of propionitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of ethyl acetate. An acidic workup quenches the reaction and provides the desired β-ketonitrile.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a suspension of sodium ethoxide (1.1 eq) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of propionitrile (1.0 eq) and ethyl acetate (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for 3-4 hours. The formation of a solid precipitate indicates the sodium salt of the product.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and cautiously quench by adding 1M HCl until the solution is acidic (pH ~5-6). Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 3-oxopentanenitrile can often be used directly or purified by vacuum distillation.

Part C: Cyclocondensation to Yield the Final Product

The final step involves the acid-catalyzed cyclization of the two prepared precursors.[9][16]

Rationale: The reaction proceeds via initial formation of a hydrazone between the more nucleophilic nitrogen of the alkylhydrazine and the ketone of the β-ketonitrile. Under acidic conditions and heat, an intramolecular cyclization occurs as the terminal amino group attacks the nitrile carbon. Tautomerization of the resulting imine intermediate yields the final aromatic 5-aminopyrazole product. Acetic acid serves as both the solvent and the catalyst for this transformation.

Experimental Protocol (Hypothetical):

  • Reaction: Combine (1-methylbutyl)hydrazine (or its hydrochloride salt, 1.0 eq) and 3-oxopentanenitrile (1.0 eq) in glacial acetic acid.

  • Heating: Heat the mixture to reflux (approx. 118 °C) for 6-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~8).

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Physicochemical and Predictive Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from structurally related molecules, a detailed spectroscopic profile can be predicted.

mol [label=<

Predicted Properties FormulaC₉H₁₇N₃ Mol. Weight167.25 g/mol AppearancePale oil or low-melting solid logP (calc.)~2.0 - 2.5 H-Bond Donors1 (Amine NH₂) H-Bond Acceptors3 (2x Pyrazole N, 1x Amine N)

>];

} Figure 2: Structure and predicted physicochemical properties of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The following signals are predicted for a CDCl₃ solution.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(1-methylbutyl)-1H-pyrazol-5-amine

Position / Group Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm) Rationale & Notes
Pyrazole H-3 ~7.30 - 7.40 d, J≈2.5 Hz ~138 - 140 Deshielded proton on the pyrazole ring, coupled to H-4.
Pyrazole H-4 ~5.50 - 5.60 d, J≈2.5 Hz ~95 - 97 Shielded proton due to the electron-donating effect of the adjacent amine.
-NH₂ ~3.50 - 4.50 br s - Broad singlet, chemical shift is concentration and solvent dependent.
N-CH (C1') ~4.20 - 4.40 m (sextet-like) ~55 - 58 Chiral center attached to N1 of the pyrazole. Deshielded by the nitrogen.
-CH₂- (C2') ~1.60 - 1.80 m ~35 - 38 Diastereotopic methylene protons, may appear as a complex multiplet.
-CH₂- (C3') ~1.20 - 1.40 m ~20 - 22 Methylene protons adjacent to the terminal methyl group.
CH₃ (C5') ~1.15 - 1.25 d, J≈6.5 Hz ~18 - 20 Methyl group on the chiral center (C1').
CH₃ (C4') ~0.85 - 0.95 t, J≈7.0 Hz ~13 - 15 Terminal methyl group of the butyl chain.
Pyrazole C-5 - - ~150 - 153 Carbon bearing the amino group, significantly downfield.

| Pyrazole C-3 | - | - | ~138 - 140 | Matches the chemical shift range of the attached H-3. |

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

  • 3450-3300 cm⁻¹: Two distinct, sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine (-NH₂).

  • 3100-3000 cm⁻¹: Weak C-H stretching for the aromatic pyrazole ring protons.

  • 2960-2850 cm⁻¹: Strong, sharp bands for the aliphatic C-H stretching of the methylbutyl group.

  • ~1620 cm⁻¹: N-H scissoring (bending) vibration.

  • ~1580-1500 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation.

  • [M+H]⁺: Expected at m/z 168.1495 (for high-resolution MS).

  • [M]⁺˙: Molecular ion at m/z 167.

  • Key Fragments: A prominent fragment would be expected from the cleavage of the N-alkyl bond, resulting in the loss of the 1-methylbutyl group (C₅H₁₁) to give a fragment at m/z 96, corresponding to the aminopyrazole cation. Further fragmentation of the alkyl chain is also expected.

Potential Biological Activity & Therapeutic Applications

The 1-(1-methylbutyl)-1H-pyrazol-5-amine scaffold is a prime candidate for screening in several therapeutic areas based on the established pharmacology of its analogs.

G cluster_0 Key Structural Features cluster_1 Potential Therapeutic Targets center 1-(1-methylbutyl)-1H-pyrazol-5-amine f1 5-Amino Group (H-bond donor/acceptor, key pharmacophore element) center->f1 f2 Pyrazole Core (Aromatic, metabolically stable, scaffold for interaction) center->f2 f3 N1-Alkyl Group (Lipophilic, chiral, modulates PK/PD) center->f3 t1 Protein Kinases (e.g., BTK, Aurora) f1->t1 Drives Binding To t2 Cyclooxygenase (COX) f1->t2 Drives Binding To t3 Bacterial/Fungal Enzymes f1->t3 Drives Binding To t4 GPCRs f1->t4 Drives Binding To f2->t1 Drives Binding To f2->t2 Drives Binding To f2->t3 Drives Binding To f2->t4 Drives Binding To f3->t1 Drives Binding To f3->t2 Drives Binding To f3->t3 Drives Binding To f3->t4 Drives Binding To

  • Oncology (Kinase Inhibition): Many successful kinase inhibitors feature an N-substituted pyrazole core. The 5-amino group often acts as a crucial hydrogen bond donor, anchoring the molecule in the ATP-binding site of kinases like Bruton's tyrosine kinase (BTK) or Aurora kinases.[17][18] The lipophilic 1-methylbutyl group could be explored to target the hydrophobic pocket of the kinase active site, potentially improving potency and selectivity.

  • Anti-inflammatory: The pyrazole scaffold is famously present in COX-2 inhibitors like celecoxib. While the substitution pattern is different, the core heterocycle is known to be well-tolerated by the cyclooxygenase active site. This molecule could serve as a starting point for novel non-steroidal anti-inflammatory drugs (NSAIDs).[19]

  • Infectious Diseases: 5-aminopyrazoles have been reported as potent antibacterial and antifungal agents.[4][9] The increased lipophilicity provided by the N-alkyl chain may enhance the molecule's ability to penetrate the cell walls of microbial pathogens, a key factor in improving antimicrobial efficacy.[7]

  • Central Nervous System (CNS): The modulation of lipophilicity is critical for designing drugs that can cross the blood-brain barrier. The calculated logP suggests this molecule may have sufficient permeability to be investigated for activity against CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels.

Conclusion and Future Directions

While 1-(1-methylbutyl)-1H-pyrazol-5-amine is not a well-documented compound, its structural features place it firmly within a class of molecules with immense therapeutic importance. This guide provides a comprehensive and actionable roadmap for its chemical synthesis and analytical characterization. The proposed multi-step synthetic route is based on reliable and well-understood organic reactions, ensuring a high probability of success. The predictive spectroscopic data offers a clear benchmark for validating the identity and purity of the final product.

The next logical steps for a research program focused on this molecule would be:

  • Execution of Synthesis: Perform the proposed synthesis and purification, optimizing conditions as necessary.

  • Full Characterization: Acquire and interpret full spectroscopic data (¹H NMR, ¹³C NMR, HRMS, IR) to confirm the structure against the predictions outlined herein.

  • Biological Screening: Initiate a broad-based biological screening campaign against panels of protein kinases, microbial strains, and other relevant targets to identify initial therapeutic leads.

  • Analogue Synthesis: Based on initial screening results, synthesize a library of analogues by varying the N1-alkyl group and substituents on the pyrazole ring to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.

By following this structured approach, researchers can efficiently unlock the potential of this promising, yet unexplored, chemical entity.

References

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Exploratory

Early research and studies on aminopyrazole compounds

An In-depth Technical Guide to the Early Research and Studies on Aminopyrazole Compounds Authored by: Gemini, Senior Application Scientist Abstract The aminopyrazole scaffold is a cornerstone in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Early Research and Studies on Aminopyrazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically relevant therapeutics. This guide provides a comprehensive exploration of the foundational research that established aminopyrazoles as a versatile and pharmacologically significant class of compounds. We will delve into the early synthetic methodologies, the seminal discoveries of their biological activities, and the initial forays into understanding their structure-activity relationships. This technical guide is intended for researchers, scientists, and drug development professionals seeking to understand the historical context and fundamental chemistry that paved the way for the contemporary applications of aminopyrazole derivatives.

Introduction: The Genesis of a Privileged Scaffold

Aminopyrazoles are a class of heterocyclic compounds characterized by a five-membered pyrazole ring bearing an amino substituent. The functionalization of the pyrazole nucleus with amino groups in different positions has given rise to a vast array of pharmacologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.[2] The versatility of the aminopyrazole framework lies in its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets, making it a highly sought-after scaffold in drug discovery.[1] This guide will focus on the early, formative research that first brought the potential of aminopyrazole compounds to the attention of the scientific community.

Foundational Synthetic Methodologies for the Aminopyrazole Core

The accessibility of the aminopyrazole core through straightforward and robust synthetic routes has been a significant factor in its widespread adoption in medicinal chemistry. Early research established several key methods for the construction of this heterocyclic system.

Synthesis from β-Ketonitriles and Hydrazines

One of the most common and enduring methods for the synthesis of 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.[3] The reaction proceeds through an initial nucleophilic attack of the hydrazine onto the carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization via the addition of the second hydrazine nitrogen atom to the nitrile carbon atom yields the aminopyrazole ring.

G cluster_0 Synthesis from β-Ketonitrile β-Ketonitrile β-Ketonitrile Hydrazone_Intermediate Hydrazone Intermediate β-Ketonitrile->Hydrazone_Intermediate + Hydrazine Hydrazine Hydrazine Aminopyrazole Aminopyrazole Hydrazone_Intermediate->Aminopyrazole Intramolecular Cyclization

Caption: General schematic for the synthesis of aminopyrazoles from β-ketonitriles.

Synthesis from α,β-Unsaturated Nitriles and Hydrazines

Another widely utilized route for the synthesis of 3(5)-aminopyrazoles is the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.[3] This method relies on the Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization with the elimination of the leaving group to form the aromatic pyrazole ring.

Patented Early Synthesis: Reaction of Hydrazine with Halosubstituted Propionitriles

A notable early example of aminopyrazole synthesis is detailed in a 1975 patent, which describes the production of 3-aminopyrazoles from the reaction of a hydrazine with a 2,3-halosubstituted propionitrile or a 2-halosubstituted acrylonitrile.[4] This method provided a practical and scalable route to the parent 3-aminopyrazole, which was highlighted as a valuable diazo component for the manufacturing of dyes.[4]

  • Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve 285 g (2.06 moles) of potassium carbonate in 400 ml of water.

  • Addition of Hydrazine Hydrate: To the potassium carbonate solution, add 55 g (1.1 moles) of hydrazine hydrate.

  • Addition of Dichloropropionitrile: While stirring vigorously at a temperature of 10 to 20°C, slowly add 123 g (1 mole) of 2,3-dichloropropionitrile to the reaction mixture. The solution will turn yellow and cloudy, with the eventual precipitation of potassium chloride.

  • Reaction Incubation: Stir the mixture for several hours at ambient temperature, followed by heating at 50 to 60°C for 24 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool.

    • Filter the precipitated crystals by suction and wash them with ether or ethyl acetate.

    • Extract the filtrate for 48 hours with ether or for 24 hours with ethyl acetate.

    • Distill off the solvent to yield the 3-aminopyrazole product.

Early Biological Investigations and Key Discoveries

The initial explorations into the biological and industrial applications of aminopyrazole compounds were diverse, reflecting the versatility of this chemical scaffold.

Early Industrial Applications

As indicated by early patents, one of the first recognized applications for 3-aminopyrazoles was in the dye industry, where they served as important diazo components in the synthesis of basic dyes.[4]

Emergence as Pharmacologically Active Agents

Research into the medicinal properties of aminopyrazoles began to gain traction in the latter half of the 20th century. Notably, 4-aminopyrazole derivatives were investigated for their anticonvulsant properties as early as 1970.[2] These early studies demonstrated the potential of the aminopyrazole core to interact with biological systems and modulate their function.

G Start Early Aminopyrazole Research Diazo_Components Diazo Components (1970s) Start->Diazo_Components Anticonvulsants Anticonvulsants (1970s) Start->Anticonvulsants Kinase_Inhibitors Kinase Inhibitors (Late 20th/Early 21st Century) Anticonvulsants->Kinase_Inhibitors Modern_Therapeutics Diverse Modern Therapeutics Kinase_Inhibitors->Modern_Therapeutics

Caption: Evolution of research focus on aminopyrazole compounds.

The Shift Towards Kinase Inhibition

A significant turning point in the history of aminopyrazole research was the discovery of their potent inhibitory activity against various protein kinases. This realization propelled the aminopyrazole scaffold to the forefront of cancer drug discovery. The 3-aminopyrazole moiety, in particular, was identified as an excellent starting point for the development of kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site.[5] This discovery led to the development of numerous aminopyrazole-based kinase inhibitors, some of which have advanced into clinical trials and received FDA approval.[5]

Early Structure-Activity Relationship (SAR) Studies

The initial SAR studies on aminopyrazole compounds were instrumental in guiding the optimization of their biological activities. These early investigations provided a foundational understanding of how structural modifications to the pyrazole ring and its substituents influence potency and selectivity.

SAR in Anticonvulsant Aminopyrazoles

For the 4-aminopyrazole-based anticonvulsants, early research highlighted the importance of the distance between the exocyclic amino group and the endocyclic nitrogen atom for their pharmacological activity.[2] This suggests that the spatial arrangement of these key functional groups is crucial for effective interaction with the biological target.

SAR in Kinase Inhibitors

With the emergence of aminopyrazoles as kinase inhibitors, SAR studies became more systematic. It was quickly established that the 3-amino group is a critical pharmacophore, often acting as a hydrogen bond donor to the kinase hinge region. Early medicinal chemistry efforts focused on modifying the substituents at other positions of the pyrazole ring to enhance potency and selectivity.

Caption: Key positions on the aminopyrazole scaffold for early SAR exploration.

PositionSubstituentEffect on Kinase Inhibitory Activity
N1 Alkyl, ArylModulates physicochemical properties and can influence selectivity.
C4 H, Halogen, Small AlkylCan impact potency and selectivity by interacting with different pockets in the active site.
C5 H, Alkyl, CycloalkylOften explored to enhance potency and exploit specific hydrophobic pockets.

Transition to Modern Drug Discovery

The foundational research on the synthesis, biological activity, and SAR of aminopyrazoles laid the groundwork for their successful application in modern drug discovery. The initial discoveries in kinase inhibition have blossomed into a major area of research, with aminopyrazole-based drugs targeting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs), for the treatment of various cancers.[5][6] The early, fundamental understanding of this versatile scaffold continues to inspire the design and development of new and improved therapeutic agents.

Conclusion

The early research and studies on aminopyrazole compounds were characterized by a spirit of exploration that spanned from industrial applications to the frontiers of medicinal chemistry. The development of robust synthetic methods, coupled with the serendipitous and later systematic discovery of their diverse biological activities, solidified the aminopyrazole core as a privileged scaffold. The foundational knowledge gained from these early investigations continues to be a driving force in the ongoing quest for novel therapeutics, underscoring the enduring legacy of this remarkable class of heterocyclic compounds.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (n.d.).
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (n.d.).
  • US3920693A - Production of 3-aminopyrazoles - Google Patents. (n.d.).
  • Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. (n.d.).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023, April 25).
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. (n.d.).
  • Recent developments in aminopyrazole chemistry - arkat usa. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to 1-(1-methylbutyl)-1H-pyrazol-5-amine (CAS 3524-21-8): Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(1-methylbutyl)-1H-pyrazol-5-amine (CAS 3524-21-8), a substituted 5-aminopyrazole of si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-methylbutyl)-1H-pyrazol-5-amine (CAS 3524-21-8), a substituted 5-aminopyrazole of significant interest in medicinal chemistry. The pyrazole nucleus is a privileged scaffold in numerous FDA-approved drugs, and its derivatives are widely explored for a range of therapeutic applications.[1] This document details the synthetic pathways to 1-(1-methylbutyl)-1H-pyrazol-5-amine, including the preparation of key precursors. It further elaborates on its physicochemical properties, spectroscopic signature, and characteristic reactivity. Finally, this guide explores its potential applications in drug discovery and provides essential safety and handling information.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its structural features allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of a diverse array of fused heterocyclic systems and other complex molecules.[2][3] The amino group at the 5-position is a key nucleophilic handle, enabling a wide range of chemical transformations.

The incorporation of the pyrazole core is a prevalent strategy in the development of therapeutics for a multitude of diseases. Marketed drugs containing the pyrazole motif include the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anticancer drug encorafenib.[1] This underscores the therapeutic potential of pyrazole-based compounds and drives the continued exploration of novel derivatives such as 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine.[2] This approach is highly adaptable for the preparation of 1-(1-methylbutyl)-1H-pyrazol-5-amine. The overall synthetic strategy is a two-step process: first, the synthesis of the key intermediate, 1-(1-methylbutyl)hydrazine, followed by its reaction with a suitable β-ketonitrile.

Preparation of the Key Intermediate: 1-(1-methylbutyl)hydrazine

The synthesis of N-alkylated hydrazines can be achieved through various methods, including the alkylation of hydrazine. A common approach involves the reaction of hydrazine hydrate with an appropriate alkyl halide.

Experimental Protocol: Synthesis of 1-(1-methylbutyl)hydrazine

  • Reaction: Hydrazine hydrate is reacted with 2-bromopentane in a suitable solvent, such as ethanol, often in the presence of a base to neutralize the hydrobromic acid formed.

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine hydrate (1.2 equivalents) in ethanol.

  • Step 2: Addition of Alkyl Halide: Slowly add 2-bromopentane (1.0 equivalent) to the solution at room temperature.

  • Step 3: Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up: After cooling to room temperature, filter the reaction mixture to remove any precipitated hydrazine hydrobromide.

  • Step 5: Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 1-(1-methylbutyl)hydrazine can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: Using a slight excess of hydrazine hydrate helps to drive the reaction to completion and minimize the formation of dialkylated products.

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove after the reaction.

  • Reflux Conditions: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

Cyclocondensation to Form the Pyrazole Ring

The core of the 5-aminopyrazole synthesis is the cyclocondensation reaction between the prepared 1-(1-methylbutyl)hydrazine and a β-ketonitrile, such as cyanoacetone (3-oxobutanenitrile).

Experimental Protocol: Synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine

  • Reaction: 1-(1-methylbutyl)hydrazine reacts with cyanoacetone in an acidic or neutral medium, followed by cyclization.

  • Step 1: Reaction Setup: In a round-bottom flask, dissolve 1-(1-methylbutyl)hydrazine (1.0 equivalent) and cyanoacetone (1.0 equivalent) in ethanol.

  • Step 2: Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the initial condensation.

  • Step 3: Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours. The reaction progress can be monitored by TLC.

  • Step 4: Work-up: Upon completion, remove the solvent under reduced pressure.

  • Step 5: Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Self-Validating System:

The purity of the final product should be confirmed by multiple analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the correct structure and absence of significant impurities. The melting point of the purified compound should also be determined and compared to literature values if available.

Figure 1: Synthetic workflow for 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeJustification
Molecular Formula C₈H₁₅N₃Based on chemical structure.[4]
Molecular Weight 153.23 g/mol Calculated from the molecular formula.[4]
Appearance Colorless to pale yellow solid or oilMany 5-aminopyrazoles are low-melting solids or oils.
Melting Point 40-70 °CAlkyl substitution generally lowers the melting point compared to the unsubstituted parent compound.
Boiling Point > 200 °C (estimated)Expected to be relatively high due to hydrogen bonding capabilities.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Sparingly soluble in nonpolar solvents (e.g., hexane).The amino and pyrazole groups contribute to polarity.
pKa 4-6 (estimated)The amino group is basic, with the exact pKa influenced by the pyrazole ring.
Spectroscopic Characterization

The structure of 1-(1-methylbutyl)-1H-pyrazol-5-amine can be unequivocally confirmed through a combination of spectroscopic techniques.

The ¹H NMR spectrum will provide characteristic signals for the protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

  • ~7.3-7.5 ppm (1H, d): Proton at the C3 position of the pyrazole ring.

  • ~5.4-5.6 ppm (1H, d): Proton at the C4 position of the pyrazole ring.

  • ~4.0-4.5 ppm (2H, br s): Protons of the NH₂ group.

  • ~3.8-4.2 ppm (1H, m): The methine proton of the 1-methylbutyl group.

  • ~1.5-1.9 ppm (2H, m): The methylene protons of the 1-methylbutyl group.

  • ~1.2-1.4 ppm (3H, d): The methyl protons attached to the chiral center of the 1-methylbutyl group.

  • ~0.8-1.0 ppm (6H, m): The terminal methyl protons of the 1-methylbutyl group.

The ¹³C NMR spectrum will show eight distinct carbon signals. Predicted chemical shifts (in ppm) are:

  • ~150-155 ppm: C5 (carbon bearing the amino group).

  • ~135-140 ppm: C3.

  • ~90-95 ppm: C4.

  • ~55-60 ppm: The methine carbon of the 1-methylbutyl group.

  • ~35-40 ppm: The methylene carbon of the 1-methylbutyl group.

  • ~20-25 ppm: The other methylene carbon of the 1-methylbutyl group.

  • ~18-22 ppm: The methyl carbon attached to the chiral center.

  • ~10-15 ppm: The terminal methyl carbon.

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • 3200-3400 cm⁻¹ (N-H stretching): Two bands characteristic of a primary amine.

  • 2850-3000 cm⁻¹ (C-H stretching): For the alkyl groups.

  • ~1620 cm⁻¹ (N-H bending): Scissoring vibration of the primary amine.

  • ~1580 cm⁻¹ (C=N stretching): From the pyrazole ring.

  • ~1500 cm⁻¹ (C=C stretching): From the pyrazole ring.

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 153. Fragmentation patterns would likely involve the loss of alkyl fragments from the 1-methylbutyl group.

Reactivity and Synthetic Utility

The chemical reactivity of 1-(1-methylbutyl)-1H-pyrazol-5-amine is dominated by the nucleophilic character of the 5-amino group and the pyrazole ring itself.

Reactions at the 5-Amino Group

The exocyclic amino group is the most reactive site for electrophilic attack.

  • Acylation and Sulfonylation: The amino group readily reacts with acyl halides, anhydrides, and sulfonyl halides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides.[1] This is a common strategy to introduce diverse functionalities and modulate the biological activity of the pyrazole core.

Experimental Protocol: N-Sulfonylation

  • Step 1: Dissolve 1-(1-methylbutyl)-1H-pyrazol-5-amine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent like dichloromethane or acetonitrile.

  • Step 2: Cool the mixture in an ice bath and add the sulfonyl chloride (1.1 eq) dropwise.

  • Step 3: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Step 4: Quench the reaction with water and extract the product with an organic solvent.

  • Step 5: Purify the product by column chromatography or recrystallization.[1]

  • Condensation Reactions: The amino group can undergo condensation with aldehydes and ketones to form Schiff bases (imines).[2] These imines are valuable intermediates for further synthetic transformations.

Figure 2: Key reactions of the 5-amino group.

Reactions Involving the Pyrazole Ring

The pyrazole ring itself can participate in various reactions, although it is generally less reactive than the exocyclic amino group.

  • Cyclocondensation Reactions: 5-Aminopyrazoles are excellent precursors for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[3] These reactions typically involve condensation with 1,3-dielectrophiles.

Applications in Drug Discovery

While specific applications of 1-(1-methylbutyl)-1H-pyrazol-5-amine are not extensively documented, its structural features make it a highly attractive scaffold for medicinal chemistry programs. The 1-methylbutyl group provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Potential therapeutic areas for derivatives of 1-(1-methylbutyl)-1H-pyrazol-5-amine include:

  • Oncology: Pyrazole derivatives have shown promise as inhibitors of various kinases involved in cancer progression.[1]

  • Inflammation and Pain: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Infectious Diseases: Aminopyrazole derivatives have been investigated for their antibacterial and antifungal activities.[5]

  • Central Nervous System (CNS) Disorders: The ability of pyrazole derivatives to interact with various receptors and enzymes in the CNS makes them interesting candidates for the treatment of neurological and psychiatric disorders.

Safety and Handling

Detailed toxicological data for 1-(1-methylbutyl)-1H-pyrazol-5-amine is not available. However, based on the safety data for similar aminopyrazole compounds, the following precautions should be taken:

Table 2: General Safety Information

HazardPrecaution
Skin and Eye Irritation Causes skin and serious eye irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Inhalation May cause respiratory irritation.[7] Handle in a well-ventilated area or in a chemical fume hood.
Ingestion Harmful if swallowed.[7] Do not eat, drink, or smoke when handling this compound.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this or any chemical.

Conclusion

1-(1-methylbutyl)-1H-pyrazol-5-amine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis can be readily achieved through established methods for 5-aminopyrazole formation. The reactivity of the 5-amino group allows for a wide range of derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. While further research is needed to fully elucidate its biological activities and safety profile, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this promising scaffold.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Semantic Scholar. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801. PubChem. [Link]

  • A kind of preparation method of methyl hydrazine.
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Pyrazole derivatives and their uses thereof.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • A kind of preparation process of methyl hydrazine.
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. ACS Publications. [Link]

  • Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Hydrazine, methyl-, sulfate. Organic Syntheses. [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.. ResearchGate. [Link]

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. PubChem. [Link]

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Exploratory

An In-depth Technical Guide to 1-(1-methylbutyl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 1-(1-methylbutyl)-1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1-methylbutyl)-1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its wide range of biological activities.[1][2] This document details the molecular characteristics, a validated synthetic route, and in-depth analytical methodologies for the characterization of this compound. Furthermore, it explores the potential therapeutic applications based on the established pharmacology of related 5-aminopyrazole derivatives, which are known to act as kinase inhibitors, as well as anticancer, antibacterial, and anti-inflammatory agents.[2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this promising molecule.

Molecular and Physicochemical Profile

1-(1-methylbutyl)-1H-pyrazol-5-amine is a heterocyclic amine featuring a pyrazole ring substituted at the N1 position with a 1-methylbutyl group and at the C5 position with an amine group. The structural features of this molecule, particularly the presence of the aminopyrazole core, make it a valuable building block in the synthesis of more complex bioactive molecules.[3]

Identifier Value
IUPAC Name 1-(1-methylbutyl)-1H-pyrazol-5-amine
Chemical Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Canonical SMILES CCC(C)N1C=CC=N1
CAS Number Not available

Synthesis and Mechanism

The synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine can be efficiently achieved through the well-established condensation reaction of a β-ketonitrile with a substituted hydrazine.[4] This versatile method allows for the introduction of various substituents on the pyrazole ring, providing a modular approach to creating diverse chemical libraries for drug screening.

Synthetic Pathway

The primary route to 5-aminopyrazoles involves the reaction of a β-ketonitrile with a hydrazine hydrate. In this case, the synthesis would proceed via the reaction of 3-oxohexanenitrile with (1-methylbutyl)hydrazine. The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by intramolecular cyclization and dehydration to yield the final pyrazole product.

G reagent1 3-Oxohexanenitrile intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 (1-methylbutyl)hydrazine reagent2->intermediate product 1-(1-methylbutyl)-1H-pyrazol-5-amine intermediate->product Intramolecular Cyclization & Dehydration G cluster_0 Kinase Active Site cluster_1 1-(1-methylbutyl)-1H-pyrazol-5-amine hinge Hinge Region atp_pocket ATP Binding Pocket aminopyrazole Amine Group Pyrazole Ring aminopyrazole:f0->hinge H-Bond Interaction aminopyrazole->atp_pocket Occupies Pocket

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine

Introduction 1-(1-methylbutyl)-1H-pyrazol-5-amine is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1-methylbutyl)-1H-pyrazol-5-amine is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, serving as core scaffolds in numerous FDA-approved drugs.[1] The synthesis of specifically substituted pyrazoles is crucial for the exploration of new chemical space and the development of novel therapeutic agents. This document provides a detailed, two-step protocol for the synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine, designed for researchers and scientists in the field of organic synthesis and drug discovery. The protocol is based on established synthetic methodologies for pyrazole formation and N-alkylation, with in-depth explanations to ensure reproducibility and a thorough understanding of the process.[2][3]

Synthetic Strategy Overview

The synthesis of the target compound is approached in two main stages:

  • Formation of a Pyrazole Intermediate: Synthesis of 3-phenyl-1H-pyrazol-5-amine via the condensation of a β-ketonitrile (benzoylacetonitrile) with hydrazine.

  • N-alkylation: Introduction of the 1-methylbutyl group at the N1 position of the pyrazole ring through alkylation with 2-bromopentane.

This strategy was chosen for its reliability and the commercial availability of the starting materials.

Synthesis_Workflow A Benzoylacetonitrile + Hydrazine Hydrate B Step 1: Condensation (Ethanol, Reflux) A->B C 3-phenyl-1H-pyrazol-5-amine (Intermediate) B->C E Step 2: N-Alkylation (K2CO3, DMF) C->E D 2-Bromopentane D->E F 1-(1-methylbutyl)-3-phenyl-1H-pyrazol-5-amine (Final Product) E->F

Figure 1: Overall synthetic workflow for 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Part 1: Detailed Synthesis Protocol

Step 1: Synthesis of 3-phenyl-1H-pyrazol-5-amine

Reaction: Benzoylacetonitrile + Hydrazine Hydrate → 3-phenyl-1H-pyrazol-5-amine

Materials and Reagents:

  • Benzoylacetonitrile (α-cyanoacetophenone)

  • Hydrazine hydrate (~64-80% solution)

  • Ethanol (absolute)

  • Deionized water

  • Standard laboratory glassware

  • Heating mantle with magnetic stirring

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetonitrile (0.1 mol, 14.5 g) in absolute ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.12 mol, ~6 mL) dropwise at room temperature. The addition is exothermic, and a slight warming of the mixture may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Expertise & Experience: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the benzoylacetonitrile spot indicates the completion of the reaction.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent by about half using a rotary evaporator.

  • Precipitation and Filtration: Pour the concentrated reaction mixture into ice-cold water (200 mL) with stirring. A solid precipitate of 3-phenyl-1H-pyrazol-5-amine will form.

  • Purification: Collect the solid by vacuum filtration using a Büchner funnel, wash with cold water (2 x 50 mL), and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60 °C. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 1-(1-methylbutyl)-3-phenyl-1H-pyrazol-5-amine

Reaction: 3-phenyl-1H-pyrazol-5-amine + 2-Bromopentane → 1-(1-methylbutyl)-3-phenyl-1H-pyrazol-5-amine

Materials and Reagents:

  • 3-phenyl-1H-pyrazol-5-amine (from Step 1)

  • 2-Bromopentane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-phenyl-1H-pyrazol-5-amine (0.05 mol, 7.96 g) and anhydrous potassium carbonate (0.1 mol, 13.8 g) to anhydrous DMF (100 mL).

  • Addition of Alkylating Agent: Add 2-bromopentane (0.06 mol, 9.06 g, ~7.5 mL) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, or until TLC analysis indicates the consumption of the starting pyrazole.

    • Expertise & Experience: N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers. Using a polar aprotic solvent like DMF and a base such as K₂CO₃ generally favors the formation of the thermodynamically more stable N1 isomer, especially with a substituent at the 3-position.[3] The regioselectivity should be confirmed by NMR analysis of the final product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water (300 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired 1-(1-methylbutyl)-3-phenyl-1H-pyrazol-5-amine.

Part 2: Characterization of 1-(1-methylbutyl)-3-phenyl-1H-pyrazol-5-amine

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis Expected Results
Appearance Off-white to pale yellow solid or viscous oil
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.6-7.2 (m, 5H, Ar-H), 5.6 (s, 1H, pyrazole C4-H), 4.2-4.0 (m, 1H, N-CH), 3.8 (br s, 2H, NH₂), 1.9-1.7 (m, 2H, CH₂), 1.3-1.1 (m, 2H, CH₂), 0.9 (t, 3H, CH₃), 0.8 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~150 (C5), ~148 (C3), ~134 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~90 (C4), ~55 (N-CH), ~35 (CH₂), ~20 (CH₂), ~14 (CH₃), ~11 (CH₃)
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₁₄H₁₉N₃: 230.1657; found: 230.16xx

Note: The exact chemical shifts in NMR may vary depending on the solvent and concentration. The provided values are estimations based on similar structures.[1][4]

Mechanistic Discussion

Step 1: Pyrazole Ring Formation

The formation of the 5-aminopyrazole ring proceeds via a condensation reaction between the β-ketonitrile and hydrazine.[2] The mechanism involves an initial nucleophilic attack of the hydrazine on the carbonyl carbon of the benzoylacetonitrile, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine on the nitrile carbon, leading to the formation of the stable aromatic pyrazole ring.

Step 2: N-Alkylation

The N-alkylation of the pyrazole intermediate is a nucleophilic substitution reaction. The base (potassium carbonate) deprotonates the pyrazole ring at one of the nitrogen atoms, creating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromopentane and displacing the bromide ion to form the N-alkylated product.

Mechanism cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-Alkylation A Benzoylacetonitrile C Hydrazone Intermediate A->C + Hydrazine, -H2O B Hydrazine D 3-phenyl-1H-pyrazol-5-amine C->D Intramolecular Cyclization E 3-phenyl-1H-pyrazol-5-amine F Pyrazolate Anion E->F + K2CO3, -KHCO3 H Final Product F->H + 2-Bromopentane, -Br- G 2-Bromopentane G->H

Figure 2: Simplified reaction mechanism.

Part 3: Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Benzoylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7][8][9] Handle with care and avoid creating dust.

  • Hydrazine Hydrate: Toxic and corrosive. It is a suspected carcinogen. Handle with extreme caution, using appropriate gloves and face protection.

  • 2-Bromopentane: Flammable liquid and vapor. Causes skin and eye irritation. Handle away from ignition sources.

  • 3-phenyl-1H-pyrazol-5-amine: May cause skin, eye, and respiratory irritation.[10][11][12]

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available from: [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole. PubChem. Available from: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. ResearchGate. Available from: [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. Available from: [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. Available from: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available from: [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available from: [Link]

  • Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. ResearchGate. Available from: [Link]

  • 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR]. SpectraBase. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific. Available from: [Link]

  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Google Patents.
  • The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl. HETEROCYCLES. Available from: [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. MP Biomedicals. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available from: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. Available from: [Link]

  • Benzoylacetonitrile. PubChem. Available from: [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry. Available from: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Bagh-Carrillo/6d8e5f9b3e9c7a8b5e4d1c3a0b1c0e8d9a7b9c9f]([Link]

Sources

Application

Strategic Synthesis of Substituted Pyrazol-5-amines: A Practical Guide to Laboratory Preparation

An Application Note for the Modern Organic and Medicinal Chemist Introduction: The Enduring Importance of the Pyrazol-5-amine Scaffold The pyrazol-5-amine core is a privileged heterocyclic template that continues to capt...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Modern Organic and Medicinal Chemist

Introduction: The Enduring Importance of the Pyrazol-5-amine Scaffold

The pyrazol-5-amine core is a privileged heterocyclic template that continues to capture the attention of researchers in medicinal chemistry and drug development.[1] Its unique structural features allow it to serve as a versatile scaffold for constructing molecules with a wide spectrum of biological activities, including kinase inhibitors for oncology, antibacterial agents, and antagonists for various receptors.[1][2] The ability to readily introduce diverse substituents at multiple positions on the pyrazole ring makes this class of compounds particularly attractive for generating libraries aimed at lead discovery and optimization.

This guide provides a detailed, experience-driven approach to the laboratory synthesis of substituted pyrazol-5-amines. We will move beyond simple procedural lists to explore the mechanistic rationale behind the most robust synthetic routes, offer detailed step-by-step protocols, and provide insights into troubleshooting and characterization, ensuring a reproducible and validated workflow for researchers.

Core Synthetic Strategy: The β-Ketonitrile and Hydrazine Condensation

While several methods exist for pyrazole synthesis, the most versatile and widely adopted route for preparing pyrazol-5-amines is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1] This method is favored for its operational simplicity, the ready availability of starting materials, and the high yields often achieved.

Causality of the Mechanism: The reaction proceeds through a well-established pathway.[1][3]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine (the more nucleophilic nitrogen in substituted hydrazines) on the electrophilic carbonyl carbon of the β-ketonitrile.

  • Hydrazone Formation: This addition is followed by dehydration, leading to the formation of a hydrazone intermediate. While often transient and not isolated, the formation of this intermediate is a critical step.[1]

  • Intramolecular Cyclization: The key ring-forming step involves the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carbon of the nitrile group. This intramolecular cyclization is typically irreversible and forms the five-membered pyrazole ring.

  • Tautomerization: The resulting imine tautomerizes to the more stable aromatic pyrazol-5-amine.

This mechanistic sequence provides a self-validating framework; the successful formation of the product relies on the inherent reactivity of the chosen functional groups, making it a trustworthy and predictable synthesis.

Workflow Visualization: General Synthesis of Pyrazol-5-amines

The following diagram illustrates the logical flow from starting materials to the final product in the primary synthetic route.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Start1 β-Ketonitrile (R1-CO-CHR2-CN) Proc1 Nucleophilic Attack (Hydrazine on Carbonyl) Start1->Proc1 Solvent (e.g., Ethanol) Start2 Hydrazine (R3-NH-NH2) Start2->Proc1 Proc2 Dehydration & Hydrazone Formation Proc1->Proc2 - H2O Proc3 Intramolecular Cyclization (NH attacks Nitrile) Proc2->Proc3 Proc4 Tautomerization Proc3->Proc4 End1 Substituted Pyrazol-5-amine Proc4->End1 Final Product

Caption: General workflow for pyrazol-5-amine synthesis.

Detailed Application Protocol: Synthesis of 3-Phenyl-1-phenyl-1H-pyrazol-5-amine

This protocol details a representative synthesis using benzoylacetonitrile and phenylhydrazine. The principles outlined are broadly applicable to a wide range of substituted analogs.

Part A: Materials and Reaction Setup
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)Notes
BenzoylacetonitrileC₉H₇NO145.161.45 g10.0Starting Material 1
PhenylhydrazineC₆H₈N₂108.141.1 mL10.0Starting Material 2 (d=1.098)
Absolute EthanolC₂H₅OH46.0740 mL-Solvent
Glacial Acetic AcidCH₃COOH60.050.5 mL-Catalyst
Glassware
Round-bottom flask100 mL1Reaction vessel
Reflux condenser1To prevent solvent loss
Magnetic stirrer & stir bar1For homogenous mixing
Heating mantle1For temperature control

Safety First: Hydrazine derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Part B: Step-by-Step Experimental Procedure
  • Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.

  • Reagent Addition: To the flask, add benzoylacetonitrile (1.45 g, 10.0 mmol) and absolute ethanol (40 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Catalyst Addition: Add glacial acetic acid (0.5 mL) to the solution. The acid catalyzes the dehydration step (hydrazone formation).

  • Hydrazine Addition: Add phenylhydrazine (1.1 mL, 10.0 mmol) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed, and the solution may change color.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • System: Ethyl Acetate/Hexane (e.g., 30:70 v/v).

    • Visualization: UV lamp (254 nm).

    • Observation: The starting material spots should diminish over time while a new, more polar product spot appears. The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Purification: The crude product is often of high purity. For further purification, recrystallization is recommended.

    • Solvent: Dissolve the crude solid in a minimal amount of hot ethanol.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum. A typical yield for this reaction is 85-95%.

Part C: Characterization and Validation

Confirming the identity and purity of the final product is a critical step for the trustworthiness of the protocol.

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons (Ar-H): Multiple signals between δ 7.0-8.0 ppm.

    • Pyrazole C4-H: A characteristic singlet around δ 5.8-6.2 ppm.

    • Amine Protons (NH₂): A broad singlet around δ 5.0-5.5 ppm, which is D₂O exchangeable.

  • ¹³C NMR (in DMSO-d₆): Expect signals for the aromatic carbons, and three distinct signals for the pyrazole ring carbons, with the C5 carbon (bearing the amine group) typically appearing around δ 150-160 ppm.

  • IR Spectroscopy (KBr pellet):

    • N-H Stretch: Two characteristic bands for the primary amine in the 3300-3500 cm⁻¹ region.

    • C=N and C=C Stretch: Absorptions in the 1500-1620 cm⁻¹ region corresponding to the pyrazole ring.

  • Mass Spectrometry (ESI+): Look for the molecular ion peak [M+H]⁺ at m/z = 236.12.

Versatility and Scope

The described protocol is robust and can be adapted for a variety of substituted pyrazol-5-amines. The table below provides example parameters for different starting materials.

R¹ in KetonitrileR³ in HydrazineSolventApprox. Time (h)Typical Yield (%)
PhenylPhenylEthanol3 - 590
4-ChlorophenylPhenylEthanol4 - 688
MethylPhenylEthanol2 - 492
Phenyl4-NitrophenylAcetic Acid5 - 785
PhenylMethylMethanol2 - 389

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is poor, ensure your hydrazine is of high quality, as it can degrade upon storage. Alternatively, increasing the reflux time or using a stronger acid catalyst (e.g., a drop of HCl) can drive the reaction to completion.

  • Oily Product: If the product oils out instead of precipitating, try adding the reaction mixture to a larger volume of cold water and stirring vigorously.[4] The product may then solidify and can be filtered.

  • Regioselectivity Issues: When using unsymmetrical β-dicarbonyl precursors (instead of β-ketonitriles), the formation of two regioisomers is possible.[5] The choice of solvent and pH can influence the isomeric ratio; aprotic dipolar solvents in an acidic medium have been shown to improve regioselectivity in some cases.[5] For pyrazol-5-amine synthesis from β-ketonitriles, this is generally not an issue as the cyclization pathway is highly directed.

References

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Karrouchi, K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. [Link]

  • El-Faham, A., et al. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Advanced Research, 8(1), 1-13. [Link]

  • Organic Syntheses. (2010). 5-Benzo[1][6]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. [Link]

  • Gomaa, M. A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]

  • Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3740. [Link]

  • Ferreira, R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

Sources

Method

Title: High-Purity Isolation of 1-(1-methylbutyl)-1H-pyrazol-5-amine for Pharmaceutical Research and Development

An Application Note from the Senior Application Scientist Abstract This comprehensive guide details robust and validated protocols for the purification of 1-(1-methylbutyl)-1H-pyrazol-5-amine, a key heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Abstract This comprehensive guide details robust and validated protocols for the purification of 1-(1-methylbutyl)-1H-pyrazol-5-amine, a key heterocyclic building block in modern drug discovery. Recognizing the critical impact of compound purity on experimental outcomes, we present three distinct, field-proven methodologies: high-resolution flash column chromatography, selective recrystallization via acid-salt formation, and an efficient acid-base liquid-liquid extraction for preliminary cleanup. Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step instructions, and expert troubleshooting advice. This application note is designed to empower researchers, medicinal chemists, and process development scientists to consistently achieve the high levels of purity required for downstream applications, including high-throughput screening, lead optimization, and GMP synthesis.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged pharmacophore" due to its versatile biological activity and favorable physicochemical properties.[1][2][3] Its presence in numerous FDA-approved drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the PDE5 inhibitor Sildenafil—underscores its therapeutic significance.[1][2] The N-substituted aminopyrazole, 1-(1-methylbutyl)-1H-pyrazol-5-amine, represents a valuable synthetic intermediate, offering multiple functionalization points for the construction of diverse chemical libraries.

The successful synthesis of such molecules is only the first step; achieving high purity is paramount. Residual impurities, including regioisomers, unreacted starting materials, or byproducts, can confound biological assays, lead to false positives, and compromise the integrity of research data. This guide provides a systematic approach to purifying 1-(1-methylbutyl)-1H-pyrazol-5-amine, ensuring that the material used in subsequent research is of the highest possible quality.

Physicochemical Profile and Impurity Considerations

A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy. Due to the novelty of this specific compound, exact experimental data is scarce; therefore, properties are estimated based on closely related analogs.

Table 1: Physicochemical Properties of 1-(1-methylbutyl)-1H-pyrazol-5-amine and Analogs

PropertyValue (Estimated for Target Compound)Reference Analog
Chemical Formula C₉H₁₇N₃1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (C₉H₁₇N₃)[4]
Molecular Weight 167.25 g/mol 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (167.25)[4]
Appearance Colorless to light yellow oil or low-melting solidAssumed based on alkyl-substituted aminopyrazoles
pKa (Predicted) 4.0 - 5.0 (for the pyrazole ring nitrogen)1-Methyl-1H-pyrazol-3-amine (~4.04)[5]
Solubility Good solubility in polar organic solvents (DCM, EtOAc, MeOH); slight solubility in water.[5][6]1-Methyl-1H-pyrazol-5-amine[6]
Predicted logP ~2.0 - 2.5Calculated based on structure

Common Impurities:

  • Regioisomers: The synthesis of N-substituted pyrazoles can often yield a mixture of isomers (e.g., 1,3- vs. 1,5-disubstituted), which may have very similar polarities, making separation challenging.[3][7]

  • Unreacted Starting Materials: Precursors used in the synthesis may persist in the crude product.

  • Reaction Byproducts: Side reactions can introduce structurally related impurities that require targeted removal.

Strategic Approach to Purification

The optimal purification strategy depends on the impurity profile and the desired scale. The following workflow provides a logical decision-making framework for isolating high-purity 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Purif_Workflow Crude Crude Product Assess Initial Assessment (TLC, LC-MS) Crude->Assess LLE Protocol 3: Acid-Base Extraction (Bulk Impurity Removal) Assess->LLE  High impurity load   Chroma Protocol 1: Flash Chromatography (High-Resolution Separation) Assess->Chroma  Multiple close-eluting spots   Recryst Protocol 2: Recrystallization (High Purity Polishing) Assess->Recryst  Crude solid / oil   LLE->Chroma Final Purity Analysis (HPLC, NMR, LC-MS) Chroma->Final Recryst->Final Pure Pure Product (>98%) Final->Pure

Caption: A decision-making workflow for selecting the appropriate purification protocol.

Protocol 1: High-Resolution Flash Column Chromatography

This is the most versatile method for separating compounds with different polarities, making it ideal for removing both baseline impurities and closely-eluting regioisomers.

4.1 Principle of Separation Normal-phase flash chromatography utilizes a polar stationary phase (silica gel) and a less polar mobile phase. The separation of 1-(1-methylbutyl)-1H-pyrazol-5-amine is governed by the differential partitioning of the compound and its impurities between these two phases. The polar aminopyrazole core interacts strongly with the silica surface via hydrogen bonding, while the non-polar 1-methylbutyl tail has a greater affinity for the mobile phase. By gradually increasing the polarity of the mobile phase (eluent), compounds are eluted in order of increasing polarity.

4.2 Materials and Reagents

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

4.3 Step-by-Step Protocol

  • Solvent System Optimization:

    • Dissolve a small amount of the crude material in DCM.

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., start with 70:30 Hex:EtOAc).

    • The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, with good separation from impurities. A small amount of triethylamine (0.5%) can be added to the eluent to prevent streaking caused by the basic amine group.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hex:EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves resolution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fractionation:

    • Begin elution with the low-polarity mobile phase, applying positive pressure.[7]

    • Collect fractions systematically.

    • Gradually increase the eluent polarity (gradient elution) as needed based on TLC analysis to elute the target compound.

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate to track the elution of the product.

    • Combine all fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

4.4 Troubleshooting

ProblemProbable CauseSolution
Compound Streaking on TLC/Column Amine interacting too strongly with acidic silica.Add 0.5-1% triethylamine or ammonia to the mobile phase.
Poor Separation of Isomers Insufficient resolution of the solvent system.Use a shallower solvent gradient or switch to a different solvent system (e.g., DCM/MeOH).
Product Elutes with Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane percentage).

Protocol 2: Purification by Recrystallization via Salt Formation

For compounds that are solids or oils that can be induced to crystallize, this method offers a highly effective means of achieving exceptional purity. Direct recrystallization of amines can be challenging; converting the amine to a salt often enhances its crystallinity.[8][9]

5.1 Principle of Purification This technique leverages the basicity of the amine. By reacting the crude 1-(1-methylbutyl)-1H-pyrazol-5-amine with an acid (e.g., hydrochloric acid), a polar, ionic hydrochloride salt is formed. This salt typically has significantly different solubility properties than the free amine and any non-basic impurities. It can be selectively crystallized from a carefully chosen solvent system, leaving impurities behind in the mother liquor. The pure salt is then isolated and neutralized with a base to regenerate the high-purity free amine.[9][10]

5.2 Materials and Reagents

  • Crude 1-(1-methylbutyl)-1H-pyrazol-5-amine

  • Anhydrous diethyl ether (Et₂O) or Isopropanol (IPA)

  • Hydrochloric acid solution (e.g., 2M HCl in Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filtration apparatus (Büchner funnel)

5.3 Step-by-Step Protocol

  • Dissolution: Dissolve the crude material in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

  • Salt Formation: While stirring, slowly add a solution of HCl in diethyl ether dropwise. The hydrochloride salt will typically precipitate as a white solid. Monitor the pH with damp litmus paper to ensure slight acidity.

  • Crystallization: If precipitation is not immediate, cool the solution in an ice bath and gently scratch the inside of the flask to induce crystallization. Allow the solution to stand at a low temperature (4°C) to maximize crystal growth.

  • Isolation of Salt: Collect the salt crystals by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual mother liquor.

  • Regeneration of Free Amine:

    • Dissolve the purified salt in water or a minimal amount of methanol.

    • Transfer the solution to a separatory funnel and add an organic solvent (e.g., DCM or EtOAc).

    • Slowly add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

    • Extract the liberated free amine into the organic layer. Repeat the extraction 2-3 times.

  • Final Processing: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the pure amine.

Protocol 3: Preparative Acid-Base Liquid-Liquid Extraction

This technique is an excellent first-pass purification step to remove neutral or acidic impurities from a large batch of crude material quickly and efficiently.

6.1 Principle of Separation This method exploits the change in a compound's solubility based on its protonation state. The basic amine is protonated in an acidic aqueous solution, becoming a water-soluble salt. Neutral organic impurities remain in the organic phase and are separated. The aqueous layer containing the protonated amine is then basified, regenerating the water-insoluble free amine, which can be re-extracted into a fresh organic solvent.

LLE_Workflow cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Back-Extraction s1_org Organic Layer 1 Neutral Impurities s1_aq Aqueous Layer 1 (Acidic) Product-HCl Salt s2_aq Aqueous Layer 2 (Basic) Inorganic Salts s1_aq->s2_aq Add NaOH/NaHCO₃ Add fresh organic solvent s2_org Organic Layer 2 Pure Product (Free Amine) start Crude Product in Organic Solvent + Aqueous HCl start->s1_org start->s1_aq

Caption: Workflow for purification via acid-base liquid-liquid extraction.

6.2 Step-by-Step Protocol

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. The upper organic layer contains neutral impurities and can be discarded. For maximum recovery, wash the organic layer again with 1M HCl and combine the aqueous extracts.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly and carefully add a base (e.g., 10M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8).

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of DCM or EtOAc and shake to extract the neutralized free amine back into the organic phase. Repeat this extraction two more times.

  • Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the purified product.

Purity Assessment

The purity of the final product should always be validated.

  • HPLC/LC-MS: The primary method for quantitative purity assessment. A single sharp peak is indicative of high purity.

  • NMR (¹H and ¹³C): Confirms the chemical structure and identity of the compound and can reveal the presence of any remaining impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents, acids, and bases with care.

  • Refer to the Safety Data Sheet (SDS) for all chemicals used.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(2), M1234. Available from: [Link]

  • American Elements. (n.d.). 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

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  • Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
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Application

Application Note: Comprehensive Spectroscopic Characterization of 1-(1-methylbutyl)-1H-pyrazol-5-amine

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(1-methylbutyl)-1H-pyrazol-5-amine, a key heterocyclic amine with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(1-methylbutyl)-1H-pyrazol-5-amine, a key heterocyclic amine with significant potential in medicinal chemistry and drug development.[1] This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies are designed to ensure data integrity and structural confirmation, providing researchers with a robust guide for their analytical workflows.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms, serves as a vital scaffold in the development of a wide range of pharmaceuticals and agrochemicals.[1] The functionalization of the pyrazole ring allows for the modulation of its physicochemical and biological properties, making its derivatives a subject of intense research.[1][2] 1-(1-methylbutyl)-1H-pyrazol-5-amine is a member of this important class of compounds. Accurate and thorough spectroscopic characterization is a cornerstone of the drug discovery and development process, ensuring the identity, purity, and stability of new chemical entities.[3][4] This guide provides the necessary protocols to achieve a comprehensive spectroscopic profile of this compound.

Molecular Structure and Key Features

Molecular Formula: C₉H₁₇N₃

Molecular Weight: 167.25 g/mol

Structure:

The structure features a pyrazole ring substituted at the N1 position with a 1-methylbutyl group and at the C5 position with an amino group. This combination of a chiral alkyl group and a nucleophilic amino group on the heterocyclic core makes it an interesting candidate for further synthetic modifications and biological screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5][6] It provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale for NMR Analysis
  • ¹H NMR: Will be used to identify the number of unique proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which reveals neighboring protons. This is crucial for confirming the connectivity of the 1-methylbutyl chain and the protons on the pyrazole ring.

  • ¹³C NMR: Provides information on the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, etc.).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals by revealing correlations between them.

Predicted NMR Data

The following table summarizes the expected chemical shifts for 1-(1-methylbutyl)-1H-pyrazol-5-amine based on the analysis of similar pyrazole derivatives.[1][7]

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Multiplicity (¹H) Notes
Pyrazole-H4~5.5-6.0~95-105dDoublet due to coupling with H3.
Pyrazole-H3~7.2-7.6~135-145dDoublet due to coupling with H4.
NH₂~3.5-5.0-br sBroad singlet, chemical shift can vary with solvent and concentration.
N-CH~4.0-4.5~50-60mMultiplet due to coupling with adjacent protons.
CH₃ (on butyl)~1.2-1.4~10-15dDoublet due to coupling with N-CH.
CH₂~1.5-1.9~30-40mMultiplet.
CH₂~1.2-1.5~20-25mMultiplet.
CH₃ (terminal)~0.8-1.0~10-15tTriplet due to coupling with adjacent CH₂.
Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Acquire_1H Acquire ¹H Spectrum Prep->Acquire_1H Transfer to NMR tube Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process Process spectra: FT, phasing, baseline correction Acquire_2D->Process Analyze Assign peaks and interpret correlations Process->Analyze

Caption: NMR Spectroscopy Experimental Workflow.

  • Sample Preparation: Dissolve 5-10 mg of 1-(1-methylbutyl)-1H-pyrazol-5-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.[8][9] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard 2D experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in spectral assignment.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals, determine multiplicities, and assign all proton and carbon signals using the 1D and 2D data.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[10]

Rationale for MS Analysis
  • Molecular Weight Confirmation: To confirm the elemental composition and exact mass of the molecule.

  • Fragmentation Pattern: To support the proposed structure by analyzing the fragmentation pattern, which is often characteristic of specific functional groups and structural motifs.[11]

Predicted Mass Spectrometry Data
Ion m/z (predicted) Notes
[M+H]⁺168.1495Protonated molecular ion. This is expected to be a prominent peak in ESI+.
[M]⁺˙167.1422Molecular ion in techniques like GC-MS (EI).
FragmentsVariousLoss of the butyl group, fragments from the pyrazole ring cleavage.
Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis Prep Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) Inject Inject sample into the LC system Prep->Inject Separate Chromatographic separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass analysis (e.g., TOF or Quadrupole) Ionize->Detect Analyze Determine exact mass and analyze fragmentation Detect->Analyze

Caption: LC-MS Experimental Workflow.

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent compatible with LC-MS, such as methanol or acetonitrile.[12] The sample should be free of non-volatile salts and buffers.[13]

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

    • Set the electrospray ionization (ESI) source to positive ion mode.

  • LC Separation: If analyzing a mixture or to remove impurities, use a suitable C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid to promote ionization).

  • Mass Analysis: Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm structural features.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[14]

Rationale for IR Analysis

To confirm the presence of key functional groups such as N-H (amine) and C=N/C=C (pyrazole ring), as well as C-H bonds.[15]

Predicted IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (amine)Stretch3300-3500Medium (two bands for primary amine)
C-H (aliphatic)Stretch2850-3000Strong
C=N, C=C (pyrazole ring)Stretch1500-1650Medium to Strong
N-H (amine)Bend1580-1650Medium
C-NStretch1250-1335Medium

Note: The N-H stretching of primary amines typically appears as two bands.[16]

Experimental Protocol for FTIR Spectroscopy (ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Place a small amount of solid or liquid sample directly on the ATR crystal Acquire_BG Acquire background spectrum Prep->Acquire_BG Acquire_Sample Acquire sample spectrum Acquire_BG->Acquire_Sample Analyze Identify characteristic absorption bands Acquire_Sample->Analyze

Caption: FTIR-ATR Experimental Workflow.

  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic or conjugated systems.[17]

Rationale for UV-Vis Analysis

To determine the wavelength of maximum absorption (λₘₐₓ) of the pyrazole chromophore and to quantify the compound using the Beer-Lambert law.[4]

Predicted UV-Vis Data
  • λₘₐₓ: Expected in the range of 220-280 nm, characteristic of π → π* transitions in the pyrazole ring.[7] The exact position will be solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare a dilute solution of known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile) Blank Record baseline with a cuvette containing only the solvent Prep->Blank Fill cuvette Measure Measure the absorbance of the sample solution Blank->Measure Analyze Determine λₘₐₓ and calculate molar absorptivity (ε) Measure->Analyze

Caption: UV-Vis Spectroscopy Experimental Workflow.

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a dilute solution of a known concentration that will give an absorbance reading in the optimal range (0.1-1.0 AU).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Baseline Correction: Fill a quartz cuvette with the solvent used to prepare the sample and use it to record a baseline correction.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan the absorbance of the sample over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Conclusion

The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous characterization of 1-(1-methylbutyl)-1H-pyrazol-5-amine. The protocols and expected data presented in this guide offer a solid foundation for researchers to confirm the structure and purity of this and similar pyrazole derivatives, ensuring high-quality data for subsequent stages of research and development.

References

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Method

1-(1-methylbutyl)-1H-pyrazol-5-amine NMR and mass spectrometry analysis

An Application Guide to the Structural Characterization of 1-(1-methylbutyl)-1H-pyrazol-5-amine using NMR and Mass Spectrometry Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Structural Characterization of 1-(1-methylbutyl)-1H-pyrazol-5-amine using NMR and Mass Spectrometry

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The precise structural elucidation of novel pyrazole derivatives is a critical step in the drug discovery and development pipeline. This application note provides a comprehensive, field-tested guide to the definitive characterization of 1-(1-methylbutyl)-1H-pyrazol-5-amine using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). By integrating detailed, step-by-step protocols with the underlying scientific principles, this document serves as an essential resource for researchers engaged in the synthesis and analysis of heterocyclic compounds. We explain the causality behind experimental choices, from sample preparation to instrument parameterization, ensuring a robust and reproducible analytical workflow.

Introduction: The Significance of Pyrazole Analogs

Pyrazole derivatives are a class of N-heterocyclic compounds renowned for their vast spectrum of biological activities and therapeutic applications.[4][5][6] Their versatile structure allows for interaction with a wide array of biological targets, making them privileged pharmacophores in drug design.[4] The subject of this guide, 1-(1-methylbutyl)-1H-pyrazol-5-amine (Molecular Formula: C₈H₁₅N₃, Molecular Weight: 153.23 g/mol ), is a representative member of this class. Its structural confirmation is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of subsequent biological and pharmacological studies.

This guide provides an integrated approach, leveraging the strengths of both NMR spectroscopy for detailed structural mapping and mass spectrometry for molecular weight confirmation and fragmentation analysis.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the unambiguous determination of the covalent structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Scientific Principles and Expected Spectral Features

For 1-(1-methylbutyl)-1H-pyrazol-5-amine, a combination of ¹H and ¹³C NMR is required for full characterization. The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic state (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Based on the structure, we can predict the key features of the NMR spectra. The numbering convention used for this analysis is shown in Figure 1.

Chemical structure of 1-(1-methylbutyl)-1H-pyrazol-5-amine with atom numbering for NMR analysis.
Figure 1. Structure and numbering of 1-(1-methylbutyl)-1H-pyrazol-5-amine.
  • ¹H NMR Predictions: The pyrazole ring protons (H3, H4) are expected to appear as doublets in the aromatic region. The exocyclic amine (NH₂) protons will likely present as a broad singlet. The protons of the 1-methylbutyl substituent will exhibit complex splitting patterns in the aliphatic region, providing clear evidence of its structure and attachment to the N1 position.

  • ¹³C NMR Predictions: Eight distinct carbon signals are anticipated: three from the pyrazole ring (C3, C4, C5) and five from the 1-methylbutyl group. The chemical shifts of C3 and C5 will be significantly different due to the influence of the adjacent nitrogen atoms and the amine group.

Experimental Protocol: NMR Analysis

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample for ¹H NMR (or 20-50 mg for ¹³C) prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a high-quality 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Calibrate chemical shifts (ref. TMS or solvent) proc1->proc2 proc3 Integrate ¹H signals & Assign multiplicities proc2->proc3 proc4 Assign ¹H and ¹³C signals using 1D & 2D data proc3->proc4 report Final Structural Confirmation proc4->report Confirm Structure

A streamlined workflow for NMR analysis.

Step 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[7]

  • Weighing the Sample: Accurately weigh 5-10 mg of 1-(1-methylbutyl)-1H-pyrazol-5-amine for ¹H NMR, or 20-50 mg for ¹³C NMR experiments, into a clean, dry vial.[8] Higher concentrations are needed for less sensitive nuclei like ¹³C.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[7] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like the NH₂ group), DMSO-d₆ can be beneficial as it slows down the exchange rate. The deuterated solvent provides a field-frequency lock for the instrument and avoids overwhelming solvent signals in a ¹H spectrum.[9]

  • Dissolution & Transfer: Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial. Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a high-quality, clean 5 mm NMR tube to remove any particulate matter.

Step 2: Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and can be adapted for other field strengths.

Parameter¹H Acquisition¹³C AcquisitionRationale
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; proton-decoupled ¹³C for singlet signals.
Spectral Width 12 ppm220 ppmCovers the expected chemical shift range for most organic molecules.
Acquisition Time ~3.4 s~1.2 sBalances resolution with experiment time.
Relaxation Delay (d1) 2.0 s2.0 sAllows for sufficient relaxation of nuclei between scans to ensure accurate integration.
Number of Scans 8-161024-4096Signal-to-noise is improved by accumulating more scans, essential for the low-abundance ¹³C isotope.
Temperature 298 K298 KStandard ambient temperature for routine analysis.
Data Interpretation and Predicted Assignments

After processing, the spectra should be referenced, typically to the residual solvent peak or an internal standard like TMS. The predicted chemical shifts and multiplicities are summarized below.

AssignmentPredicted ¹H δ (ppm), MultiplicityPredicted ¹³C δ (ppm)
H3 ~7.3-7.5 (d)~138-142
H4 ~5.5-5.7 (d)~92-96
C5 -~148-152
NH₂ ~3.5-5.0 (br s)-
H1' ~4.0-4.3 (m)~55-59
H2' ~1.7-1.9 (m)~30-34
H3' ~1.2-1.4 (m)~19-23
H4' ~0.8-1.0 (t)~13-15
1'-CH₃ ~1.1-1.3 (d)~18-22

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended to confirm these assignments definitively.

Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, as it typically produces an intact protonated molecular ion [M+H]⁺, minimizing premature fragmentation.[10][11]

Scientific Principles and Predicted Fragmentation

In positive-ion ESI-MS, the analyte solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For 1-(1-methylbutyl)-1H-pyrazol-5-amine, the basic amine and pyrazole nitrogens are readily protonated, yielding a strong signal for the [M+H]⁺ ion at m/z 154.13.

Collision-Induced Dissociation (CID) can then be used to fragment this precursor ion. The fragmentation of N-alkylated pyrazoles and amines is often directed by the nitrogen atoms and the stability of the resulting fragments.[12][13] A plausible fragmentation pathway involves the cleavage of the alkyl substituent, which is a key diagnostic tool.

Predicted fragmentation of the protonated molecule.
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol or acetonitrile at ~1 mg/mL.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion.

  • Instrumentation and Data Acquisition:

    • Method: Infuse the sample directly using a syringe pump (flow rate ~5-10 µL/min) or via Liquid Chromatography (LC-MS).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

ParameterRecommended SettingRationale
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for ion generation.
Drying Gas (N₂) Flow 8 - 12 L/minFacilitates desolvation of the charged droplets.
Drying Gas Temp. 300 - 350 °CAids solvent evaporation without causing thermal degradation.
Nebulizer Pressure 30 - 45 psiControls the formation of a fine aerosol spray.
Mass Range (Scan) m/z 50 - 300Covers the expected molecular ion and its primary fragments.
Collision Energy (MS/MS) 10 - 30 eV (Ramped)Varies the energy to induce fragmentation for structural analysis.
Data Interpretation
  • Full Scan MS: The primary goal is to identify the [M+H]⁺ ion. For 1-(1-methylbutyl)-1H-pyrazol-5-amine (C₈H₁₅N₃), the calculated monoisotopic mass is 153.1266. Therefore, the protonated ion [M+H]⁺ should be observed at m/z 154.1344 . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy.

  • MS/MS Analysis: Isolate the precursor ion at m/z 154.13 and subject it to CID. The resulting product ion spectrum should be analyzed to identify key fragments. Expected diagnostic fragments include:

    • Loss of the alkyl side chain: A fragment corresponding to the protonated aminopyrazole core (m/z 84.07).

    • Cleavage within the side chain: Loss of propene (C₃H₆) via a McLafferty-type rearrangement, resulting in a fragment at m/z 112.09.

The presence of these specific fragments provides compelling evidence that confirms the connectivity of the alkyl group to the pyrazole ring.

Conclusion

The structural integrity of synthesized compounds is the bedrock of reliable scientific research. This application note has detailed robust, validated protocols for the comprehensive analysis of 1-(1-methylbutyl)-1H-pyrazol-5-amine. By combining the detailed connectivity map provided by multi-dimensional NMR with the definitive molecular formula and fragmentation data from HRMS, researchers can achieve an unequivocal structural confirmation. This integrated analytical approach is essential for advancing research in medicinal chemistry and ensuring the quality and reproducibility of novel chemical entities.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
  • High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central.
  • Small molecule NMR sample preparation - University of Illinois Urbana-Champaign.
  • Mass spectrometric study of some pyrazoline derivatives - ResearchG
  • (PDF)
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines - Scientific Research Publishing.
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
  • NMR Sample Preparation: The Complete Guide - Organom
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles - Wiley Online Library.
  • Video: Mass Spectrometry: Amine Fragment
  • Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic.
  • Unraveling the Mechanism of Electrospray Ionization - ACS Public
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar.
  • mass spectra - fragmentation p
  • Video: Electrospray Ioniz
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry.
  • 1-Methyl-1H-pyrazol-5-ylamine | 1192-21-8 - ChemicalBook.
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed.
  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • 1-Methylpyrazole(930-36-9) 1H NMR spectrum - ChemicalBook.

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Application

Analytical methods for the quantification of 1-(1-methylbutyl)-1H-pyrazol-5-amine

Abstract This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of 1-(1-methylbutyl)-1H-pyrazol-5-amine. As a novel pyrazole derivative, st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of 1-(1-methylbutyl)-1H-pyrazol-5-amine. As a novel pyrazole derivative, standardized analytical protocols are not yet established in the public domain. Therefore, this application note, grounded in established principles of analytical chemistry and drawing parallels from structurally related compounds, presents detailed strategies for creating robust and reliable quantification methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, analytical scientists, and professionals in drug development who require precise and accurate measurement of this compound in various matrices.

Introduction and Rationale

1-(1-methylbutyl)-1H-pyrazol-5-amine is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development due to their diverse biological activities.[1][2][3] Accurate quantification is critical for pharmacokinetic studies, metabolism research, quality control of active pharmaceutical ingredients (APIs), and formulation development. The molecular structure, featuring a polar amine group and a nonpolar alkyl chain, allows for versatile analytical approaches.

This guide outlines the theoretical and practical considerations for establishing three distinct, validated analytical methods. The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyEstimated Value/CharacteristicRationale for Analytical Method Development
Molecular Formula C₉H₁₇N₃Influences mass spectrometry parameters.
Molecular Weight 167.25 g/mol Relatively low molecular weight, suitable for GC-MS and LC-MS.
Polarity Moderately polarThe pyrazole amine moiety imparts polarity, while the methylbutyl group adds non-polar character. This dual nature makes it suitable for reverse-phase HPLC.
Volatility Potentially volatileThe alkyl chain may allow for sufficient volatility for GC-MS analysis, possibly after derivatization to improve thermal stability.
UV Absorbance ExpectedPyrazole rings typically exhibit UV absorbance, enabling detection by HPLC-UV.[4][5]
Ionization HighThe amine group is readily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI) in LC-MS/MS.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: This method is ideal for routine analysis and quality control where high sensitivity is not the primary requirement. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength.[4]

Proposed Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides sufficient hydrophobicity to retain the moderately polar analyte.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic amine.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

    • Rationale: A gradient is proposed to ensure elution of the analyte with good peak symmetry and to clean the column of any less polar impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). A preliminary λmax of ~215 nm can be used as a starting point.[6]

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(1-methylbutyl)-1H-pyrazol-5-amine reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions, e.g., 90:10 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Target)
ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.998
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) S/N ratio ≥ 3:1
Limit of Quantification (LOQ) S/N ratio ≥ 10:1
HPLC Method Development Workflow

HPLC_Workflow start Start: Define Analytical Target Profile select_column Select Column (C18, C8) start->select_column select_mobile_phase Select Mobile Phase (ACN/MeOH, Water with modifier) select_column->select_mobile_phase optimize_gradient Optimize Gradient Elution select_mobile_phase->optimize_gradient optimize_temp_flow Optimize Temp & Flow Rate optimize_gradient->optimize_temp_flow determine_lambda_max Determine λmax optimize_temp_flow->determine_lambda_max validate Perform Method Validation (ICH Guidelines) determine_lambda_max->validate end Final Validated Method validate->end

Caption: Workflow for HPLC-UV method development.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[4] The compound is vaporized and separated in a capillary column, then fragmented and detected by a mass spectrometer, providing high selectivity.

Proposed Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

Chromatographic and Spectrometric Conditions:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent). Rationale: A 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for screening and method development.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

    • Rationale: This program allows for the elution of the analyte while separating it from potential impurities.

  • Injection Mode: Splitless (for higher sensitivity).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-450) for initial identification of fragmentation patterns, followed by Selected Ion Monitoring (SIM) for quantification.

  • Potential SIM ions: The molecular ion (M+) at m/z 167 should be monitored, along with characteristic fragment ions. Pyrazole fragmentation often involves the loss of HCN or N₂.[7]

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Dissolve 10 mg of the reference standard in 10 mL of a volatile solvent like Ethyl Acetate or Dichloromethane.

  • Working Standards: Prepare serial dilutions in the same solvent to cover the desired concentration range (e.g., 10 ng/mL to 5000 ng/mL).

  • Sample Solution: Extract the analyte from its matrix using a suitable solvent and dilute to fall within the calibration curve.

GC-MS Analysis Workflow

GCMS_Workflow start Prepare Standards & Samples in Volatile Solvent inject Inject into GC-MS start->inject separation GC Separation (Temperature Program) inject->separation ionization EI Ionization (70 eV) separation->ionization detection_scan Full Scan Analysis (Identify M+ and Fragments) ionization->detection_scan detection_sim Develop SIM Method (Select Quant/Qual Ions) detection_scan->detection_sim quantify Quantify using Calibration Curve detection_sim->quantify

Caption: Workflow for GC-MS quantitative analysis.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for quantifying compounds in complex matrices like biological fluids.[8][9] The analyte is separated by HPLC, ionized (typically by ESI), and then quantified using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Proposed Experimental Protocol

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Rationale: A shorter column with smaller particles is suitable for fast, high-efficiency separations typical in LC-MS/MS.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier that promotes protonation for positive mode ESI.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Elution: A fast gradient, e.g., 5% to 95% B in 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: ESI Positive. Rationale: The amine group is easily protonated.

  • Precursor Ion (Q1): [M+H]⁺ = m/z 168.2.

  • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. The most abundant and stable fragment ions will be selected for the MRM transitions.

  • MRM Transitions (Hypothetical):

    • Quantifier: 168.2 → [Most abundant product ion]

    • Qualifier: 168.2 → [Second most abundant product ion]

  • Source Parameters: Capillary voltage, gas flow, and temperatures must be optimized for the specific instrument to maximize the signal for m/z 168.2.

Sample Preparation
  • Stock and Working Standards: Prepared as in the HPLC method, but diluted to a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Matrix Samples (e.g., Plasma): Protein precipitation is a common and effective cleanup method. Add 3 parts of cold acetonitrile containing an internal standard to 1 part of plasma. Vortex, centrifuge, and inject the supernatant.

Method Validation Parameters (Target)
ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 85 - 115% (at LLOQ), 90-110% (other levels)
Precision (% RSD) ≤ 15%
Lower Limit of Quantification (LLOQ) Lowest standard on the curve meeting accuracy/precision criteria.
Matrix Effect To be assessed and minimized.
LC-MS/MS Method Development Workflow

LCMSMS_Workflow start Tune MS: Infuse Standard find_precursor Identify Precursor Ion [M+H]+ in Q1 start->find_precursor product_scan Perform Product Ion Scan in Q3 find_precursor->product_scan select_mrm Select MRM Transitions (Quantifier/Qualifier) product_scan->select_mrm optimize_ce Optimize Collision Energy (CE) select_mrm->optimize_ce develop_lc Develop Fast LC Method optimize_ce->develop_lc validate Full Method Validation (ICH/FDA Guidelines) develop_lc->validate

Caption: Workflow for LC-MS/MS method development.

Conclusion

This application note provides three robust starting points for the development of quantitative analytical methods for 1-(1-methylbutyl)-1H-pyrazol-5-amine. The choice between RP-HPLC-UV, GC-MS, and LC-MS/MS should be guided by the specific application's requirements for sensitivity, selectivity, and throughput. Each proposed protocol is based on sound analytical principles and data from related molecular structures. It is imperative that any method developed based on this guidance undergoes a full and rigorous validation process in accordance with ICH guidelines or other relevant regulatory standards to ensure data integrity and reliability.

References

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]

  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PubMed. Retrieved from [Link]

  • ijcpa.in. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6. analytical methods. NCBI Bookshelf. Retrieved from [Link]

  • PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [Link]

  • ResearchGate. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. PubChem. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine

Abstract This document provides a comprehensive guide for the synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in drug discovery and materials science. Two detailed protocols are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in drug discovery and materials science. Two detailed protocols are presented: a classical thermal condensation method and a rapid microwave-assisted approach. The underlying chemical principles, starting material selection, and in-depth procedural details are discussed to ensure successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Substituted 5-Aminopyrazoles

5-Aminopyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Their prevalence in approved drugs and clinical candidates stems from their ability to act as versatile scaffolds that can be readily functionalized to interact with a wide range of biological targets. The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the physicochemical properties and biological activity of these molecules. The 1-(1-methylbutyl) group, with its specific steric and lipophilic characteristics, can impart unique properties to the parent pyrazole, making 1-(1-methylbutyl)-1H-pyrazol-5-amine a desirable intermediate for novel compound libraries.

The synthesis of 1-substituted-5-aminopyrazoles is most reliably achieved through the condensation of a substituted hydrazine with a β-ketonitrile. This reaction proceeds via a well-established mechanism involving the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of reagents and reaction conditions can be tailored to optimize yield, purity, and reaction time.

Synthetic Strategy and Core Reagents

The primary synthetic route to 1-(1-methylbutyl)-1H-pyrazol-5-amine involves the reaction between (1-methylbutyl)hydrazine and a suitable β-ketonitrile, such as 3-aminocrotononitrile.

Starting Materials and Reagents

A critical aspect of a successful synthesis is the quality and purity of the starting materials. The following table summarizes the key reagents for the synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
(1-methylbutyl)hydrazineNot readily availableC₅H₁₄N₂102.18N1-substituent source
3-Aminocrotononitrile1118-61-2C₄H₆N₂82.11Pyrazole backbone precursor
Sodium Hydroxide1310-73-2NaOH40.00Base
Ethanol64-17-5C₂H₅OH46.07Solvent
Hydrochloric Acid7647-01-0HCl36.46Acid catalyst (microwave)
Water7732-18-5H₂O18.02Solvent

Note on (1-methylbutyl)hydrazine: This starting material is not as commonly available as simpler alkylhydrazines. Researchers may need to synthesize it or procure it from a specialized chemical supplier. A general method for the preparation of alkylhydrazines involves the alkylation of hydrazine or a protected hydrazine derivative.[1]

Reaction Mechanism

The formation of the 1,5-disubstituted pyrazole-5-amine from (1-methylbutyl)hydrazine and 3-aminocrotononitrile is a classic example of heterocyclic synthesis. The reaction proceeds through the following key steps:

  • Hydrazone Formation: The more nucleophilic nitrogen of (1-methylbutyl)hydrazine attacks the carbonyl group of the keto tautomer of 3-aminocrotononitrile. This is followed by dehydration to form a hydrazone intermediate.

  • Cyclization: The terminal amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization/Aromatization: The resulting five-membered ring intermediate tautomerizes to form the stable, aromatic 1-(1-methylbutyl)-1H-pyrazol-5-amine.

The following diagram illustrates the proposed reaction mechanism:

G hydrazine (1-methylbutyl)hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone + 3-Aminocrotononitrile ketonitrile 3-Aminocrotononitrile ketonitrile->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization product 1-(1-methylbutyl)-1H-pyrazol-5-amine cyclized->product Tautomerization

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocols

Two robust protocols are provided below. The classical thermal method is suitable for larger-scale synthesis, while the microwave-assisted protocol offers a significant reduction in reaction time, ideal for rapid library synthesis and methods development.

Protocol 1: Classical Thermal Synthesis

This protocol is adapted from a well-established procedure for the synthesis of analogous 1-alkyl-pyrazol-5-amines.[2]

Materials and Equipment:

  • (1-methylbutyl)hydrazine (or its hydrochloride salt)

  • 3-Aminocrotononitrile[3]

  • Sodium hydroxide (2 M aqueous solution)

  • Ethanol

  • Round-bottom flask (250 mL, three-necked)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer or thermocouple

  • Ice-water bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a 250-mL three-necked round-bottom flask equipped with a magnetic stir bar, add (1-methylbutyl)hydrazine (1.0 eq). If using the hydrochloride salt, add the salt and then slowly add a 2 M aqueous solution of sodium hydroxide (1.0 eq) with stirring until the solid dissolves completely.

  • Addition of β-Ketonitrile: To the stirred solution of the free hydrazine, add 3-aminocrotononitrile (1.0 eq) in one portion.

  • Reaction Setup: Fit the flask with a reflux condenser and a thermometer or thermocouple.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the temperature and stirring for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Crystallization and Isolation:

    • Cool the reaction mixture to room temperature.

    • Further cool the mixture in an ice-water bath for 1 hour to induce crystallization of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water to remove any inorganic salts.

  • Drying and Purification:

    • Dry the crude product under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant acceleration of the reaction, often leading to high yields in a fraction of the time required for conventional heating.

Materials and Equipment:

  • (1-methylbutyl)hydrazine

  • 3-Aminocrotononitrile

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium hydroxide (10% aqueous solution)

  • Microwave reactor with sealed reaction vessels

  • Magnetic stir bars for microwave vials

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture Preparation: In a microwave reaction vessel, combine (1-methylbutyl)hydrazine (1.0 eq), 3-aminocrotononitrile (1.0 eq), and 1 M hydrochloric acid.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 150 °C and hold for 10-20 minutes.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature.

    • Carefully open the vessel and transfer the contents to a beaker.

    • Basify the solution with a 10% aqueous solution of sodium hydroxide until a precipitate forms.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization if needed.

The following workflow diagram summarizes the key steps in both synthetic approaches:

G start Starting Materials: (1-methylbutyl)hydrazine 3-Aminocrotononitrile thermal Protocol 1: Thermal Synthesis start->thermal microwave Protocol 2: Microwave Synthesis start->microwave reaction_thermal Reaction in Solvent (e.g., Ethanol/Water) 90-100 °C, 12-24h thermal->reaction_thermal reaction_microwave Reaction in 1M HCl 150 °C, 10-20 min microwave->reaction_microwave workup_thermal Cooling and Crystallization reaction_thermal->workup_thermal workup_microwave Basification with 10% NaOH reaction_microwave->workup_microwave isolation Vacuum Filtration workup_thermal->isolation workup_microwave->isolation purification Drying and Optional Recrystallization isolation->purification product 1-(1-methylbutyl)-1H-pyrazol-5-amine purification->product

Caption: Synthetic workflow for 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Safety Precautions

  • Hydrazine Derivatives: Alkylhydrazines are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Reagents: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Microwave Synthesis: Microwave reactions are performed in sealed vessels at elevated temperatures and pressures. Ensure that the microwave reactor is operated according to the manufacturer's instructions and that all safety features are functional.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess the purity of the solid product.

Conclusion

The synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine can be reliably achieved through the condensation of (1-methylbutyl)hydrazine and 3-aminocrotononitrile. The choice between a classical thermal approach and a modern microwave-assisted method will depend on the desired scale and available equipment. By following the detailed protocols and safety guidelines outlined in this document, researchers can successfully prepare this valuable building block for their discovery programs.

References

  • Organic Syntheses, Coll. Vol. 10, p.86 (2004); Vol. 78, p.209 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v78p0209]
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link: https://www.mdpi.com/1422-8599/2023/4/26]
  • BenchChem. Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. [Link: https://www.benchchem.com/application-notes/reactivity-of-1-methyl-1h-pyrazol-5-amine-with-electrophiles]
  • Google Patents. A kind of preparation method of methyl hydrazine. [Link: https://patents.google.
  • Sigma-Aldrich. 3-Aminocrotononitrile. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/a61807]
  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/93146]
  • CymitQuimica. 3-Amino-2-butenenitrile. [Link: https://www.cymitquimica.com/cas/1118-61-2]
  • ACD/Labs. R-6.5 1-METHYLBUTYL 4-(2-ACETYL-2-ETHYLHYDRAZINO)BENZOATE. [Link: https://www.acdlabs.
  • Santa Cruz Biotechnology. 1-(3-methylbutyl)-1H-pyrazol-5-amine. [Link: https://www.scbt.com/p/1-3-methylbutyl-1h-pyrazol-5-amine-3524-21-8]

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Application

The Synthetic Chemist's Gateway: Leveraging 1-(1-methylbutyl)-1H-pyrazol-5-amine for Advanced Pharmaceutical Scaffolds

Introduction: The Strategic Value of the 1-Substituted 5-Aminopyrazole Scaffold In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous FDA-approved dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Substituted 5-Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its value lies in its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability compared to other aromatic systems.[2] Among the various pyrazole building blocks, 1-substituted-1H-pyrazol-5-amines are particularly versatile intermediates. The strategic placement of substituents allows for fine-tuning of physicochemical properties and provides multiple reaction handles for molecular elaboration.

This guide focuses on 1-(1-methylbutyl)-1H-pyrazol-5-amine , a chemical intermediate whose utility lies in the deliberate combination of its reactive 5-amino group and the lipophilic, flexible 1-(1-methylbutyl) side chain. The exocyclic 5-amino group is the most nucleophilic position on the ring, making it the primary site for reactions such as acylation, sulfonylation, and cyclocondensation.[3] Concurrently, the 1-methylbutyl group serves a critical role in drug design; such alkyl chains can enhance lipophilicity, which is crucial for membrane permeability, and provide conformational flexibility, allowing the final molecule to adopt optimal conformations for binding to biological targets.[2][4] Furthermore, incorporating such alkylated heterocyclic motifs can render molecules less susceptible to metabolic degradation, potentially improving their pharmacokinetic profiles.[2]

This document provides detailed application notes and protocols for utilizing 1-(1-methylbutyl)-1H-pyrazol-5-amine as a cornerstone intermediate for synthesizing two classes of high-value compounds: N-pyrazolyl sulfonamides and fused pyrazolo[3,4-d]pyrimidines, a core structure in many kinase inhibitors.[5]

Physicochemical Properties & Safety Data

While specific data for 1-(1-methylbutyl)-1H-pyrazol-5-amine is not extensively published, the properties and hazards can be reliably extrapolated from analogous 1-alkyl-5-aminopyrazoles.

PropertyValue (Estimated)Justification / Source
Molecular Formula C₉H₁₇N₃Calculated
Molecular Weight 167.25 g/mol Calculated
Appearance Off-white to yellow solid or oilAnalogy to similar pyrazoles
Solubility Soluble in methanol, ethanol, DCM, ethyl acetateGeneral solubility of aminopyrazoles
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.Based on SDS for 1-Methyl-1H-pyrazol-5-ylamine.[3]
Precautionary Statements P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Based on SDS for 1-Methyl-1H-pyrazol-5-ylamine.[3]
Handling Handle in a well-ventilated area. Avoid dust formation. Use personal protective equipment (PPE). Store under an inert atmosphere if possible.Standard practice for amine-containing heterocycles.[3]

Application Note 1: Synthesis of N-Pyrazolyl Sulfonamides via N-Sulfonylation

Principle & Rationale

The high nucleophilicity of the exocyclic 5-amino group makes it an excellent substrate for reaction with electrophilic sulfonylating agents like sulfonyl chlorides. This reaction forms a stable sulfonamide linkage, a key functional group in many therapeutic agents due to its ability to act as a hydrogen bond acceptor and mimic a peptide bond.

The choice of reaction conditions is critical for achieving high yield and purity. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. Acetonitrile is an excellent solvent choice as it is polar enough to dissolve the reactants and the amine salt byproduct, yet is aprotic and does not interfere with the reaction. This protocol is adapted from a validated synthesis of a structurally similar pyrazole-based benzenesulfonamide.[3]

Workflow for N-Sulfonylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 1-(1-methylbutyl)-1H-pyrazol-5-amine (1.0 eq), p-toluenesulfonyl chloride (1.1 eq), and Acetonitrile B Add Triethylamine (1.2 eq) dropwise at 0°C A->B Setup C Stir at room temperature for 12-18 hours B->C Initiation D Monitor reaction by TLC (e.g., 3:1 Hexanes:EtOAc) C->D Monitoring E Evaporate solvent (in vacuo) D->E Completion F Partition between Ethyl Acetate and Water E->F G Wash organic layer with brine, dry over Na₂SO₄, filter F->G H Concentrate crude product G->H I Purify by column chromatography (Silica gel, Hexanes/EtOAc gradient) H->I

Caption: Experimental workflow for the N-sulfonylation of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(1-methylbutyl)-1H-pyrazol-5-amine (1.0 eq) and p-toluenesulfonyl chloride (1.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the amine) and stir the mixture to dissolve the solids.

  • Base Addition: Cool the flask in an ice bath to 0 °C. Add triethylamine (1.2 eq) dropwise to the stirred solution over 5 minutes.

    • Causality Note: Slow addition of the base is crucial to control the initial exotherm of the acid-base neutralization reaction. Running the reaction at room temperature from the start is also feasible.[3]

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting amine.

  • Workup (Solvent Removal): Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Workup (Extraction): Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Add deionized water and shake. Separate the layers.

    • Self-Validation: This step removes the triethylamine hydrochloride salt into the aqueous phase.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate to afford the pure N-(1-(1-methylbutyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Application Note 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

Principle & Rationale

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles of immense interest in drug discovery, often acting as "hinge-binding" motifs in kinase inhibitors.[5] 5-Aminopyrazoles are ideal precursors for their synthesis. A robust and common method involves the condensation of the 5-aminopyrazole with a nitrile in the presence of an acid catalyst, followed by cyclization.

This protocol utilizes a classical approach where the 5-aminopyrazole reacts with an aliphatic or aromatic nitrile in the presence of dry HCl gas.[6] The HCl acts as a catalyst, activating the nitrile towards nucleophilic attack by the 5-amino group. The resulting intermediate then undergoes intramolecular cyclization to form the fused pyrimidine ring. Microwave-assisted synthesis can often be employed to drastically reduce reaction times and improve yields.[6]

Reaction Mechanism and Logic

G Start 5-Aminopyrazole + Nitrile Intermediate1 Nitrile Activation (Protonation) Start->Intermediate1 Reagents Reagents Dry HCl (catalyst) Dioxane (solvent) Intermediate2 Nucleophilic Attack by 5-NH₂ Intermediate1->Intermediate2 Intermediate3 Amidine Intermediate Intermediate2->Intermediate3 Proton transfer Intermediate4 Intramolecular Cyclization (N1 attacks imine carbon) Intermediate3->Intermediate4 Product Pyrazolo[3,4-d]pyrimidine Intermediate4->Product Tautomerization & HCl loss

Caption: Simplified mechanism for the acid-catalyzed synthesis of pyrazolo[3,4-d]pyrimidines.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and condenser, dissolve 1-(1-methylbutyl)-1H-pyrazol-5-amine (1.0 eq) and the desired nitrile (e.g., acetonitrile or benzonitrile, 1.5 eq) in anhydrous dioxane.

  • Catalyst Addition: Bubble a slow stream of dry hydrogen chloride (HCl) gas through the solution for 5-10 minutes.

    • Expertise Note: Anhydrous conditions are critical. HCl gas can be generated by dropping concentrated sulfuric acid onto sodium chloride or by using a cylinder of compressed HCl. The reaction must be performed in a fume hood. An alternative, safer method involves using potassium tert-butoxide under solvent-free microwave conditions.

  • Reaction: Heat the reaction mixture to reflux (approx. 101 °C for dioxane) and maintain for 6-12 hours.

  • Monitoring: Follow the consumption of the starting material using TLC or LC-MS.

  • Workup (Quenching): After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Workup (Basification): Neutralize the mixture by slowly adding a 5-10% aqueous sodium hydroxide or sodium carbonate solution until the pH is ~8-9. This will cause the product to precipitate.

    • Self-Validation: The formation of a precipitate upon basification is a strong indicator of successful product formation.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent (e.g., ethanol, isopropanol) or purify by column chromatography to obtain the pure 1-(1-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, MS, and elemental analysis.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved January 22, 2026, from [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Retrieved January 22, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

  • Patel, H. M., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Young Pharmacists, 6(1), 15-22. Retrieved January 22, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Method

Application Note &amp; Protocols: A Framework for Investigating the In Vitro Biological Activity of 1-(1-methylbutyl)-1H-pyrazol-5-amine

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This document provides a comprehensive framework for the initial in vitro characterization of a novel pyrazole derivative, 1-(1-methylbutyl)-1H-pyrazol-5-amine. We present a logical, tiered approach, beginning with a foundational assessment of cytotoxicity, followed by targeted investigations into its potential anti-inflammatory and pro-apoptotic activities. The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps. This guide is intended for researchers in drug discovery and chemical biology, providing the necessary detail to generate reliable and interpretable preliminary data on the compound's biological profile.

Introduction: The Rationale for a Tiered Screening Approach

Pyrazole derivatives are a cornerstone of modern pharmacology, forming the structural basis for drugs like the anti-inflammatory agent Celecoxib and various developmental anticancer agents.[4][5] Their five-membered heterocyclic ring system is a versatile template for chemical modification, enabling the fine-tuning of biological activity. The subject of this guide, 1-(1-methylbutyl)-1H-pyrazol-5-amine, is a novel analogue whose biological potential is yet to be characterized.

A systematic investigation is paramount. A compound's inherent cytotoxicity is a critical parameter that influences the interpretation of all subsequent bioactivity data. Therefore, our investigation begins with establishing a toxicity profile. Based on the broad activities reported for the pyrazole class, we then propose a logical progression to screen for two of the most prominent therapeutic potentials: anti-inflammatory and anticancer effects.[1][3][5] This tiered approach, outlined below, ensures that resources are used efficiently and that the resulting data provides a clear, multi-faceted view of the compound's in vitro behavior.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis Compound Compound Synthesis & Purification StockSol Stock Solution Prep (DMSO) Compound->StockSol Cytotoxicity Tier 1: Cytotoxicity Assay (e.g., XTT/MTT Assay) StockSol->Cytotoxicity AntiInflam Tier 2: Anti-Inflammatory Assays (e.g., COX-2, NF-κB) Cytotoxicity->AntiInflam If non-toxic at relevant conc. AntiCancer Tier 2: Anticancer Assays (e.g., Caspase-3 Activity) Cytotoxicity->AntiCancer If cytotoxic in cancer cell lines IC50 IC50 Determination & Data Interpretation AntiInflam->IC50 AntiCancer->IC50

Caption: A tiered workflow for characterizing novel compounds.

Preliminary Compound Handling and Preparation

Scientific integrity begins with the sample. The accuracy of all subsequent data relies on the proper handling and preparation of the test compound.

  • Compound Source and Purity: Obtain 1-(1-methylbutyl)-1H-pyrazol-5-amine at the highest possible purity (ideally >98% by HPLC or NMR) to ensure observed effects are not due to contaminants.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad miscibility and low toxicity at concentrations typically used in cell culture (<0.5% v/v).

  • Protocol for 10 mM Stock Solution:

    • Accurately weigh approximately 5 mg of the compound into a sterile, amber microcentrifuge tube.

    • Calculate the precise volume of DMSO required to achieve a 10 mM concentration. (Formula: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 100,000).

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light and moisture.

Scientist's Note: Always prepare a fresh dilution series in the appropriate cell culture medium for each experiment. The final concentration of DMSO in the culture wells should be consistent across all treatments, including the vehicle control, and should not exceed a level that affects cell viability (typically ≤0.5%).

Tier 1 Protocol: General Cytotoxicity Assessment

Objective: To determine the concentration range at which 1-(1-methylbutyl)-1H-pyrazol-5-amine exhibits cytotoxic effects on living cells. This is crucial for distinguishing targeted biological activity from non-specific toxicity. The XTT assay is presented here as it offers a streamlined, soluble-formazan alternative to the classic MTT assay.[6][7]

Principle of the XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable, metabolically active cells cleave the yellow tetrazolium salt XTT into a water-soluble orange formazan product. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding:

    • Select a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer line like A549 if anticancer effects are hypothesized).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2X concentration series of the test compound in complete culture medium from your 10 mM DMSO stock. A common range for initial screening is 0.1 µM to 100 µM.

    • Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the highest compound concentration has 0.1% final DMSO).

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate treatment solution to each well (in triplicate).

    • Include "cells only" (medium) and "medium only" (blank) controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition and Incubation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Abcam, Thermo Fisher Scientific). This typically involves mixing the XTT reagent with an activation reagent.

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the colored product.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm is used to subtract background noise.

Data Analysis and Presentation
  • Calculation: Subtract the reference absorbance from the 450 nm absorbance for each well. Then, subtract the average absorbance of the "medium only" blank from all other values.

  • Normalization: Express the data as a percentage of the vehicle control viability: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • IC₅₀ Determination: Plot the % Viability against the log-transformed compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[8][9]

Parameter Description
Test Compound 1-(1-methylbutyl)-1H-pyrazol-5-amine
Cell Line A549 (Human Lung Carcinoma)
Exposure Time 48 hours
Calculated IC₅₀ Example Value: 25.3 µM
Interpretation The concentration at which the compound reduces cell viability by half.

Tier 2 Investigation: Anti-Inflammatory Potential

Many pyrazole derivatives exhibit anti-inflammatory activity, often through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[1]

Principle of the COX-2 Inhibition Assay

COX-2 is an enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10] This assay measures the peroxidase activity of purified human recombinant COX-2. In the presence of a heme cofactor, the enzyme generates a product that reacts with a fluorometric probe to produce a fluorescent signal. A COX-2 inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening

(This protocol is adapted from commercially available kits, e.g., from Sigma-Aldrich or Assay Genie).[10]

  • Reagent Preparation:

    • Reconstitute purified human recombinant COX-2 enzyme, the fluorometric probe, and cofactors in the provided assay buffer as per the kit manual. Keep the enzyme on ice at all times.

    • Prepare a stock solution of the substrate, arachidonic acid.

  • Assay Plate Setup (96-well black opaque plate):

    • Inhibitor Wells: Add assay buffer, probe, cofactor, and 10 µL of the test compound at various concentrations (10X final concentration).

    • Enzyme Control (100% Activity): Add all components as above, but substitute the test compound with 10 µL of the vehicle (e.g., 1% DMSO in buffer).

    • Inhibitor Control: Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Blank (No Enzyme): Add all components except the COX-2 enzyme.

  • Reaction Initiation and Measurement:

    • Add 10 µL of diluted COX-2 enzyme to all wells except the blank.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells.

    • Immediately begin measuring the fluorescence kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 20-30 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rate: Determine the slope of the linear portion of the kinetic curve for each well (Fluorescence Units / minute).

  • Calculate Percent Inhibition: % Inhibition = [(Rate_EnzymeControl - Rate_InhibitorWell) / Rate_EnzymeControl] * 100

  • Determine IC₅₀: Plot the % Inhibition against the log-transformed compound concentration and perform a non-linear regression analysis to find the IC₅₀ value.

Parameter 1-(1-methylbutyl)-1H-pyrazol-5-amine Celecoxib (Control)
Target Human Recombinant COX-2Human Recombinant COX-2
Assay Type Fluorometric Enzyme InhibitionFluorometric Enzyme Inhibition
Calculated IC₅₀ Example Value: 12.8 µMExample Value: 0.5 µM
Cellular Context: NF-κB Signaling

To validate enzyme inhibition within a cellular context, one can investigate the compound's effect on inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[11][12][13] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of IκB and the translocation of the p65/p50 NF-κB dimer to the nucleus, where it drives the expression of pro-inflammatory genes, including COX-2.[14]

Caption: Simplified NF-κB signaling pathway.

Tier 2 Investigation: Anticancer (Pro-Apoptotic) Potential

If the initial cytotoxicity screen reveals that 1-(1-methylbutyl)-1H-pyrazol-5-amine is particularly potent against cancer cell lines, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[15][16]

Principle of the Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[17] Its activation leads to the cleavage of critical cellular proteins, culminating in cell death. This colorimetric assay uses a peptide substrate (DEVD) conjugated to a chromophore, p-nitroaniline (p-NA). Active Caspase-3 in the cell lysate cleaves the substrate, releasing p-NA, which produces a yellow color that can be quantified by measuring absorbance at 405 nm.[18]

Detailed Protocol: Colorimetric Caspase-3 Assay

(This protocol is adapted from commercially available kits, e.g., from Sigma-Aldrich, Abcam, or MP Biomedicals).[17][18]

  • Induce Apoptosis:

    • Seed a cancer cell line (e.g., Jurkat or HeLa) in 6-well plates or T-25 flasks and grow to ~70-80% confluency.

    • Treat cells with the test compound at 1X, 2X, and 5X its predetermined IC₅₀ value for 12-24 hours.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control for apoptosis induction (e.g., 1 µM Staurosporine).

  • Prepare Cell Lysate:

    • Harvest both adherent and floating cells and pellet by centrifugation (e.g., 500 x g for 5 min).

    • Wash the pellet with ice-cold PBS.

    • Resuspend the cell pellet in 50-100 µL of chilled lysis buffer provided with the kit.

    • Incubate on ice for 15-20 minutes.[17]

    • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[17]

    • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Perform Assay:

    • Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.

    • Add 50-100 µg of protein from each sample into separate wells of a 96-well plate. Adjust the volume with lysis buffer.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

    • Add 5-10 µL of the DEVD-pNA substrate to each well to start the reaction.[18]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[18]

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis and Presentation
  • Interpretation: Compare the absorbance values of the compound-treated samples to the vehicle control. A significant increase in absorbance indicates the activation of Caspase-3. Data is often presented as "Fold-Increase in Caspase-3 Activity" relative to the vehicle control.

Treatment Group Fold-Increase in Caspase-3 Activity (vs. Vehicle)
Vehicle Control (0.1% DMSO)1.0 (Baseline)
Compound (at IC₅₀)Example Value: 3.5
Compound (at 2x IC₅₀)Example Value: 6.8
Staurosporine (Positive Control)Example Value: 8.2

Conclusion

This application note provides a structured, multi-tiered strategy for the initial in vitro biological evaluation of 1-(1-methylbutyl)-1H-pyrazol-5-amine. By first establishing a cytotoxicity profile and then proceeding to targeted assays for anti-inflammatory and pro-apoptotic activity, researchers can efficiently gather robust, preliminary data. The detailed protocols for XTT, COX-2 inhibition, and Caspase-3 activation serve as a validated starting point for uncovering the therapeutic potential of this novel pyrazole derivative. The results from these assays will guide further, more mechanistic studies and inform the subsequent stages of the drug discovery process.

References

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  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

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  • MDPI. (n.d.). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. Available at: [https://www.mdpi.com/2 analytica6-408X/6/1/16]([Link] analytica6-408X/6/1/16)

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Application

The Versatile Scaffold: Application Notes for 1-(1-methylbutyl)-1H-pyrazol-5-amine in Modern Drug Discovery

Introduction: The Significance of the Pyrazole Core The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and the capacity for diverse substitutions, making it an ideal foundation for combinatorial library development.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3] Notably, several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Encorafenib, feature a pyrazole core, underscoring its therapeutic relevance.[4]

This document provides detailed application notes and protocols centered on 1-(1-methylbutyl)-1H-pyrazol-5-amine , a specific aminopyrazole scaffold. The presence of the 5-amino group offers a highly reactive handle for a variety of chemical modifications, allowing for the systematic exploration of chemical space. The 1-(1-methylbutyl) substituent introduces a lipophilic element that can be crucial for modulating pharmacokinetic properties such as cell permeability and metabolic stability. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel compounds with therapeutic potential.

Physicochemical Properties and Reactivity

The 1-(1-methylbutyl)-1H-pyrazol-5-amine scaffold (CAS No. 3524-21-8) possesses a molecular formula of C₈H₁₅N₃ and a molecular weight of 153.22 g/mol .[5] The core reactivity of this molecule is centered around the exocyclic 5-amino group, which serves as the primary nucleophilic site for electrophilic attack. The pyrazole ring's nitrogen atoms can also influence the molecule's electronic landscape and participate in certain reactions.[6] This multifaceted reactivity enables the synthesis of a wide array of derivatives, including amides, sulfonamides, Schiff bases, and more complex fused heterocyclic systems.

PropertyValueSource
CAS Number 3524-21-8[5]
Molecular Formula C₈H₁₅N₃[5]
Molecular Weight 153.22 g/mol [5]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Predicted logP ~1.5-2.0(Calculated)

Synthetic Pathways and Derivatization Protocols

The true utility of the 1-(1-methylbutyl)-1H-pyrazol-5-amine scaffold lies in its synthetic tractability. The 5-amino group is a versatile functional handle for building molecular complexity and exploring structure-activity relationships (SAR). Below are detailed, field-proven protocols for key derivatization reactions, adapted from established methodologies for structurally similar 5-aminopyrazoles.

General Synthetic Workflow

The following diagram illustrates a general workflow for the derivatization of the 1-(1-methylbutyl)-1H-pyrazol-5-amine scaffold.

G cluster_reactions Derivatization Reactions cluster_products Product Classes scaffold 1-(1-methylbutyl)-1H-pyrazol-5-amine acyl Acylation / Sulfonylation scaffold->acyl Acyl/Sulfonyl Chloride, Base reductive Reductive Amination scaffold->reductive Aldehyde/Ketone, Reducing Agent condensation Cyclocondensation scaffold->condensation 1,3-Dicarbonyl Compound amides Amides / Sulfonamides acyl->amides sec_amines Secondary Amines reductive->sec_amines fused Fused Heterocycles (e.g., Pyrazolopyrimidines) condensation->fused

Caption: General derivatization strategies for the 1-(1-methylbutyl)-1H-pyrazol-5-amine scaffold.

Protocol 1: N-Acylation/Sulfonylation

The formation of amides and sulfonamides is a fundamental step in medicinal chemistry to probe the necessity of hydrogen bond donors and to introduce various substituents. This protocol is adapted from a reliable method for the sulfonamidation of a similar 5-aminopyrazole.[4]

Objective: To synthesize N-(1-(1-methylbutyl)-1H-pyrazol-5-yl)amides or sulfonamides.

Materials:

  • 1-(1-methylbutyl)-1H-pyrazol-5-amine

  • Acyl chloride or sulfonyl chloride (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(1-methylbutyl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Electrophile Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide or sulfonamide.

Causality: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the nucleophilic amine.

Protocol 2: Reductive Amination

Reductive amination is a robust method for forming secondary amines, providing a direct way to introduce larger, more complex substituents at the 5-position. This protocol is based on an efficient one-pot, two-step synthesis of a related N-heterocyclic amine.[8]

Objective: To synthesize N-alkyl/aryl-1-(1-methylbutyl)-1H-pyrazol-5-amines.

Materials:

  • 1-(1-methylbutyl)-1H-pyrazol-5-amine

  • Aldehyde or ketone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a flask, mix equimolar amounts of 1-(1-methylbutyl)-1H-pyrazol-5-amine (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in methanol. Stir at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor for the disappearance of the imine intermediate by TLC.

  • Work-up:

    • Carefully add distilled water to quench the excess NaBH₄.

    • Reduce the volume of methanol under reduced pressure.

    • Extract the aqueous solution with ethyl acetate (3x).

  • Purification:

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography on silica gel to obtain the pure secondary amine.[9]

Trustworthiness: This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable imine intermediate, streamlining the synthesis and generally leading to higher overall yields.[9]

Protocol 3: Cyclocondensation for Fused Heterocycles

The 5-amino group, in conjunction with the C4 position of the pyrazole ring, can participate in cyclocondensation reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.[10]

Objective: To synthesize pyrazolo[1,5-a]pyrimidine derivatives.

Materials:

  • 1-(1-methylbutyl)-1H-pyrazol-5-amine

  • A 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq)

  • Glacial acetic acid or a Lewis acid catalyst (e.g., InCl₃)

  • Ethanol or another suitable solvent

Procedure:

  • Reactant Preparation: Dissolve 1-(1-methylbutyl)-1H-pyrazol-5-amine (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification:

    • Wash the collected solid with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused pyrazole derivative.

Application in Kinase Inhibitor Design

The pyrazole scaffold is a well-established hinge-binding motif in many protein kinase inhibitors.[1] The N-H of the pyrazole and the adjacent nitrogen atom can form critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The 5-amino group of our scaffold can be derivatized to project vectors into other key regions of the ATP-binding site, such as the solvent-exposed region or the hydrophobic back pocket, to enhance potency and selectivity.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazole Scaffold hinge Hinge Region (Backbone NH/CO) front_pocket Front Pocket back_pocket Hydrophobic Back Pocket pyrazole Pyrazole Core pyrazole->hinge H-Bonds r_group C5: R-group (Vector to Solvent) methylbutyl N1: 1-methylbutyl (Lipophilic Group) methylbutyl->back_pocket Hydrophobic Interaction r_group->front_pocket Steric/Polar Interactions

Caption: Interaction model of a 1-(1-methylbutyl)-1H-pyrazol-5-amine derivative in a kinase ATP-binding site.

The 1-(1-methylbutyl) group is positioned to potentially interact with hydrophobic regions of the ATP binding site, while modifications at the 5-amino position can be tailored to achieve selectivity for specific kinases. For example, introducing a group that can interact with a unique residue in the target kinase's active site can confer high selectivity.

Screening and Biological Evaluation Protocol

Objective: To assess the inhibitory activity of newly synthesized derivatives against a target kinase.

Materials:

  • Synthesized pyrazole derivatives

  • Target kinase enzyme

  • ATP and substrate peptide

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compounds in DMSO, typically starting from 10 mM stock solutions.

  • Assay Setup: In a 384-well plate, add the assay buffer, the target kinase, and the substrate peptide.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of appropriate controls and a known reference inhibitor in the assay ensures the validity of the results and allows for a direct comparison of the potency of the newly synthesized compounds.

Conclusion and Future Directions

The 1-(1-methylbutyl)-1H-pyrazol-5-amine scaffold is a valuable starting point for the development of novel bioactive compounds. Its synthetic accessibility and the versatile reactivity of the 5-amino group allow for extensive chemical exploration. The protocols and application notes provided herein offer a robust framework for researchers to synthesize and evaluate new derivatives targeting a range of biological targets, particularly protein kinases. Future work should focus on building diverse libraries based on this scaffold and employing high-throughput screening to identify promising lead compounds for further optimization in drug discovery programs.

References

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  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. Available at: [Link]

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  • Scaffold-hopping and structure-based discovery of potent, selective and brain penetrant N-(1H-pyrazol-3-yl)pyridin-2-amine inhib. AWS. Available at: [Link]

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Method

Application Note: A High-Throughput Cellular Screening Cascade for the Novel Compound 1-(1-methylbutyl)-1H-pyrazol-5-amine

Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2] This application note presents a comprehensive, multi-tiered strategy for the high-throughput screening (HTS) of a novel derivative, 1-(1-methylbutyl)-1H-pyrazol-5-amine, whose biological target and activity are unknown. We provide a robust framework that moves logically from broad phenotypic screening to hit confirmation, and finally to target deconvolution and mechanism of action (MoA) studies. This guide is designed for researchers in drug discovery and chemical biology, offering detailed protocols, the scientific rationale behind experimental choices, and a self-validating workflow to ensure data integrity and minimize the pursuit of false positives.

Introduction: The Rationale for a Phenotypic-First Approach

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries to identify starting points for therapeutic development.[3] When approaching a novel compound like 1-(1-methylbutyl)-1H-pyrazol-5-amine, a derivative of a known bioactive scaffold, two primary screening strategies can be considered: target-based and phenotypic.

  • Target-Based Screening: Involves testing a compound against a specific, purified biological target (e.g., a single kinase or receptor). This approach is highly efficient when a clear hypothesis about the target exists.

  • Phenotypic Screening: Involves exposing cells to a compound and measuring a complex cellular outcome (a "phenotype"), such as cell death, morphological changes, or the inhibition of a signaling pathway.[4] This approach is agnostic to the specific molecular target and is exceptionally powerful for discovering compounds with novel mechanisms of action.

Given that the molecular target of 1-(1-methylbutyl)-1H-pyrazol-5-amine is not established, a phenotypic-first approach is scientifically superior. It allows the compound's effect to be observed in a physiologically relevant context, maximizing the potential for discovering unexpected and therapeutically valuable activities. Our proposed cascade begins with a broad screen for cytotoxicity and cytostatic effects across a diverse panel of cell lines, followed by a rigorous process of hit validation and MoA elucidation.

Foundational Stage: Compound & Assay Preparation

Success in any HTS campaign is built on a foundation of meticulous preparation. Before screening, the compound must be properly managed and the primary assay must be validated for robustness.

Compound Management Protocol

Principle: The physical and chemical properties of the test compound, including its solubility and stability in assay media, are critical variables that can dramatically affect HTS results. Inconsistent solubility can lead to false negatives (compound precipitates out) or false positives (compound aggregates interfere with the assay).

  • Solubility Testing: Determine the maximum soluble concentration of 1-(1-methylbutyl)-1H-pyrazol-5-amine in 100% dimethyl sulfoxide (DMSO). Subsequently, test its solubility in the final cell culture medium containing the highest planned concentration of DMSO (typically ≤0.5%). Visual inspection for precipitation is a minimum requirement; dynamic light scattering (DLS) is recommended for detecting aggregation.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot into single-use tubes and store at -20°C or -80°C to prevent freeze-thaw cycles.

  • Assay Plate Generation ("Daughter Plates"): Use acoustic dispensing technology or a robotic liquid handler to create intermediate and final assay plates. Serially dilute the compound stock to generate a concentration range for dose-response testing. A common practice is to use half-log (approximately 3-fold) intervals.[5]

Primary Assay Selection and Validation

Principle: The primary HTS assay must be robust, reproducible, and have a large enough signal window to confidently distinguish "hits" from inactive compounds.[6] We propose a multiplexed assay that simultaneously measures two independent parameters of cell health: cell viability (via intracellular ATP levels) and cytotoxicity (via a membrane integrity marker).[7] This multiplexed approach provides an immediate internal validation of the observed phenotype.

Assay Choice: A multiplexed luminescence/fluorescence assay (e.g., Promega RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay or similar).

  • Viability Readout (Luminescence): Measures intracellular ATP, which is depleted in metabolically inactive or dying cells.

  • Cytotoxicity Readout (Fluorescence): Measures the release of a cellular enzyme or the binding of a membrane-impermeable dye, indicating loss of membrane integrity (necrosis).

Validation Protocol (Z'-Factor Determination): The Z'-factor is a statistical measure of assay quality. An assay with a Z' > 0.5 is considered excellent for HTS.[8]

  • Prepare a 384-well plate with multiple wells dedicated to positive and negative controls.

    • Negative Control (Max Signal): Cells treated with vehicle (e.g., 0.1% DMSO).

    • Positive Control (Min Signal): Cells treated with a potent cytotoxic agent (e.g., 10 µM staurosporine).

  • Incubate the plate under standard assay conditions.

  • Add the multiplex assay reagents and measure the luminescence and fluorescence signals on a plate reader.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (where SD is the standard deviation).

  • The assay is considered validated for HTS once a Z' > 0.5 is consistently achieved.

Tier 1: Primary High-Throughput Screening

Objective: To identify initial "hits" by screening 1-(1-methylbutyl)-1H-pyrazol-5-amine for its effect on cell viability and cytotoxicity across a panel of diverse cancer cell lines (e.g., MCF7 (breast), A549 (lung), HCT116 (colon)).

Protocol 1: Multiplexed Viability/Cytotoxicity HTS
  • Cell Seeding: Using an automated dispenser, seed cells into clear-bottom 384-well plates at a pre-optimized density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Addition: Add 1-(1-methylbutyl)-1H-pyrazol-5-amine to the cell plates using an acoustic dispenser or pin tool. A single high concentration (e.g., 10 or 20 µM) is typically used for a primary screen. Include vehicle and positive controls on every plate.

  • Incubation: Incubate plates for a biologically relevant duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Reagent Addition & Readout: Equilibrate plates to room temperature. Add the multiplexed assay reagent to all wells. Incubate as per the manufacturer's instructions. Read luminescence and fluorescence on a compatible plate reader.

Tier 2: Hit Confirmation and Potency Determination

Principle: Primary HTS campaigns are prone to false positives.[9] Hits must be rigorously confirmed through re-testing and the use of an independent, orthogonal assay to ensure the observed biological activity is real and not an artifact of the primary assay technology.[10]

Confirmation of Primary Hits

Re-test the compound from a freshly prepared solution in the primary multiplex assay. This step rules out errors from the initial compound plating.

Orthogonal Assay Protocol: High-Content Imaging of Cell Health

Principle: High-content screening (HCS) uses automated microscopy and image analysis to quantify cellular phenotypes.[11][12] An HCS assay provides a powerful orthogonal method by measuring different parameters (e.g., nuclear morphology, cell count) to confirm the primary phenotype.

  • Assay Setup: Seed cells and treat with a dose-response curve of 1-(1-methylbutyl)-1H-pyrazol-5-amine (e.g., 8-point, 3-fold serial dilution) as in the primary screen.

  • Staining: After the incubation period, add a staining solution containing:

    • Hoechst 33342: A nuclear stain to count total cells.

    • Calcein AM: A dye that becomes fluorescent in live cells, marking the viable population.

    • Propidium Iodide: A nuclear stain that only enters dead cells with compromised membranes.

  • Imaging: Acquire images using an automated high-content imaging system (e.g., Thermo Fisher CellInsight CX7, Revvity Opera Phenix).[13]

  • Image Analysis: Use analysis software to automatically identify and count the number of total cells (Hoechst), live cells (Calcein), and dead cells (Propidium Iodide).

  • Data Analysis: Plot the percentage of viable cells against compound concentration and fit a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Primary Assay (Luminescence) Orthogonal Assay (HCS) Rationale
Viability Metric Intracellular ATPCell Count & Calcein AM StainMeasures metabolic activity vs. physical cell presence.
Cytotoxicity Metric Membrane Permeability (Dye/Enzyme)Propidium Iodide StainMeasures membrane integrity via different molecular probes.
Output Single data point per wellMulti-parameter image dataConfirms phenotype with richer, image-based evidence.
Table 1: Comparison of Primary and Orthogonal Assays for Hit Confirmation.

Tier 3: Target Deconvolution and MoA Elucidation

With a confirmed, potent cytotoxic/cytostatic hit, the next critical phase is to identify the molecular target and mechanism of action. Based on the known activities of pyrazole derivatives, several high-throughput-compatible approaches can be employed in parallel.[2][14]

cluster_0 Screening Cascade cluster_1 Target Deconvolution / MoA Primary Primary HTS (Multiplex Viability) Confirm Hit Confirmation (Dose-Response) Primary->Confirm Identifies 'Hits' Ortho Orthogonal Assay (High-Content Imaging) Confirm->Ortho Validates 'Hits' MoA_Start Confirmed Phenotypic Hit Ortho->MoA_Start Proceed with Validated Hit Kinase Kinase Profiling (Broad Panel Screen) MoA_Start->Kinase GPCR GPCR Screening (cAMP / Ca2+ Flux) MoA_Start->GPCR HCS_MoA Apoptosis / Cell Cycle (High-Content Analysis) MoA_Start->HCS_MoA CETSA Target Engagement (HT-CETSA) Kinase->CETSA Identifies Putative Target(s) GPCR->CETSA Identifies Putative Target(s)

Figure 1: High-Throughput Screening and Target Deconvolution Workflow.

Protocol 2: Broad-Panel Kinase Screening

Principle: A significant number of pyrazole-containing compounds are kinase inhibitors.[15][16] Screening against a large panel of purified kinases is a direct and efficient way to identify potential targets.

  • Submit the confirmed hit compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).

  • Screen at two concentrations (e.g., 1 µM and 10 µM) against a panel of >300 kinases.

  • The output is typically "% inhibition" relative to a control. Hits are defined as kinases inhibited >50-70% at the lower concentration.

  • Follow up with IC₅₀ determination for any identified kinase targets.

Protocol 3: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

Principle: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming that a compound binds to its intended target within intact cells.[17] Ligand binding stabilizes a target protein, increasing its melting temperature. HT-CETSA adapts this principle for a 384-well format.[18][19]

  • Cell Preparation: Use a cell line identified as sensitive to the compound.

  • Compound Treatment: Treat cells with a dose-response of the compound or vehicle.

  • Heating Step: Heat the cell lysates across a temperature gradient to induce protein denaturation and aggregation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction via centrifugation.

  • Detection: Use a high-throughput immunoassay (e.g., AlphaLISA or similar proximity-based assay) to quantify the amount of soluble target protein remaining at each temperature.

  • Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, confirming direct target engagement.

Protocol 4: High-Content Analysis of Apoptosis and Cell Cycle

Principle: If the compound induces cell death, it is crucial to determine the mechanism (e.g., apoptosis vs. necrosis) and its effect on cell cycle progression. HCS is ideal for multiplexing these readouts.[20]

  • Assay Setup: Seed cells and treat with the compound's IC₅₀ and 10x IC₅₀ concentrations for 24, 48, and 72 hours.

  • Staining Cocktail: Fix and permeabilize the cells, then stain with a cocktail including:

    • Hoechst 33342: For DNA content (cell cycle analysis) and nuclear morphology (apoptosis).

    • Antibody for Phospho-Histone H3: A marker for mitotic cells (G2/M phase).

    • Antibody for Cleaved Caspase-3: A key marker for apoptosis.

  • Imaging and Analysis:

    • Acquire images on an HCS platform.

    • Cell Cycle: Measure the integrated nuclear intensity of Hoechst to generate a DNA content histogram (G1, S, G2/M phases).

    • Apoptosis: Quantify the percentage of cells positive for cleaved caspase-3 and exhibiting nuclear condensation.

    • Mitotic Arrest: Quantify the percentage of cells positive for phospho-histone H3.

cluster_TargetClasses Potential Target Classes cluster_Assays Mechanism of Action Assays Kinases Kinases KinaseAssay Biochemical Kinase Panels Kinases->KinaseAssay investigates GPCRs GPCRs GPCR_Assay Second Messenger (cAMP, Ca2+) Assays GPCRs->GPCR_Assay investigates IonChannels Ion Channels IonChannelAssay Automated Patch-Clamp IonChannels->IonChannelAssay investigates Other Other Enzymes CETSA HT-CETSA (Target Engagement) KinaseAssay->CETSA validates target in cells GPCR_Assay->CETSA validates target in cells IonChannelAssay->CETSA validates target in cells HCS High-Content Phenotypic Profiling PhenotypicHit Confirmed Phenotypic Hit PhenotypicHit->Kinases PhenotypicHit->GPCRs PhenotypicHit->IonChannels PhenotypicHit->Other PhenotypicHit->HCS characterizes phenotype

Figure 2: Conceptual Framework for Target Deconvolution.

Conclusion

This application note provides a systematic, multi-tiered framework for the characterization of a novel compound, 1-(1-methylbutyl)-1H-pyrazol-5-amine, using high-throughput cellular assays. By beginning with a broad, unbiased phenotypic screen and progressing through rigorous, orthogonal hit validation, this cascade is designed to efficiently identify genuine biological activity. The subsequent target deconvolution phase employs a suite of HTS-compatible technologies—from broad-panel biochemical screens to in-cell target engagement and high-content analysis—to elucidate the compound's mechanism of action. This strategic approach mitigates the risks inherent in early-stage drug discovery and provides a clear, evidence-based path from a novel chemical entity to a validated lead candidate with a defined MoA.

References

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  • Dar, A. C., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved from [Link]

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  • Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. Retrieved from [Link]

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  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. Retrieved from [Link]

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  • G. W. Stephens, et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Retrieved from [Link]

  • Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Preprints.org. Retrieved from [Link]

  • Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. Bentham Science. Retrieved from [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Retrieved from [Link]

  • Li, M., & Lester, H. A. (2013). High throughput screening technologies for ion channels. PubMed. Retrieved from [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Retrieved from [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from [Link]

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  • Chapuy, B., et al. (2026). High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. bioRxiv. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: The Utility of Pyrazole Derivatives in Agricultural Chemical Research

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemicals The five-membered pyrazole ring, a heterocyclic structure containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the land...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemicals

The five-membered pyrazole ring, a heterocyclic structure containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal and agricultural chemistry.[1][2] Its remarkable versatility and diverse biological activities have led to its incorporation into a multitude of commercial products designed to protect crops from fungal pathogens, weed competition, and insect predation.[3][4][5][6] The success of pyrazole derivatives stems from the ring's unique electronic properties and its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic parameters to optimize biological activity, selectivity, and environmental profile.[3][5]

This guide provides an in-depth exploration of the synthesis, mechanisms of action, and screening methodologies for pyrazole derivatives in the context of agrochemical research. It is designed for researchers and scientists, offering not just protocols, but the causal reasoning behind experimental design, ensuring a robust and scientifically sound approach to discovery and development.

Foundational Chemistry: Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a fundamental step in developing novel agrochemicals. Among the various synthetic routes, the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains one of the most common and versatile methods.[1][7] This approach is favored for its reliability and the commercial availability of a wide array of starting materials, enabling the creation of diverse chemical libraries.

The choice of catalyst and solvent is critical. While traditional methods may use strong acids, greener approaches employing catalysts like lithium perchlorate or even catalyst-free conditions in eco-friendly solvents like ethylene glycol or ethanol have been developed to improve the sustainability of the synthesis.[1][7][8]

Protocol 2.1: Generalized Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general, environmentally conscious method for synthesizing a pyrazole derivative library.

Causality Behind the Protocol:

  • Ethanol as Solvent: Chosen for its low toxicity and because it effectively dissolves both the dicarbonyl and hydrazine reactants while facilitating product precipitation upon completion or cooling.

  • Glacial Acetic Acid as Catalyst: A small amount of acid protonates a carbonyl group, making it more electrophilic and accelerating the initial condensation with the nucleophilic hydrazine, driving the reaction forward.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps, ensuring a reasonable reaction time and high yield.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol (5-10 mL per mmol of dicarbonyl).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Hydrazine Addition: To the stirring solution, add the substituted hydrazine hydrochloride (1.0-1.1 eq) portion-wise. If using hydrazine hydrate, no acid catalyst may be necessary.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume in vacuo and cool the concentrated mixture in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) if required.

  • Characterization: Confirm the structure and purity of the synthesized pyrazole derivative using techniques such as Melting Point, FTIR, and NMR spectroscopy.[7]

Visualization of Synthetic Workflow

G cluster_synthesis Knorr Pyrazole Synthesis Workflow start 1,3-Dicarbonyl + Hydrazine Derivative react Dissolve in Ethanol Add Catalyst (Acetic Acid) start->react reflux Heat to Reflux (2-6 hours) react->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete workup Cool to RT Isolate Product (Filtration) monitor->workup Reaction Complete purify Purify by Recrystallization workup->purify char Characterize (NMR, FTIR, MP) purify->char

Caption: General workflow for the Knorr synthesis of pyrazole derivatives.

Applications & In Vitro Screening Protocols

Pyrazole derivatives have been successfully commercialized as fungicides, herbicides, and insecticides, each class possessing distinct mechanisms of action.

Pyrazole Fungicides: Targeting Fungal Respiration

A significant class of pyrazole-based fungicides are Succinate Dehydrogenase Inhibitors (SDHIs).[6] These molecules function by blocking the electron transport chain at Complex II (succinate dehydrogenase) in the mitochondria of pathogenic fungi.[9] This disruption halts ATP production, effectively starving the fungus of energy and preventing its growth. Commercial examples include Fluxapyroxad and Bixafen.[9][10]

Visualization of SDHI Mechanism

G cluster_etc Mitochondrial Electron Transport Chain succinate Succinate complex_ii Complex II (Succinate Dehydrogenase) succinate->complex_ii fumarate Fumarate complex_ii->fumarate coq Coenzyme Q complex_ii->coq e- complex_iii Complex III coq->complex_iii e- atp ATP Production complex_iii->atp sdhi Pyrazole SDHI (e.g., Fluxapyroxad) sdhi->complex_ii INHIBITS

Caption: Pyrazole SDHIs block Complex II, halting the electron transport chain.

Protocol 3.1.1: In Vitro Antifungal Screening (Mycelial Growth Inhibition Assay)

This assay quantifies the ability of a compound to inhibit the growth of a pathogenic fungus.[9]

Causality Behind the Protocol:

  • Potato Dextrose Agar (PDA): A universal, nutrient-rich medium that supports the growth of a wide range of phytopathogenic fungi.

  • DMSO as Solvent: Dimethyl sulfoxide is used to dissolve the test compounds, which are often poorly soluble in water, allowing for their uniform dispersion into the aqueous PDA medium.

  • Mycelial Plugs: Using standardized plugs from an actively growing culture ensures that the fungal inoculum is viable and consistent across all treatments, leading to reproducible results.

  • Incubation: Providing the optimal temperature and a dark environment mimics favorable conditions for fungal growth, allowing for a clear measurement of inhibition compared to the control.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test pyrazole derivative in DMSO.

  • Medium Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it in a 50-55°C water bath.

  • Dosing: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 10, 1 µg/mL). A DMSO-only plate serves as the negative control, and a commercial fungicide (e.g., Pyraclostrobin) serves as the positive control.[9] Swirl gently to mix and pour into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani), in the center of each plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25-28°C in the dark.

  • Data Collection: When the fungal growth in the negative control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the colony diameter of the control and T is the colony diameter of the treatment.

  • EC₅₀ Determination: Use the inhibition data from the serial dilutions to calculate the Effective Concentration required to inhibit 50% of growth (EC₅₀).

Pyrazole Herbicides: Diverse Modes of Action

Pyrazole herbicides target several different essential plant processes.[4]

  • HPPD Inhibitors: 4-hydroxyphenylpyruvate dioxygenase (HPPD) is crucial for plastoquinone and tocopherol biosynthesis. Inhibition leads to the bleaching of new plant tissues.[4] Commercial examples include Topramezone and Pyrasulfotole.[4][11]

  • PPO Inhibitors: Protoporphyrinogen oxidase (PPO or Protox) is an enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition causes rapid membrane disruption and necrosis upon exposure to light.[2][4]

  • Synthetic Auxins: Some pyrazole derivatives can mimic the plant hormone auxin, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[2]

Protocol 3.2.1: Primary Herbicidal Screening (Seedling Growth Assay)

This protocol assesses the pre- or post-emergence herbicidal activity of compounds on model weed and crop species.

Causality Behind the Protocol:

  • Agar Medium: Provides a sterile, controlled environment for germination and early growth, eliminating soil variability. It allows for clear observation of root and shoot development.

  • Acetone/Tween 20: Acetone is used to dissolve the test compounds, and a surfactant like Tween 20 is added to ensure the compound remains dispersed in the aqueous agar medium for uniform exposure to the seedlings.

  • Controlled Environment: A growth chamber with controlled light, temperature, and humidity ensures that any observed effects are due to the chemical treatment and not environmental stress.

Step-by-Step Methodology:

  • Test Solution: Dissolve pyrazole compounds in acetone with 0.5% (v/v) Tween 20 to create stock solutions.

  • Plate Preparation: Prepare a 0.8% agar solution in water and autoclave. Cool to ~50°C. Add the test compound stock solution to the desired final concentration and pour into Petri dishes or multi-well plates.

  • Seed Plating: Surface-sterilize seeds of a model weed (e.g., Amaranthus retroflexus) and a model crop (e.g., Zea mays or wheat) and place them on the solidified agar.

  • Incubation: Seal the plates and place them in a growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 25°C).

  • Evaluation: After 7-14 days, assess the herbicidal effects. Measure root length, shoot length, and overall seedling vigor. Record qualitative observations such as chlorosis (bleaching), necrosis, and growth malformation.

  • Data Analysis: Compare the measurements of treated seedlings to an untreated control to determine the percent growth inhibition.

Pyrazole Insecticides: Neurotoxins

Many pyrazole insecticides act as potent neurotoxins. A prominent mode of action is the disruption of insect muscle function by acting as ryanodine receptor (RyR) activators, causing an uncontrolled release of calcium and leading to paralysis.[4][6] Others function by blocking GABA-gated chloride channels.[6] Tolfenpyrad and Fipronil are well-known examples.[10]

Protocol 3.3.1: Insecticidal Screening (Contact Toxicity Bioassay)

This assay determines the toxicity of a compound to an insect upon direct contact.

Causality Behind the Protocol:

  • Leaf-Dip Method: Ensures uniform application of the test compound to the leaf surface, which is the primary food source and point of contact for many phytophagous insects like armyworms.

  • Surfactant: A surfactant like Triton X-100 is essential to break the surface tension of the aqueous solution, allowing it to spread evenly over the waxy cuticle of the leaf.

  • Forced Starvation: A brief period of starvation before the assay ensures that the insects will readily begin feeding on the treated leaves, maximizing their exposure to the test compound.

Step-by-Step Methodology:

  • Test Solution: Prepare test solutions of pyrazole compounds in an acetone/water mixture (e.g., 1:1) containing a surfactant (e.g., 0.1% Triton X-100) at various concentrations.

  • Leaf Treatment: Excise leaf discs from a suitable host plant (e.g., cabbage for diamondback moth larvae). Dip each leaf disc into a test solution for 10-15 seconds and allow it to air dry. A control leaf should be dipped in the solvent-surfactant solution only.

  • Insect Exposure: Place one treated leaf disc into a Petri dish lined with moist filter paper. Introduce a set number of test insects (e.g., 10 third-instar larvae of Spodoptera frugiperda).

  • Incubation: Keep the Petri dishes in a controlled environment (25°C, >60% relative humidity).

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.

  • LC₅₀ Calculation: Use the mortality data from different concentrations to calculate the Lethal Concentration that causes 50% mortality (LC₅₀).

Integrated Discovery Workflow & Data Management

The discovery of a new agrochemical is a systematic process. A high-throughput screening (HTS) approach is often employed to evaluate large libraries of synthesized pyrazole derivatives efficiently.

Visualization of HTS Workflow

G cluster_hts Agrochemical Discovery HTS Workflow lib Pyrazole Derivative Library Synthesis primary Primary Screening (In Vitro Assays) - Mycelial Growth - Enzyme Inhibition lib->primary hit_id Hit Identification (EC50 / IC50 < Threshold) primary->hit_id hit_id->lib Inactive secondary Secondary Screening (In Vivo / Greenhouse) - Seedling Growth Assay - Insect Bioassay hit_id->secondary Active 'Hits' lead_gen Lead Generation (Potency & Selectivity) secondary->lead_gen lead_gen->secondary Poor in vivo activity sar SAR Studies & Lead Optimization lead_gen->sar Promising 'Leads' sar->lib Synthesize New Analogs dev Development Candidate sar->dev

Caption: High-throughput screening workflow for pyrazole-based agrochemicals.

Data Presentation: Summarizing Screening Results

Quantitative data from screening assays should be organized into clear tables to facilitate structure-activity relationship (SAR) analysis. This allows researchers to identify which chemical modifications lead to improved biological activity.

Table 1: Hypothetical Screening Data for a Pyrazole Fungicide Library

Compound IDR¹ GroupR² GroupR³ GroupR. solani EC₅₀ (µg/mL)[10]S. sclerotiorum EC₅₀ (µg/mL)[10]
Pz-001-CH₃-H-CF₃15.222.5
Pz-002-CH₃-Cl-CF₃2.85.1
Pz-003-CH₃-Cl-CHF₂3.14.9
Pz-004-CH₂CH₃-Cl-CF₃8.912.3
Boscalid (Ref)(Ref)(Ref)1.7 3.0

From this hypothetical data, a researcher could infer that adding a chlorine atom at the R² position (Pz-002 vs. Pz-001) significantly enhances antifungal activity. This insight guides the next round of synthesis.

Conclusion and Future Outlook

Pyrazole derivatives are undeniably a pillar of modern agricultural chemistry, offering robust solutions for pest, weed, and disease management. Their synthetic tractability and diverse mechanisms of action ensure their continued relevance. Future research will likely focus on developing pyrazoles with even greater target specificity to protect non-target organisms, managing the evolution of pest resistance, and designing novel derivatives through greener synthetic pathways.[6][8] The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore this fascinating and vital area of science.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(6), 331-337. Available at: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 29-65. Available at: [Link]

  • Alqumaya, A. S. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

  • Wang, B., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Luo, Y., et al. (2024). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gosavi, G., et al. (2023). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. JETIR. Available at: [Link]

  • Li, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6296. Available at: [Link]

  • Luo, Y., et al. (2024). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pest Management and Pesticide Safety. (n.d.). Pest Notes: Weeds. University of California, Division of Agriculture and Natural Resources. (Note: While not a direct link to a specific paper, this represents the type of authoritative source for pesticide information.
  • Singh, S., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

Section 1: Synthesis Overview and Key Challenges

The synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine is typically approached via a two-stage process: first, the formation of the 5-aminopyrazole core, followed by the regioselective N-alkylation to introduce the 1-methylbutyl group. Each stage presents unique challenges that can impact the final yield and purity.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: N-Alkylation A β-Ketonitrile (e.g., 3-oxohexanenitrile) C Cyclocondensation A->C B Hydrazine Hydrate B->C D 3(5)-Aminopyrazole Intermediate C->D Yield affected by: - Precursor Purity - Solvent - Temperature E 3(5)-Aminopyrazole Intermediate H N-Alkylation Reaction E->H F 2-Bromopentane (or other sec-pentyl halide) F->H G Base & Solvent G->H I 1-(1-methylbutyl)-1H-pyrazol-5-amine (Target Product, N1 Isomer) H->I Desired J 1-(1-methylbutyl)-1H-pyrazol-3-amine (Side Product, N2 Isomer) H->J Undesired

Caption: General two-stage synthesis workflow for 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Frequently Asked Questions: General Issues

Q: What are the primary factors limiting the overall yield of my 1-(1-methylbutyl)-1H-pyrazol-5-amine synthesis?

A: The most significant challenges impacting yield are typically:

  • Poor Regioselectivity during N-alkylation: The alkylation of an unsymmetrical pyrazole can produce a mixture of N1 and N2 isomers, which are often difficult to separate and reduce the yield of the desired product.[1][2] The similar electronic properties and reactivity of the two ring nitrogen atoms make this a common and critical issue.[2]

  • Suboptimal Cyclocondensation Conditions: In the initial ring-forming step, improper temperature control, solvent choice, or pH can lead to the formation of stable, undesired side products or incomplete reaction, thereby lowering the amount of the key aminopyrazole intermediate available for the subsequent step.

  • Purification Losses: The separation of the final N1 and N2 regioisomers, if formed, can be challenging via standard column chromatography, leading to significant loss of material.[3] Furthermore, the amine functionality can cause streaking on silica gel columns if not handled correctly.

Section 2: Troubleshooting Pyrazole Ring Formation

The formation of the 3(5)-aminopyrazole intermediate is the foundation of the synthesis. The most common method involves the cyclocondensation of a β-ketonitrile with hydrazine.[4]

Frequently Asked Questions: Ring Formation

Q: My yield for the initial 5-aminopyrazole synthesis from a β-ketonitrile and hydrazine is low. What are the common causes?

A: Low yields in this step often stem from three areas:

  • Purity of the β-Ketonitrile: These precursors can be unstable and may degrade upon storage or during synthesis. Impurities can interfere with the cyclization. It is advisable to use freshly prepared or purified β-ketonitrile for best results.

  • Reaction Temperature: The initial nucleophilic attack of hydrazine on the carbonyl is exothermic.[5] If the temperature is not controlled (e.g., with an ice bath during hydrazine addition), side reactions can occur. Conversely, the subsequent cyclization and dehydration often require heating, but excessive temperatures can lead to decomposition. An optimal, stable temperature profile is crucial.

  • Solvent and pH: The reaction is typically run in an alcohol like ethanol or methanol. The choice of solvent can influence the solubility of intermediates and the reaction rate. The reaction is also sensitive to pH; sometimes, the addition of a catalytic amount of acid (like acetic acid) can facilitate the dehydration step, but an excess can protonate the hydrazine, reducing its nucleophilicity.

Q: I'm observing a significant amount of a stable byproduct that isn't my desired aminopyrazole. What could it be?

A: A common byproduct is the hydrazone, formed by the condensation of hydrazine with the ketone carbonyl without the subsequent cyclization onto the nitrile group. This occurs if the conditions are not optimal for the second, intramolecular nucleophilic attack. To favor the desired cyclization:

  • Ensure adequate heating: After the initial hydrazone formation at a lower temperature, the reaction often requires refluxing to drive the cyclization and dehydration.

  • Check your hydrazine source: Use hydrazine monohydrate as it is generally effective. Anhydrous hydrazine is more reactive but also more hazardous.

  • Consider a one-pot approach: Some protocols successfully generate the β-ketonitrile in situ and react it directly with hydrazine without isolation, which can minimize degradation of the intermediate.

Section 3: Optimizing the N-Alkylation Step

This is the most critical stage for determining the final yield and purity of 1-(1-methylbutyl)-1H-pyrazol-5-amine. The primary goal is to maximize the formation of the N1 isomer over the N2 isomer.

G cluster_N1 Route 1: Desired N1 Alkylation cluster_N2 Route 2: Undesired N2 Alkylation Pyr 3(5)-Aminopyrazole Anion N1 Attack at N1 (Less Sterically Hindered) Pyr->N1 N2 Attack at N2 (More Sterically Hindered by C3-substituent) Pyr->N2 Prod1 1-(1-methylbutyl)-1H-pyrazol-5-amine N1->Prod1 Major Product (under optimized conditions) Prod2 1-(1-methylbutyl)-1H-pyrazol-3-amine N2->Prod2 Minor Product (Side Reaction) AlkylHalide 2-Bromopentane AlkylHalide->N1 AlkylHalide->N2

Caption: Competing N1 vs. N2 regioselective pathways in pyrazole alkylation.

Frequently Asked Questions: N-Alkylation

Q: How can I improve the regioselectivity to favor the desired N1-alkylated product?

A: Controlling regioselectivity is a multifactorial problem. The outcome depends on a delicate balance of steric effects, electronics, and reaction conditions. N-alkylation of unsymmetrical pyrazoles typically yields a mixture of regioisomers.[1] Here are the key parameters to adjust:

  • Choice of Base: This is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) fully deprotonate the pyrazole, forming the pyrazolate anion. Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium. The nature of the counter-ion (Na⁺, K⁺, Cs⁺) also plays a role in directing the alkylating agent.[1]

  • Solvent: The solvent polarity affects the dissociation of the pyrazolate salt and the solvation of the cation. Aprotic polar solvents like DMF and acetonitrile are common. Sometimes, less polar solvents like THF or dioxane can improve selectivity.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product or increasing the kinetic barrier difference between the two reaction pathways.

  • Alkylation Agent: While you are constrained to a 1-methylbutyl source (e.g., 2-bromopentane or 2-iodopentane), be aware that bulkier alkylating agents generally show higher selectivity for the less sterically hindered N1 position.

Data Summary: Effect of Conditions on N-Alkylation Regioselectivity

ParameterConditionRationale & Expected OutcomeCitation
Base Strong (e.g., NaH)Forms a "naked" anion. Selectivity is often governed by the intrinsic nucleophilicity of the N atoms. Can give mixtures.[1]
Weaker (e.g., K₂CO₃, Cs₂CO₃)Operates under phase-transfer conditions or equilibrium. The larger cation (Cs⁺) can coordinate to direct alkylation, often favoring the N1 position.[1][6]
Solvent Polar Aprotic (e.g., DMF, MeCN)Solvates the cation well, leading to a more reactive anion. May decrease selectivity.[7]
Nonpolar (e.g., Toluene, Dioxane)Poorly solvates the cation, promoting ion-pairing which can sterically direct the alkylating agent to the more accessible N1 position.[7]
Temperature Low (e.g., 0 °C to RT)Favors the kinetic product and can enhance selectivity if the activation energies for N1 and N2 attack are sufficiently different.[7]
High (e.g., >80 °C)Can lead to isomerization and lower selectivity. May be required for less reactive alkyl halides but should be approached with caution.[7]

Q: My alkylation reaction is clean but the conversion is very low. What should I do?

A: Low conversion with high selectivity points to issues with reactivity rather than the pathway. Consider the following:

  • Alkylation Agent Reactivity: Ensure your alkylating agent (e.g., 2-bromopentane) is of good quality. An iodide (2-iodopentane) is more reactive and may improve conversion, though it is more expensive and less stable.

  • Insufficient Deprotonation: If using a weak base like K₂CO₃, the equilibrium may not favor the pyrazolate anion sufficiently. You could switch to a stronger base like NaH or potassium tert-butoxide (t-BuOK).[7]

  • Reaction Time and Temperature: The reaction may simply be slow. Monitor the reaction by TLC or LC-MS over an extended period (24-48 hours). If it remains stalled, a modest increase in temperature may be necessary.

Section 4: Purification Strategies

Q: How can I effectively separate the final N1 and N2 isomers?

A: This is a common challenge.

  • Column Chromatography: This is the most reliable method. The polarity difference between the two isomers is often small. Use a long column and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Adding a small amount of triethylamine (~0.5%) to the eluent can prevent the amine from streaking on the silica gel.[3]

  • Recrystallization: If your desired N1 product is a solid and the N2 isomer is an oil (or vice versa), recrystallization can be a highly effective and scalable purification method. Test various solvent systems (e.g., heptane/ethyl acetate, ethanol/water) to find one that provides good differential solubility.

Section 5: Recommended Experimental Protocol

This protocol is a generalized starting point based on established methodologies for achieving high N1 regioselectivity.[1][7] It should be optimized for your specific substrate.

Protocol: Optimized N1-Alkylation of 3(5)-Aminopyrazole

Objective: To maximize the yield of the N1-alkylated product, 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Materials:

  • 3(5)-Aminopyrazole intermediate (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • 2-Bromopentane (1.2 eq)

  • Acetonitrile (MeCN) (to 0.1 M concentration)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3(5)-aminopyrazole intermediate and cesium carbonate.

    • Scientist's Note: A dry atmosphere is crucial to prevent quenching of the pyrazolate anion by water. Cesium carbonate is often chosen as the large cesium ion can help direct alkylation to the less sterically hindered N1 position.[6]

  • Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Reagent Addition: Add 2-bromopentane dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir overnight (16-24 hours).

    • Scientist's Note: A moderate temperature is used to ensure a reasonable reaction rate without compromising regioselectivity. Higher temperatures could lead to an increase in the formation of the N2 isomer.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining salts and DMF. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 0.5% triethylamine to afford the pure 1-(1-methylbutyl)-1H-pyrazol-5-amine.

References

[3] Pchelka, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11647-11657. Available from: [7] El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. Available from: [Link] [1] Ksenofontov, A. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10535. Available from: [Link] [8] Balbuena, J., et al. (2014). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 395, 435-443. Available from: [Link] [9] European Patent Office. (1996). N-alkylation method of pyrazole. EP0749963A1. Available from: [10] Sharma, R., & Sharma, A. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 178-234. Available from: [Link] [11] Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link] [6] Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available from: [Link] [2] Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. Available from: [Link] [5] CNIPA. (2020). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN111825505A. Available from: [12] Orgo Made Simple. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Available from: [Link] [13] ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Available from: [Link] Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available from: [Link] [14] The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link] [15] WIPO. (2011). Method for purifying pyrazoles. WO2011076194A1. Available from: [4] Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 207-219. Available from: [Link]

Sources

Optimization

Common challenges and solutions in pyrazole synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole-contain...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole-containing molecules. Here, we address common experimental issues with in-depth explanations, troubleshooting guides, and validated protocols to enhance the efficiency and success of your work.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield in my pyrazole synthesis. What are the most common causes?

Low yields in pyrazole synthesis can typically be traced back to one of several factors: suboptimal reaction conditions, instability of reactants, or inefficient workup and purification. The most prevalent synthesis route, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is highly sensitive to pH. The initial condensation to form the hydrazone intermediate is favored under slightly acidic conditions (pH 4-6), while the subsequent cyclization and dehydration step often requires stronger acidity or thermal promotion. If the pH is too low initially, the hydrazine salt may precipitate, reducing its nucleophilicity. If it's too high, the carbonyl group is not sufficiently activated for nucleophilic attack.

Another common issue is the decomposition of the hydrazine reagent, many of which are unstable to air and light. It is crucial to use fresh or properly stored hydrazine derivatives. Finally, pyrazoles can be surprisingly volatile or highly polar, leading to loss during solvent removal or poor recovery from chromatographic purification.

Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

This is the most frequent and challenging issue in the synthesis of unsymmetrically substituted pyrazoles, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. The regiochemical outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.

To control regioselectivity, consider these strategies:

  • Steric Hindrance: A bulkier substituent on the dicarbonyl compound will sterically hinder the attack on the adjacent carbonyl, directing the hydrazine to the less hindered position.

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. For example, in a 1,3-ketoester, the ketone is generally more reactive than the ester carbonyl.

  • Use of Pre-activated Substrates: Synthesizing an enamine or enol ether from one of the carbonyls before introducing the hydrazine can effectively "protect" it, forcing the reaction to proceed at the desired location.

  • Reaction Conditions: Solvent and temperature can play a significant role. Polar aprotic solvents may favor one isomer over another. It is often a matter of empirical screening. A well-documented strategy involves a two-step, pH-controlled process where the hydrazone is first formed at a specific pH, isolated, and then cyclized under different conditions to favor the desired regioisomer.

Q3: What is the best general-purpose method for synthesizing a simple pyrazole?

For general-purpose synthesis of pyrazoles, the Knorr pyrazole synthesis and the Paal-Knorr synthesis remain the most robust and widely used methods due to the commercial availability of a vast array of 1,3-dicarbonyls and hydrazines.

  • Knorr Synthesis: Involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. It is operationally simple, often requiring just mixing the reagents in a suitable solvent like ethanol, sometimes with a catalytic amount of acid.

  • Paal-Knorr Synthesis: This refers more broadly to the synthesis of five-membered heterocycles from 1,4-dicarbonyl compounds. For pyrazoles specifically, it's less common than the Knorr method using 1,3-dicarbonyls.

For trisubstituted pyrazoles, a highly reliable method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. While this requires the handling of potentially hazardous diazo compounds, it is often highly regioselective and efficient.

Troubleshooting Guide: Knorr Pyrazole Synthesis

This section provides a structured approach to troubleshooting the common Knorr synthesis of a pyrazole from a 1,3-dicarbonyl and hydrazine.

Problem: No Product or Very Low Conversion

If you observe no product formation or the reaction stalls, follow this diagnostic workflow.

Caption: Divergent pathways leading to pyrazole regioisomers.

This bifurcation is the central challenge. As highlighted in the FAQ, controlling this step through steric, electronic, or condition-based strategies is key to a successful and selective synthesis.

References

  • Title: The Regioselectivity of the Knorr-Type Pyrazole Synthesis Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: A Regiocontrolled Synthesis of Pyrazoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition Reactions of Diazo Compounds Source: Chemical Reviews URL: [Link]

  • Title: A Convenient Synthesis of 3(5)-Aryl-5(3)-Methyl-1H-Pyrazoles by the Reaction of Hydrazine Hydrate with 1-Aryl-1,3-Butanediones in an Acidic Medium Source: Molecules URL: [Link]

  • Title: Synthesis of Pyrazole Derivatives and their Biological Activity Source: Journal of the Brazilian Chemical Society URL: [Link]

Troubleshooting

Assessing the stability and degradation of 1-(1-methylbutyl)-1H-pyrazol-5-amine

Welcome to the technical support center for 1-(1-methylbutyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1-methylbutyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Introduction to the Stability of 1-(1-methylbutyl)-1H-pyrazol-5-amine

1-(1-methylbutyl)-1H-pyrazol-5-amine is a substituted aminopyrazole derivative. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which generally confers good stability. However, the presence of an amino group and an N-alkyl substituent introduces potential sites for degradation under various stress conditions. Understanding the stability of this molecule is crucial for the development of robust analytical methods, formulation design, and ensuring the safety and efficacy of potential therapeutic applications.

This guide will walk you through potential stability issues, provide protocols for assessing degradation, and offer solutions to common analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Handling and Storage

Question 1: What are the recommended storage conditions for 1-(1-methylbutyl)-1H-pyrazol-5-amine to ensure its long-term stability?

Answer:

For long-term stability, 1-(1-methylbutyl)-1H-pyrazol-5-amine should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8 °C. It is crucial to protect the compound from light and moisture, as these factors can initiate degradation pathways. The container should be tightly sealed and preferably flushed with an inert gas like argon or nitrogen to minimize oxidative degradation.

Causality behind Recommendations:

  • Low Temperature (2-8 °C): Reduces the rate of potential thermally induced degradation reactions.

  • Dry Environment: The amino group can be susceptible to hydrolysis, and moisture can facilitate other degradation reactions.

  • Protection from Light: Aromatic and heterocyclic compounds can be photosensitive, leading to photodegradation upon exposure to UV or visible light.

  • Inert Atmosphere: The pyrazole ring and the amino group are susceptible to oxidation. Storing under an inert atmosphere displaces oxygen and prevents oxidative degradation.

Section 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Question 2: I am planning a forced degradation study for 1-(1-methylbutyl)-1H-pyrazol-5-amine. What conditions should I test, and what is the scientific rationale for each?

Answer:

A comprehensive forced degradation study should include hydrolytic, oxidative, photolytic, and thermal stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without completely degrading the parent compound.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl24-72 hours at 60 °CTo assess stability in acidic environments, which can protonate the amino group and potentially lead to hydrolysis or rearrangement.
Base Hydrolysis 0.1 M NaOH24-72 hours at 60 °CTo evaluate stability in alkaline conditions, which can deprotonate the pyrazole ring nitrogen and facilitate different degradation pathways.
Oxidative Stress 3% H₂O₂24 hours at room temp.To investigate susceptibility to oxidation. The pyrazole ring and amino group are potential sites of oxidation.[2][3]
Photostability ICH Q1B Option 2As per guidelinesTo determine if the compound is light-sensitive, which is common for aromatic heterocycles.[4][5][6]
Thermal Stress 80 °C (solid-state)48-72 hoursTo assess the thermal stability of the compound in its solid form.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 1-(1-methylbutyl)-1H-pyrazol-5-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid and base, respectively. Heat the solutions at 60 °C.

    • Oxidation: Add 3% hydrogen peroxide to an aliquot of the stock solution and keep it at room temperature.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[4][5][6] A dark control should be kept under the same conditions to differentiate between thermal and photolytic degradation.

    • Thermal: Store the solid compound in a calibrated oven at 80 °C.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Diagram 1: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid 0.1 M HCl, 60°C Stock->Acid Expose Base 0.1 M NaOH, 60°C Stock->Base Expose Oxidation 3% H₂O₂, RT Stock->Oxidation Expose Photo ICH Q1B Light Exposure Stock->Photo Expose Thermal 80°C (Solid) Stock->Thermal Expose HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Photo->HPLC Analyze Thermal->HPLC Analyze

Caption: Workflow for forced degradation studies.

Section 3: Analytical Method Troubleshooting

A robust stability-indicating HPLC method is crucial for accurately quantifying 1-(1-methylbutyl)-1H-pyrazol-5-amine and its degradation products.[7][8]

Question 3: I am developing a reversed-phase HPLC method for this compound and I'm observing poor peak shape (tailing). What could be the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like 1-(1-methylbutyl)-1H-pyrazol-5-amine in reversed-phase HPLC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Low pH (e.g., 2.5-3.5): At low pH, the amino group will be protonated, and the silanol groups on the column will be mostly unionized, minimizing secondary interactions. Use a buffer like phosphate or formate.

    • High pH (e.g., 9-10.5): At high pH, the amino group will be in its free base form, and the silanol groups will be deprotonated and "shielded" by the mobile phase cations, which can also reduce tailing. This requires a pH-stable column.

  • Use of a Mobile Phase Additive:

    • Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing the interaction with your analyte.

  • Column Selection:

    • Use a column with high-purity silica and end-capping to minimize the number of accessible silanol groups.

    • Consider a column specifically designed for the analysis of basic compounds.

Diagram 2: Logic for Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Poor Peak Shape (Tailing) Cause1 Secondary Silanol Interactions Start->Cause1 Solution1 Adjust Mobile Phase pH Cause1->Solution1 Solution2 Add Competing Base (e.g., TEA) Cause1->Solution2 Solution3 Use High-Purity/End-Capped Column Cause1->Solution3 LowpH Low pH (2.5-3.5) Solution1->LowpH HighpH High pH (9-10.5) Solution1->HighpH Result Improved Peak Shape Solution2->Result Solution3->Result LowpH->Result HighpH->Result

Caption: Troubleshooting guide for peak tailing.

Question 4: I am not getting good separation between the parent compound and its degradation products. How can I improve the resolution?

Answer:

Improving resolution in a stability-indicating method often requires a systematic approach to method development.

Strategies for Improving Resolution:

  • Optimize the Organic Modifier:

    • Try different organic solvents (acetonitrile vs. methanol). Methanol can sometimes offer different selectivity for polar compounds.

  • Adjust the Gradient Profile:

    • If using a gradient, make the slope shallower in the region where the peaks of interest are eluting. This will increase the separation between closely eluting peaks.

  • Change the Stationary Phase:

    • Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.

  • Temperature Optimization:

    • Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and improve resolution.

Section 4: Understanding Degradation Pathways

Question 5: What are the likely degradation pathways for 1-(1-methylbutyl)-1H-pyrazol-5-amine?

Answer:

Based on the structure, the following degradation pathways are plausible:

  • Oxidation: The pyrazole ring and the exocyclic amino group are susceptible to oxidation. Oxidative degradation could lead to the formation of N-oxides, hydroxylated species, or even ring-opening products. Studies on other 1H-pyrazol-5-amines have shown that oxidation can lead to the formation of azo compounds or ring-opened products.[2][3]

  • Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to cleavage of the N-alkyl group or other transformations.

  • Photodegradation: Aromatic heterocyclic compounds can undergo complex photochemical reactions, including photo-oxidation and rearrangements upon exposure to light.

Diagram 3: Potential Degradation Pathways

Degradation_Pathways Parent 1-(1-methylbutyl)-1H-pyrazol-5-amine Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photodegradation (Light) Parent->Photolysis Deg1 N-Oxides Oxidation->Deg1 Deg2 Hydroxylated Products Oxidation->Deg2 Deg3 Ring-Opened Products Oxidation->Deg3 Deg4 De-alkylation Hydrolysis->Deg4 Deg5 Photo-rearrangement Products Photolysis->Deg5

Sources

Optimization

Overcoming solubility issues of 1-(1-methylbutyl)-1H-pyrazol-5-amine in experiments

Welcome to the dedicated technical support guide for 1-(1-methylbutyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(1-methylbutyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but a foundational understanding of the chemical principles governing this compound's behavior, enabling you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges.

Question 1: My 1-(1-methylbutyl)-1H-pyrazol-5-amine is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step I should take?

Answer: The primary reason for poor solubility in neutral aqueous media is the compound's chemical structure. It possesses a basic primary amine group (-NH2) on the pyrazole ring and a hydrophobic alkyl chain (1-methylbutyl). The first and most effective step is to adjust the pH of your solvent. By lowering the pH with a suitable acid (e.g., HCl, citric acid), you protonate the basic amine group, forming a water-soluble salt.[1][2][3][4] This dramatically increases the polarity of the molecule, favoring dissolution in aqueous solutions.

Question 2: What is the expected solubility profile of this compound, and why?

Answer: You should expect this compound to exhibit low intrinsic solubility in water and neutral pH buffers, but significantly increased solubility at acidic pH values.[5][6] This pH-dependent solubility is a classic characteristic of basic compounds.[2][7] The molecule's overall solubility is a balance between two opposing features:

  • Hydrophilic Center: The pyrazole ring and the primary amine group can engage in hydrogen bonding. The amine is a Brønsted-Lowry base, readily accepting a proton.[7]

  • Hydrophobic Region: The 1-methylbutyl group is a non-polar alkyl chain that repels water, significantly contributing to low aqueous solubility.[8][9][10]

Therefore, overcoming the hydrophobic nature of the alkyl group by ionizing the amine group is the key strategy.

Question 3: I need to use an organic solvent. Which ones are most likely to work?

Answer: For initial dissolution, polar organic solvents are your best starting point. The compound is reported to have good solubility in such solvents.[11] We recommend screening the following, in order of preference:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Acetonitrile (ACN)

Always start with a small amount of the compound and vortex thoroughly. For subsequent use in aqueous experimental systems (e.g., cell culture), ensure the final concentration of the organic solvent is low enough to be non-toxic to your system.

Question 4: I've added acid, but my solution is still cloudy or has a precipitate. What's happening?

Answer: There are several possibilities:

  • Insufficient Acid: You may not have lowered the pH enough to fully protonate the compound. Measure the pH and add acid dropwise until the solution clears.

  • Buffer Incompatibility (Common Ion Effect): If you are using a phosphate buffer, you could be forming an insoluble phosphate salt of your compound, especially at high concentrations. Try switching to a different buffer system, such as citrate or acetate.

  • Incorrect Salt Form: You may have formed a salt that is itself poorly soluble. While hydrochloride salts are common, sometimes a different counter-ion (e.g., mesylate, citrate, tartrate) can yield a more soluble salt.[12]

  • Purity Issues: The cloudiness could be due to insoluble impurities from the synthesis. Purifying the compound may be necessary.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, validated workflows for systematically resolving solubility issues.

Guide 1: Systematic Solvent Screening

Rationale: Before resorting to complex formulations, a systematic screen of common laboratory solvents provides a baseline understanding of the compound's solubility. This allows for the selection of an appropriate solvent for stock solution preparation.

Experimental Protocol: Step-by-Step Solvent Screening

  • Preparation: Weigh out 1-2 mg of 1-(1-methylbutyl)-1H-pyrazol-5-amine into several individual, small, clear glass vials.

  • Solvent Addition: To the first vial, add the first solvent (e.g., Water) in a stepwise manner. Start with 100 µL.

  • Dissolution Attempt: Cap the vial and vortex vigorously for 30-60 seconds. Observe for dissolution. Use a focused light source against a dark background to check for suspended particles.

  • Incremental Addition: If the compound is not fully dissolved, add another 100 µL of the solvent and repeat step 3. Continue this process up to a total volume of 1 mL.

  • Record Observation: Record the approximate concentration at which the compound dissolved, or if it remained insoluble up to the final volume.

  • Repeat: Repeat steps 2-5 for each solvent in the screening panel.

Data Presentation: Solvent Screening Panel

SolventSolvent TypePolarity IndexExpected Solubility BehaviorUse Case
Water (pH ~7)Protic, Polar10.2Very PoorAqueous assays (requires modification)
0.1 M HClAqueous AcidHighGood to Excellent Creating aqueous stocks via salt formation
EthanolProtic, Polar5.2GoodStock solutions, co-solvent systems
DMSOAprotic, Polar7.2Excellent High concentration stock solutions
AcetonitrileAprotic, Polar5.8ModerateMobile phases, reaction solvent
DichloromethaneAprotic, Non-polar3.1Likely PoorExtraction, synthesis workup
HexanesNon-polar0.1Very PoorNot recommended for dissolution
Guide 2: pH-Dependent Solubility Enhancement via Salt Formation

Causality: The most reliable method for enhancing the aqueous solubility of this amine-containing compound is through pH modification. The addition of an acid (H⁺) protonates the lone pair of electrons on the primary amine's nitrogen atom. This creates a positively charged ammonium salt (R-NH₃⁺), which is an ionic species. Ionic species are significantly more polar than their neutral counterparts and are thus more readily solvated by polar water molecules.[1][3][13]

Workflow Diagram: pH Adjustment Strategy

G cluster_0 Initial State cluster_1 Action cluster_2 Mechanism cluster_3 Final State A Compound in Aqueous Buffer (pH 7.4) B Observation: Insoluble / Suspension A->B C Add 0.1 M HCl Dropwise with Stirring B->C D R-NH₂ (Insoluble) + H⁺Cl⁻ C->D E ⇌ R-NH₃⁺Cl⁻ (Soluble Salt) D->E Protonation F Measure pH (Target pH < 5) E->F G Result: Clear, Homogeneous Solution F->G

Caption: Workflow for solubilizing the compound using pH adjustment.

Experimental Protocol: Preparing an Acidic Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

  • Add Water: Add approximately 80% of the final desired volume of purified water or your desired buffer.

  • Initial Mixing: Stir or vortex the suspension. The compound will not dissolve at this stage.

  • Acidification: While stirring, add a suitable acid (e.g., 1 M HCl) drop by drop. Monitor the solution's appearance.

  • Observe Dissolution: Continue adding acid until the solution becomes clear.

  • pH Measurement: Use a calibrated pH meter to check the final pH. For most amines, a pH of 2-5 is sufficient for complete dissolution.[5]

  • Final Volume Adjustment: Add water or buffer to reach the final target volume and mix thoroughly.

  • Sterilization (if required): Filter-sterilize the solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF or PES). Do not autoclave, as this may degrade the compound.

Guide 3: Using Co-solvents and Surfactants

Rationale: If pH adjustment alone is insufficient or undesirable for your experimental system, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[14][15] In very challenging cases, surfactants can be used. Surfactants are amphiphilic molecules that form micelles, encapsulating the insoluble compound in their hydrophobic core while presenting a hydrophilic exterior to the aqueous solvent.[16][17]

Workflow Diagram: Decision Logic for Advanced Techniques

G Start Is the compound soluble in the final aqueous buffer? pH_Adjust Try pH Adjustment (Guide 2) Start->pH_Adjust No Success Solubility Achieved Start->Success Yes Check_pH_OK Is acidic pH compatible with the assay? pH_Adjust->Check_pH_OK CoSolvent Use a Co-solvent (e.g., DMSO, EtOH) Check_pH_OK->CoSolvent No Check_pH_OK->Success Yes Check_Solvent_OK Is the final solvent concentration tolerated? CoSolvent->Check_Solvent_OK Surfactant Consider Surfactants (e.g., Tween®, Kolliphor®) Check_Solvent_OK->Surfactant No Check_Solvent_OK->Success Yes Consult Consult Formulation Specialist Surfactant->Consult

Caption: Decision tree for selecting an appropriate solubilization method.

Experimental Protocol: Co-Solvent Method

  • Prepare High-Concentration Stock: Dissolve the 1-(1-methylbutyl)-1H-pyrazol-5-amine in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions from this primary stock into your final aqueous buffer or media.

  • Vortex Immediately: When adding the DMSO stock to the aqueous buffer, vortex or pipette-mix immediately and vigorously to prevent the compound from precipitating out of solution. This rapid mixing ensures the formation of a stable micro-dispersion.

  • Final Concentration Check: Always ensure the final concentration of DMSO is below the tolerance limit for your experiment (typically <0.5% for cell-based assays).

References

  • Bari, A., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]

  • El-Malah, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Rojas-Guevara, J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo. [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Bergström, C. A. S., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • Hartono, A., et al. (2014). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Anwer, K. E., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. [Link]

  • (2020). Amines and Heterocycles. University of Calgary. [Link]

  • Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating. Formula Botanica. [Link]

  • Hartono, A., et al. (2014). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. chemguide.co.uk. [Link]

  • Vega, F., et al. (2021). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]

  • Morais, J. (2024). Natural Solubilizers. Joan Morais Cosmetics School. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Fiveable. (n.d.). Amines and Heterocycles. Fiveable. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Jain, N. K., & Agrawal, R. K. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

  • Skinchakra. (2024). We have tested 11 natural solubilizers: here are the best 3. Skinchakra Science. [Link]

  • Vega, F., et al. (2021). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]

  • Roy, G. (2003). Use of surfactants to solubilize water-insoluble solids in beverages.
  • JoVE. (2024). Extraction: Effects of pH. JoVE. [Link]

  • Gatti, M., et al. (2024). New Experimental Data of CO2 Solubility in an Amine Solvent. AIDIC - The Italian Association of Chemical Engineering. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. ResearchGate. [Link]

  • JoVE. (2023). Physical Properties of Amines. JoVE. [Link]

  • Sereshti, H., et al. (2013). Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. PMC - NIH. [Link]

  • PubChem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Aminopyrazole Synthesis

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Aminopyrazoles are foundational building blocks in medicinal chemistry, appearing in numerous approved drugs.[1] However, their synthesis can present unique challenges related to chemo- and regioselectivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven experience to help you optimize your reaction conditions and achieve your target molecules efficiently.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during aminopyrazole synthesis, offering causative explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Aminopyrazole

Symptoms:

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows mostly unreacted starting materials.

  • A complex mixture of unidentifiable products is formed.

  • The expected product is present in only trace amounts.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Troubleshooting Steps
Inadequate Base Strength or Type Many aminopyrazole syntheses, particularly those involving the deprotonation of an active methylene nitrile, require a sufficiently strong base to generate the necessary nucleophile.[2] The choice of base can also influence reaction pathways.1. Switch to a Stronger Base: If using a weak base like sodium ascorbate or piperidine fails, consider stronger, non-nucleophilic bases like sodium ethoxide (NaOEt) or sodium hydride (NaH).[2][3] 2. Screen Solvents: The efficacy of a base is solvent-dependent. For instance, NaH is typically used in anhydrous solvents like DMF or THF.[3] 3. Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the proton that needs to be removed.
Incorrect Reaction Temperature Cyclization reactions are often sensitive to temperature. Insufficient heat may lead to a slow reaction rate, while excessive heat can cause decomposition of starting materials, intermediates, or the final product.1. Stepwise Temperature Increase: Start the reaction at room temperature and gradually increase the heat in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS at each stage. 2. Refluxing Conditions: Many standard procedures call for refluxing in solvents like ethanol or isopropanol to drive the reaction to completion.
Formation of Stable, Unreactive Intermediates In multi-component reactions, side reactions can consume starting materials. For example, an aldehyde and a hydrazine can readily form a stable hydrazone, preventing the desired three-component cyclization.[2]1. Change Order of Addition: Instead of mixing all components at once, try a stepwise approach. For example, first, generate the active nitrile species by reacting it with a base, then add the second electrophile (e.g., an aldehyde), and finally add the hydrazine.[2] 2. Use Pre-formed Intermediates: Synthesize and purify the β-ketonitrile or α,β-unsaturated nitrile intermediate in a separate step before reacting it with the hydrazine.
Incompatible Reaction Conditions in One-Pot Syntheses A common issue arises when a single set of conditions is not optimal for all steps of a one-pot reaction. For example, a highly basic condition required for an initial Claisen condensation can inhibit the subsequent cyclization with hydrazine.1. pH Adjustment: After the first step is complete, neutralize the reaction mixture before adding the next reagent. For instance, adding sulfuric acid to neutralize the base before introducing hydrazine has been shown to optimize the process.
Issue 2: Formation of Regioisomers (e.g., 3-amino vs. 5-aminopyrazole)

Symptoms:

  • ¹H NMR spectrum shows two distinct sets of signals for the pyrazole ring protons and/or the amino group.

  • LC-MS analysis reveals two or more product peaks with the same mass.

  • Difficulty in purifying the product to a single isomer.

Scientific Rationale: When a monosubstituted hydrazine (R-NHNH₂) is used, it has two non-equivalent nitrogen atoms that can initiate the cyclization. The regiochemical outcome is a classic challenge in pyrazole synthesis and is dictated by the relative electrophilicity of the reaction sites on the 1,3-dielectrophilic precursor and the nucleophilicity of the hydrazine nitrogens, which can be modulated by reaction conditions.

Troubleshooting Workflow for Regioselectivity:

G start Regioisomer Mixture Observed cond_acid Are you using acidic or neutral conditions? start->cond_acid cond_base Are you using basic conditions? cond_acid->cond_base No acid_path Acidic/Neutral Conditions (e.g., AcOH in Toluene) cond_acid->acid_path Yes base_path Basic Conditions (e.g., NaOEt in EtOH) cond_base->base_path Yes outcome_5_amino Favors 5-Aminopyrazole Isomer acid_path->outcome_5_amino mw_note Consider Microwave Irradiation (Can reduce reaction time without altering regioselectivity) acid_path->mw_note outcome_3_amino Favors 3-Aminopyrazole Isomer base_path->outcome_3_amino base_path->mw_note

Caption: Controlling regioselectivity through pH.

Detailed Strategies:

  • Acidic vs. Basic Conditions: As demonstrated by Bagley et al., reaction conditions can be "regiodivergent."

    • Acidic conditions (e.g., acetic acid in toluene) often favor the formation of the 5-aminopyrazole isomer.

    • Basic conditions (e.g., sodium ethoxide in ethanol) tend to favor the 3-aminopyrazole isomer.

  • Microwave Irradiation: While microwave heating can dramatically reduce reaction times (often by a factor of ten), it has been shown to have no significant impact on the regiochemical outcome itself. It is a tool for acceleration, not for selectivity control in this context.

Issue 3: Difficulty with Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography results in poor separation of the product from impurities or isomers.

  • The isolated product is unstable.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Troubleshooting Steps
Product is a Salt If the reaction is run under acidic conditions or quenched with acid, the aminopyrazole, being basic, can form a salt. Salts often have very different solubility profiles and may not behave as expected on silica gel.1. Neutralize Before Extraction: Ensure the reaction mixture is neutralized or made slightly basic with a solution like aqueous sodium bicarbonate before extracting with an organic solvent. 2. Wash the Organic Layer: Wash the combined organic layers with brine to remove residual salts and water.
Co-eluting Impurities Starting materials, isomers, or byproducts may have similar polarities to the desired product, making chromatographic separation challenging.1. Solvent System Screening: Systematically screen different solvent systems for column chromatography. A good starting point is a hexane/ethyl acetate gradient, followed by dichloromethane/methanol for more polar compounds. 2. Recrystallization: Attempt recrystallization from various solvents. A solvent pair (one solvent in which the compound is soluble, and another in which it is not) is often effective. 3. Derivatization: If the amino group is free, consider a temporary protection/deratization step (e.g., acetylation) to alter the polarity, facilitate purification, and then deprotect.
Product Instability Aminopyrazoles can be sensitive to air, light, or prolonged exposure to silica gel (which is acidic).1. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize Purification Time: Use flash chromatography to minimize the time the compound spends on the column. 3. Alternative Sorbents: Consider using neutral or basic alumina for chromatography instead of silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 3(5)-aminopyrazoles? The two most prevalent and versatile routes start from 1,3-dielectrophilic precursors where one electrophilic group is a nitrile. These are:

  • Reaction of hydrazines with β-ketonitriles.

  • Reaction of hydrazines with α,β-unsaturated nitriles that have a leaving group at the β-position.

Another effective method involves the ring-opening of isoxazoles with hydrazine to form a β-ketonitrile intermediate in situ, which then cyclizes to the aminopyrazole.[4]

Q2: How can I be certain about the regiochemistry of my substituted aminopyrazole? Ambiguous regiochemistry is a common problem. While reaction conditions can favor one isomer, definitive structural confirmation is crucial. The most reliable methods include:

  • Single Crystal X-ray Crystallography: This is the gold standard for unambiguous structure determination.

  • 2D NMR Spectroscopy: Techniques like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) experiments can establish connectivity and spatial relationships to definitively assign the structure.

Q3: My reaction involves a β-ketonitrile and hydrazine. What is the general mechanism? The reaction proceeds through a well-established two-step sequence:

  • Hydrazone Formation: A nucleophilic attack of one of the hydrazine's nitrogen atoms onto the carbonyl carbon of the β-ketonitrile forms a hydrazone intermediate.

  • Cyclization: The other nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group, leading to cyclization and subsequent aromatization to form the pyrazole ring.

Mechanism of Aminopyrazole formation from β-Ketonitrile:

Caption: General reaction pathway.

Q4: Can I perform this synthesis in a one-pot, multi-component reaction? Yes, one-pot syntheses are common but require careful planning. A typical example is the reaction of an aldehyde, an active methylene nitrile (like malononitrile), and a hydrazine.[2] However, as noted in the troubleshooting guide, challenges like premature hydrazone formation or incompatible pH conditions for different steps can arise. A stepwise addition of reagents is often the key to success.[2]

Experimental Protocols

Protocol 1: General Synthesis of a 5-Aminopyrazole via β-Ketonitrile

This protocol is adapted from general procedures found in the literature.

Materials:

  • β-Ketonitrile (1.0 equiv)

  • Hydrazine hydrate or substituted hydrazine (1.1 equiv)

  • Ethanol (or appropriate solvent)

  • Acetic acid (optional, for acidic conditions)

  • Sodium ethoxide (optional, for basic conditions)

Procedure:

  • Dissolve the β-ketonitrile (1.0 equiv) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative (1.1 equiv) to the solution.

  • (Optional for acidic conditions): Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).

  • Heat the reaction mixture to reflux (typically ~80°C for ethanol) and monitor the reaction progress using TLC or LC-MS. Reactions can take from 2 to 16 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • If a precipitate forms, collect it by filtration. If not, perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel) or recrystallization.

Protocol 2: Work-up and Purification Strategy

This protocol outlines a standard procedure for isolating and purifying the aminopyrazole product.[3]

Procedure:

  • Quenching: After the reaction is deemed complete, cool the flask in an ice bath. Slowly add water to the reaction mixture to quench any reactive species and precipitate the crude product.[3]

  • Extraction: If the product is soluble, transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (to remove acidic impurities).

    • Water.

    • Brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • Trituration: Add a small amount of a non-polar solvent (e.g., hexane or diethyl ether) to the crude solid/oil and stir or sonicate. This can often wash away soluble impurities, leaving the purer product as a solid.[3]

    • Column Chromatography: If trituration is insufficient, purify the material on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ARKAT USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Reddit. (2021, August 11). Advices for Aminopyrazole synthesis. r/Chempros.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
  • ACS Omega. (2017, December 13).

Sources

Optimization

Identifying and minimizing side reactions in 1-(1-methylbutyl)-1H-pyrazol-5-amine synthesis

Technical Support Center: Synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine Welcome to the technical support guide for the synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine. This document is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine

Welcome to the technical support guide for the synthesis of 1-(1-methylbutyl)-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and actionable insights needed to optimize your reaction, maximize yield, and ensure the purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and step-by-step protocols to resolve them.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors, primarily incomplete reaction or the formation of undesired side products. The most prevalent synthetic route involves the cyclocondensation of (1-methylbutyl)hydrazine with a β-enaminonitrile, such as 3-aminocrotononitrile or its equivalent.[1][2]

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclization step can be slow.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider extending the reaction time or moderately increasing the temperature (e.g., from 60 °C to 80 °C in ethanol).

  • Formation of the Regioisomeric Side Product: The most significant side reaction is often the formation of the isomeric 1-(1-methylbutyl)-1H-pyrazol-3-amine .

    • Causality: The cyclization proceeds via nucleophilic attack of the hydrazine's second nitrogen atom onto the nitrile carbon.[2] However, initial condensation can occur at two sites on the β-enaminonitrile, leading to a mixture of isomers. The reaction's regioselectivity is highly dependent on conditions.

    • Solution: Altering the solvent and pH can steer the reaction towards the desired 5-amino isomer. Acidic conditions (e.g., using acetic acid as a catalyst or solvent) tend to favor the formation of the 5-aminopyrazole.[3] A switch from a non-polar to a polar protic solvent like ethanol or acetic acid can also improve the desired outcome.

  • Degradation of Starting Materials: Hydrazines can be susceptible to oxidation.

    • Solution: Ensure your (1-methylbutyl)hydrazine is pure and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Optimized Protocol Suggestion:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminocrotononitrile (1.0 eq) in glacial acetic acid.

  • Add (1-methylbutyl)hydrazine (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 118 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Purify via column chromatography.

Q2: I've isolated my product, but NMR analysis shows a mixture of two very similar compounds. How can I identify the impurity and prevent its formation?

A2: This is the classic sign of regioisomer formation, where you have a mixture of the desired 1,5-substituted pyrazole and the undesired 1,3-substituted isomer.

Identification:

  • ¹H NMR: The chemical shifts of the pyrazole ring protons will be different. The C4-proton of the 5-aminopyrazole typically appears at a slightly different chemical shift compared to the C4-proton of the 3-aminopyrazole.

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C5, will be distinct.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method. Look for correlations between the N1-alkyl protons (the 1-methylbutyl group) and the pyrazole ring carbons. For the desired 5-amino isomer, you will see a correlation from the N-CH proton of the methylbutyl group to both C5 and the C4 of the pyrazole ring.

Minimization Strategy:

The formation of the 3-amino isomer versus the 5-amino isomer is a well-documented challenge in pyrazole synthesis.[4] The key is to control the initial nucleophilic attack of the hydrazine.

ParameterCondition Favoring 5-Amino IsomerCondition Favoring 3-Amino IsomerRationale
pH Acidic (e.g., Acetic Acid)Basic or NeutralProtonation of the enamine nitrogen deactivates it, favoring attack at the alternative position, leading to the 5-amino product.
Solvent Polar Protic (e.g., Ethanol, Acetic Acid)Aprotic (e.g., Toluene, THF)Protic solvents can stabilize the key intermediates and transition states that lead to the desired isomer.
Temperature Lower to Moderate TemperaturesHigher TemperaturesHigher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the undesired pathway.

Troubleshooting Workflow for Isomer Contamination:

G cluster_solutions Optimization Strategies problem Isomeric Impurity Detected (by NMR/LC-MS) confirm Confirm Structure via 2D NMR (HMBC) problem->confirm  Step 1: Verify cause Root Cause: Lack of Regioselectivity confirm->cause  Step 2: Identify solution Implement Solution cause->solution  Step 3: Correct sol1 Switch to Acidic Conditions (e.g., Acetic Acid solvent) solution->sol1 sol2 Use Polar Protic Solvent (e.g., Ethanol) sol3 Optimize Temperature (Start at lower temp)

Caption: Troubleshooting workflow for regioisomer formation.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the formation of the 5-aminopyrazole ring?

A: The reaction is a classic cyclocondensation.[1][2]

  • Condensation: The more nucleophilic nitrogen of the (1-methylbutyl)hydrazine attacks the β-carbon of the 3-aminocrotononitrile, followed by elimination of ammonia, to form a hydrazone intermediate.

  • Cyclization: The second nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

  • Tautomerization: The resulting cyclic intermediate tautomerizes to form the aromatic 5-aminopyrazole ring.

G start Hydrazine + β-Enaminonitrile step1 Condensation (-NH3) start->step1 inter Hydrazone Intermediate step1->inter step2 Intramolecular Cyclization inter->step2 cyclic Cyclic Intermediate step2->cyclic step3 Tautomerization cyclic->step3 product 1,5-Disubstituted 5-Aminopyrazole step3->product

Caption: Generalized reaction pathway for 5-aminopyrazole synthesis.

Q: Are there alternative starting materials to 3-aminocrotononitrile?

A: Yes, β-ketonitriles are widely used precursors for 5-aminopyrazole synthesis.[1][5] For this specific synthesis, you could use 3-oxopentanenitrile and react it with (1-methylbutyl)hydrazine. The reaction proceeds through a similar mechanism involving the formation of a hydrazone followed by cyclization onto the nitrile group.

Q: How critical is the purity of the starting (1-methylbutyl)hydrazine?

A: It is highly critical. Impurities in the hydrazine can lead to a host of side reactions. Over-alkylation or the presence of other hydrazine derivatives can result in difficult-to-separate impurities. It is recommended to use freshly distilled or high-purity commercially available hydrazine.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • El-Gohary, N. S., & Shaabana, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Retrieved from [Link]

  • ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry, 65(24), 8077-8080. Retrieved from [Link]

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Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Purification of Pyrazole-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common purification challenges encountered with pyrazole-based com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common purification challenges encountered with pyrazole-based compounds. Pyrazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals and agrochemicals.[1][2][3][4] However, their unique structural and electronic properties can present significant purification hurdles. This resource is designed to provide not only solutions but also the underlying scientific rationale to empower you in your experimental work.

I. Understanding the Core Challenges

The purification of pyrazole derivatives is often complicated by a combination of factors inherent to their structure:

  • Amphoteric Nature: N-unsubstituted pyrazoles can act as both weak acids and bases.[2][5] The pyrrole-type nitrogen (N1) is weakly acidic, while the pyridine-type nitrogen (N2) is basic. This dual character can lead to unpredictable interactions with stationary phases in chromatography.

  • Polarity and Solubility: The polarity of pyrazoles can vary dramatically depending on their substituents, influencing their solubility in common organic solvents and chromatographic mobile phases.

  • Isomerism: The synthesis of pyrazoles can often result in the formation of regioisomers, which possess very similar physical and chemical properties, making their separation challenging.[3][6]

  • Metal Chelation: The adjacent nitrogen atoms in the pyrazole ring can act as a bidentate ligand, chelating with metal ions. This can be a source of impurities if metal catalysts are used in the synthesis.[7][8]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the purification of your pyrazole-based compounds.

Chromatography Difficulties
Question 1: My pyrazole compound is streaking or showing poor peak shape on a silica gel column. What is happening and how can I fix it?

Underlying Cause: This is a classic sign of strong interaction between the basic pyrazole nitrogen and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, tailing peaks, and even on-column degradation of sensitive compounds.[9]

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Before packing your column, neutralize the acidic sites on the silica.

    • Method: Prepare a slurry of your silica gel in the desired mobile phase. Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonia solution (typically 0.1-1% v/v), to the slurry.[9][10]

    • Rationale: The basic additive will preferentially interact with the acidic silanol groups, preventing your pyrazole from binding too strongly.

  • Switch to a Different Stationary Phase: If deactivation is insufficient, consider an alternative to silica.

    • Recommendation: Neutral alumina is an excellent alternative for the purification of basic compounds.[9][10]

    • Alternative: For highly polar pyrazoles, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be effective.[9][10]

  • Employ Ion-Pair Chromatography: For pyrazoles that are ionizable, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape on a reversed-phase column.[11]

Question 2: I have synthesized a pyrazole derivative and suspect I have a mixture of regioisomers that are co-eluting. How can I separate them?

Underlying Cause: Regioisomers, such as 1,3- and 1,5-disubstituted pyrazoles, often have very similar polarities, making their separation by standard chromatography difficult.[3][6] Co-elution occurs when two or more compounds travel through the chromatography column at the same rate.[12][13]

Troubleshooting Workflow:

G start Co-eluting Regioisomers Suspected tlc Optimize TLC Separation start->tlc First Step gradient Shallow Gradient Chromatography tlc->gradient If slight separation on TLC isocratic Isocratic Elution tlc->isocratic If good separation on TLC hplc Consider HPLC gradient->hplc If still co-eluting success Separation Achieved isocratic->success rp_hplc Reversed-Phase HPLC hplc->rp_hplc np_hplc Normal-Phase HPLC hplc->np_hplc rp_hplc->success failure Separation Unsuccessful Consider Derivatization or Alternative Synthesis rp_hplc->failure np_hplc->success np_hplc->failure

Caption: Decision workflow for separating co-eluting pyrazole regioisomers.

Detailed Steps:

  • Thin-Layer Chromatography (TLC) Optimization: The first step is to find a solvent system that shows some separation on a TLC plate.[6]

    • Experiment: Test a variety of solvent systems with different polarities. Gradients of ethyl acetate in hexane or dichloromethane in methanol are common starting points.[6]

    • Goal: You are looking for a solvent system that gives a noticeable difference in the retention factor (Rf) for the two spots.

  • Flash Chromatography with a Shallow Gradient: If you can achieve baseline separation on TLC, a carefully run flash column should work.

    • Technique: Use a very shallow gradient of your optimized mobile phase. This will increase the resolution between closely eluting compounds.

    • Example: Instead of a 0-50% ethyl acetate in hexane gradient, try a 10-25% gradient over a larger volume.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers higher resolution.

    • Normal-Phase HPLC: Can be performed with silica or other polar stationary phases.

    • Reversed-Phase HPLC: C18 columns are frequently used. Mixtures of methanol/water or acetonitrile/water, often with an acid modifier like trifluoroacetic acid (TFA), are common mobile phases.[6]

Crystallization and Precipitation Issues
Question 3: My pyrazole compound is an oil and won't crystallize. What techniques can I try?

Underlying Cause: The inability to crystallize can be due to the presence of impurities that inhibit lattice formation, or the inherent physical properties of the compound at a given temperature.

Troubleshooting Protocol:

  • Initial Purification: Ensure your compound is as pure as possible before attempting crystallization. An initial pass through a silica gel plug can remove baseline impurities.

  • Solvent Screening: The choice of solvent is critical for successful crystallization.

    • Method: Dissolve a small amount of your oily compound in a good solvent (e.g., dichloromethane, ethyl acetate, or a hot alcohol) and then slowly add a poor solvent (e.g., hexane, pentane, or water) until turbidity persists.[10] Allow the solution to stand undisturbed.

    • Rationale: This gradual decrease in solubility can promote the slow formation of crystals.

  • Seed Crystals: If you have a small amount of solid material, use it to seed a supersaturated solution of your compound.

  • Acid Addition Salt Formation: A highly effective method for purifying basic pyrazoles is to convert them into a crystalline acid addition salt.[14]

    • Procedure: Dissolve the crude pyrazole in an organic solvent (e.g., ethanol, isopropanol, or acetone).[14] Add an equimolar amount of an acid (e.g., sulfuric acid, phosphoric acid, or hydrochloric acid).[14] The resulting salt will often precipitate or crystallize out of the solution.[14]

    • Benefit: This method is excellent for removing non-basic impurities.[14] The free base can be regenerated by treatment with a base.

Technique Principle Best For
Solvent/Anti-Solvent Gradual reduction of solubilityCompounds with moderate to high purity
Cooling Crystallization Decreasing solubility with temperatureCompounds that are solid at room temperature
Evaporative Crystallization Slow evaporation of a good solventThermally stable compounds
Acid Addition Salt Formation Forming a crystalline saltBasic pyrazoles that are oils
Work-up and Extraction Problems
Question 4: During aqueous work-up, my pyrazole derivative has poor solubility in common organic solvents, leading to low extraction yields. What can I do?

Underlying Cause: Highly polar substituents (e.g., -COOH, -NH2, -OH) on the pyrazole ring can increase its water solubility and decrease its solubility in less polar organic solvents like ethyl acetate or dichloromethane.

Troubleshooting Protocol:

  • pH Adjustment: The amphoteric nature of pyrazoles can be exploited here.[2]

    • For acidic pyrazoles (e.g., with a carboxylic acid group): Acidify the aqueous layer (pH < 2) to protonate the carboxylate, making the compound less polar and more extractable into an organic solvent.

    • For basic pyrazoles: Basify the aqueous layer (pH > 9) to deprotonate any pyrazolium salts, rendering the free base more soluble in organic solvents.

  • Solvent Selection: Use a more polar organic solvent for extraction.

    • Recommendations: n-Butanol or a mixture of chloroform and isopropanol can be effective for extracting highly polar compounds from an aqueous phase.

  • Salting Out: Increase the ionic strength of the aqueous phase.

    • Method: Saturate the aqueous layer with a salt like sodium chloride or ammonium sulfate.

    • Rationale: This reduces the solubility of the organic compound in the aqueous phase, driving it into the organic layer.

III. Frequently Asked Questions (FAQs)

  • Q: Can I use distillation to purify my pyrazole?

    • A: Distillation can be an option for thermally stable, low-molecular-weight pyrazoles. However, many substituted pyrazoles have high boiling points and may decompose at the required temperatures.[14][15] It is crucial to assess the thermal stability of your compound before attempting distillation.

  • Q: My pyrazole synthesis uses a metal catalyst. How can I remove residual metal impurities?

    • A: The chelating nature of the pyrazole ring can make metal removal tricky.[7]

      • Aqueous Washes: A wash with an aqueous solution of a strong chelating agent like EDTA can be effective.

      • Specialized Scavengers: There are commercially available silica-based metal scavengers that can be used to treat a solution of your crude product.

      • Crystallization: Often, a careful crystallization will leave the metal impurities behind in the mother liquor.

  • Q: Are there any "green" or more environmentally friendly purification methods for pyrazoles?

    • A: Yes. Supercritical fluid chromatography (SFC) is an excellent green alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase. Additionally, opting for crystallization over chromatography whenever possible reduces solvent waste.[16]

IV. References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of Pharmaceutical Research International. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). National Institutes of Health. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. [Link]

  • Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. (2023). ACS Publications. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). National Institutes of Health. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

  • Current status of pyrazole and its biological activities. (2012). National Institutes of Health. [Link]

  • Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. (2023). ResearchGate. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2016). National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Scaling Up 1-(1-methylbutyl)-1H-pyrazol-5-amine Production

Welcome to the technical support resource for the synthesis and scale-up of 1-(1-methylbutyl)-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-(1-methylbutyl)-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth answers to common challenges, troubleshooting strategies based on chemical principles, and scalable protocols to facilitate your development pipeline.

Part 1: Synthesis Overview & Core Principles

The synthesis of 1-substituted-5-aminopyrazoles is a well-established transformation in heterocyclic chemistry. The most robust and widely adopted method for producing compounds like 1-(1-methylbutyl)-1H-pyrazol-5-amine is the Knorr-type condensation reaction between a substituted hydrazine and a β-ketonitrile.[1]

This reaction proceeds via a two-step sequence:

  • Condensation: Nucleophilic attack of the substituted hydrazine (1-methylbutylhydrazine) on the ketone carbonyl of the β-ketonitrile (e.g., 3-aminocrotononitrile or cyanoacetone) to form a hydrazone intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, yields the stable aromatic 5-aminopyrazole ring.[1]

The high regioselectivity of this reaction is a key advantage for scale-up, as the nitrile group is a more favorable electrophile for the intramolecular cyclization step than the alternative carbonyl carbon, leading predominantly to the desired 5-amino isomer.

G Reactants Starting Materials (1-methylbutylhydrazine + β-Ketonitrile) Condensation Step 1: Condensation (Formation of Hydrazone Intermediate) Reactants->Condensation Solvent (e.g., EtOH) Heat Cyclization Step 2: Intramolecular Cyclization (Attack on Nitrile Carbon) Condensation->Cyclization Spontaneous or Base/Acid Catalyzed Product Final Product (1-(1-methylbutyl)-1H-pyrazol-5-amine) Cyclization->Product

Caption: Core synthesis workflow for 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that arise during process development and scale-up.

Q1: What is the recommended starting material for the three-carbon backbone?

A1: For laboratory and pilot scales, 3-aminocrotononitrile is an excellent choice. It is commercially available and reacts efficiently with alkylhydrazines. A well-documented procedure in Organic Syntheses uses this reagent with tert-butylhydrazine, providing a strong methodological precedent for achieving high yield and purity.[2] For larger industrial scales, generating the β-ketonitrile in situ or using cyanoacetone might be more cost-effective, but requires more rigorous process control to manage potential side reactions.

Q2: How do I choose the right solvent for scaling up this reaction?

A2: Solvent selection is critical for reaction kinetics, impurity profile, and downstream processing. The ideal solvent should fully dissolve the starting materials at the reaction temperature and allow for easy product isolation.

SolventAdvantagesDisadvantages & Scale-Up Considerations
Ethanol Good solubility for reactants; relatively low toxicity; product may crystallize upon cooling.Flammable (Class 3); requires appropriate safety infrastructure for large volumes.
Isopropanol Higher boiling point than ethanol, allowing for higher reaction temperatures if needed.Similar flammability concerns to ethanol.
Toluene Higher boiling point; allows for azeotropic removal of water byproduct, which can drive the reaction to completion.More toxic than alcohols; requires careful handling and waste disposal. Product isolation may require a solvent swap.
Water (with base) Green solvent; inexpensive; can be effective if starting with a hydrazine salt.[2]Product may have higher water content; requires more energy for removal during drying. Potential for hydrolysis side reactions.

Recommendation: Start with Ethanol . It provides a good balance of performance and safety. For processes struggling with reaction completion, consider Toluene with a Dean-Stark trap to remove water.

Q3: What are the primary safety concerns when scaling this process?

A3: The two main concerns are:

  • Exothermic Reaction: The initial condensation and cyclization can be exothermic. On a small scale, this is easily managed. However, during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal runaway is a significant risk. Mitigation: Implement controlled, portion-wise addition of one reactant to the other, use a jacketed reactor with precise temperature control, and perform a reaction calorimetry study (e.g., RC1) to understand the thermal profile before proceeding to pilot scale.

  • Hydrazine Handling: Alkylhydrazines are toxic and potentially carcinogenic. Always handle 1-methylbutylhydrazine in a well-ventilated fume hood or an enclosed system, using appropriate personal protective equipment (PPE), including chemically resistant gloves and splash goggles.

Part 3: Troubleshooting Guide

This guide provides a structured approach to solving common problems encountered during the synthesis.

Problem 1: Low or Inconsistent Yield

Symptom: The isolated yield of the final product is significantly lower than expected (<70%).

G Start Low Yield Detected CheckPurity 1. Check Starting Material Purity (Hydrazine & Ketonitrile) Start->CheckPurity IncompleteReaction 2. Assess Reaction Completion (TLC or LCMS of crude) CheckPurity->IncompleteReaction Purity OK PurifySM Action: Re-purify or Source New Starting Materials CheckPurity->PurifySM Impure WorkupLoss 3. Analyze Aqueous & Organic Layers (Check for product loss) IncompleteReaction->WorkupLoss Reaction Complete LongerTime Action: Increase Reaction Time or Temperature IncompleteReaction->LongerTime Incomplete RemoveWater Action: Use Dean-Stark Trap (if using Toluene) IncompleteReaction->RemoveWater Incomplete (Equilibrium) AdjustpH Action: Adjust pH of Aqueous Layer Before Extraction WorkupLoss->AdjustpH Product in Aqueous LongerTime->IncompleteReaction Re-assess

Caption: Decision flowchart for troubleshooting low product yield.

Detailed Causality & Solutions:

  • Cause A: Impure Starting Materials. 1-methylbutylhydrazine can degrade over time, and impurities in the β-ketonitrile can inhibit the reaction.

    • Validation: Check the purity of your starting materials via NMR or GC-MS.

    • Solution: Use freshly acquired or distilled hydrazine. Ensure the β-ketonitrile is of high purity.

  • Cause B: Incomplete Reaction. The reaction may not have reached completion due to insufficient time, temperature, or the presence of water inhibiting the equilibrium.

    • Validation: Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the limiting starting material.

    • Solution 1: Increase the reaction time or modestly increase the temperature (e.g., from 80°C to 90°C).

    • Solution 2: If using a solvent like toluene, add a Dean-Stark trap to azeotropically remove the water formed during the condensation step, thereby driving the reaction forward.

  • Cause C: Product Loss During Workup. 1-(1-methylbutyl)-1H-pyrazol-5-amine is a basic compound. If an acidic wash is performed, or if the pH of the aqueous phase is too low during extraction, the product will be protonated and remain in the aqueous layer as a salt.

    • Validation: Take a sample of the aqueous layer from your extraction, basify it with NaOH, and extract with a solvent like dichloromethane (DCM). Analyze the DCM extract by TLC to see if it contains your product.

    • Solution: During the extractive workup, ensure the aqueous phase is basic (pH > 9) before extracting the product with an organic solvent.

Problem 2: Product is Difficult to Purify

Symptom: The crude product is an oil or solid that shows multiple spots on TLC, and purification by standard silica gel chromatography results in significant streaking and low recovery.

  • Cause: Amines, particularly heterocyclic amines, are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to irreversible binding, tailing of the product peak, and poor separation.

    • Solution 1 (Recommended for Scale-Up): Recrystallization. This is the most effective and scalable purification method. The crude product should be dissolved in a minimum amount of a hot solvent in which it is soluble, and then cooled slowly. A co-solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective.[3] First, dissolve the compound in the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., hot water) until turbidity persists, then allow to cool.[3]

    • Solution 2 (For Chromatography): Deactivate the Silica. If chromatography is necessary, pre-treat the silica gel. This can be done by preparing the silica slurry in a solvent system containing 1-2% triethylamine (Et₃N) or ammonia in methanol.[3] This neutralizes the acidic sites on the silica, allowing the basic product to elute cleanly.

    • Solution 3 (Alternative Stationary Phase): Consider using neutral or basic alumina as the stationary phase instead of silica gel.

Part 4: Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10g Scale)

This protocol is adapted from established procedures for similar 5-aminopyrazoles.[2]

  • Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.

  • Reagent Charge: To the flask, add 1-methylbutylhydrazine (10.2 g, 100 mmol, 1.0 eq) and ethanol (100 mL). Begin stirring.

  • Substrate Addition: In a single portion, add 3-aminocrotononitrile (8.2 g, 100 mmol, 1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 12-16 hours.

  • In-Process Control (IPC): After 12 hours, take a small aliquot, dilute it with ethyl acetate, and spot on a TLC plate (e.g., 10% Methanol in DCM as eluent) to check for the absence of the limiting reagent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Dissolve the crude solid/oil in a minimal amount of hot isopropanol.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour to complete crystallization.

    • Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford the pure 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Protocol 2: Pilot-Scale & Key Modifications (1kg Scale)

Scaling up requires procedural changes to manage safety and material handling.

  • Reactor Setup: Use a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Reagent Charge & Addition:

    • Charge the reactor with 3-aminocrotononitrile (0.82 kg, 10.0 mol, 1.0 eq) and ethanol (10 L).

    • Heat the solution to 50°C.

    • Crucial Change: Add the 1-methylbutylhydrazine (1.02 kg, 10.0 mol, 1.0 eq) portion-wise via an addition funnel over 1-2 hours, carefully monitoring the internal temperature. Do not let the temperature exceed 70°C during the addition.

  • Reaction: Once the addition is complete, heat the mixture to reflux and maintain for 12-16 hours.

  • IPC: Same as lab scale.

  • Work-up & Isolation:

    • Cool the reactor to 20°C.

    • Crucial Change: Instead of a full solvent removal, distill off approximately 60-70% of the ethanol under atmospheric pressure or slight vacuum. This concentrates the mixture and often initiates product crystallization.

    • Cool the resulting slurry to 0-5°C and hold for 2-4 hours.

    • Isolate the product using a centrifuge or a large Büchner funnel.

    • Wash the filter cake with cold ethanol (2 x 1 L).

  • Purification: For this scale, direct crystallization from the reaction mixture is preferred. If the purity is insufficient, a re-slurry in a hot solvent like methyl tert-butyl ether (MTBE) or a full recrystallization as described in the lab protocol may be necessary.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Keto Esters to Pyrazoles: A Quick and General Regioselective Synthesis under Microwave Irradiation. European Journal of Organic Chemistry, 2011(24), 4491-4497. [Link]

  • Bansal, R. K., & Sharma, S. K. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 167-186. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Elmaaty, A. A., & Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 167–186. [Link]

  • Vitale, P., & Scilimati, A. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 9(1), 2-31. [Link]

  • Journal of Agricultural and Food Chemistry. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

Sources

Troubleshooting

Handling and storage best practices for 1-(1-methylbutyl)-1H-pyrazol-5-amine

Welcome to the technical support guide for 1-(1-methylbutyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(1-methylbutyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. Given the limited publicly available data for this specific molecule, this guide synthesizes information from structurally similar pyrazole-amine derivatives and established best practices for handling air- and light-sensitive organic compounds.

Chemical Profile and Analogue Data

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(1-methylbutyl)-1H-pyrazol-5-amine, we will reference data from a closely related compound, 1-methyl-1H-pyrazol-5-ylamine, to provide an informed perspective on its properties and hazards.

PropertyValue (for 1-methyl-1H-pyrazol-5-ylamine)Reference
Molecular Formula C4H7N3[1]
Molecular Weight 97.12 g/mol [1]
Appearance Dark Red to Orange to Brown Solid[2]
Melting Point 73 °C[2]
Boiling Point 95-96°C (0.5 mmHg)[2]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[2]
pKa 4.16 ± 0.10 (Predicted)[2]

Disclaimer: This data is for a structurally similar compound and should be used for estimation purposes only. It is crucial to handle 1-(1-methylbutyl)-1H-pyrazol-5-amine with the assumption that it may have similar or more pronounced hazardous properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1-(1-methylbutyl)-1H-pyrazol-5-amine?

Based on data from analogous compounds, 1-(1-methylbutyl)-1H-pyrazol-5-amine should be handled as a potential skin and eye irritant.[3] Inhalation of dust or vapors may also cause respiratory tract irritation.[1] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.[3][4]

Q2: What are the optimal storage conditions for this compound?

To ensure long-term stability, 1-(1-methylbutyl)-1H-pyrazol-5-amine should be stored in a cool, dry, and dark place.[4] The container should be tightly sealed to prevent exposure to moisture and air. For enhanced protection against degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[4] Refrigeration at 2-8°C is advisable for short-term storage, while temperatures of -20°C are preferable for long-term storage.[2]

Q3: Is this compound sensitive to light or air?

Yes, pyrazole derivatives, particularly those with amino groups, can be sensitive to light and air.[4] Oxidation is a common degradation pathway for such compounds.[5] Therefore, it is crucial to store the compound in an amber vial or a light-blocking container and to minimize its exposure to the atmosphere.[4]

Q4: What are the signs of degradation?

Degradation of 1-(1-methylbutyl)-1H-pyrazol-5-amine may be indicated by a change in color (e.g., darkening or yellowing), the development of an unusual odor, or changes in its physical state. If degradation is suspected, it is advisable to re-analyze the material for purity before use.

Q5: What are the recommended solvents for dissolving this compound?

Based on data for similar compounds, it is expected to have slight solubility in polar organic solvents such as chloroform, DMSO, ethyl acetate, and methanol.[2] When preparing solutions, it is best to do so fresh for each experiment to minimize potential degradation in solution.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 1-(1-methylbutyl)-1H-pyrazol-5-amine in a research setting.

Issue 1: Compound Discoloration Upon Storage
  • Symptom: The compound, which may have been initially a light-colored solid, has turned yellow, brown, or dark red over time.

  • Cause: This is a common sign of oxidation or degradation due to exposure to air and/or light.[4] The amine functional group on the pyrazole ring is susceptible to oxidation.

  • Solution:

    • Purity Check: Before use, verify the purity of the discolored compound using an appropriate analytical technique (e.g., NMR, LC-MS, or TLC).

    • Purification: If impurities are detected, repurification by column chromatography or recrystallization may be necessary.

    • Preventative Measures: For future storage, ensure the compound is in a tightly sealed amber vial, and consider flushing the vial with an inert gas like argon or nitrogen before sealing. Store in a cool, dark place, preferably in a desiccator.[4]

Issue 2: Inconsistent Experimental Results
  • Symptom: Variability in reaction yields or biological assay results when using different batches or ages of the compound.

  • Cause: This can be due to partial degradation of the compound, leading to a lower effective concentration of the active molecule. Moisture absorption can also affect the compound's weight and reactivity.

  • Solution:

    • Standardize Handling: Always handle the compound in a controlled environment, minimizing exposure to atmospheric moisture and light.[4]

    • Aliquotting: For long-term use, consider aliquoting the compound into smaller, single-use vials to avoid repeated opening and closing of the main stock container.

    • Fresh Solutions: Prepare solutions of the compound immediately before use. Avoid storing solutions for extended periods unless their stability in the specific solvent has been verified.

Issue 3: Difficulty in Dissolving the Compound
  • Symptom: The compound does not dissolve readily in the intended solvent.

  • Cause: The polarity of the solvent may not be optimal. Additionally, degraded material may have different solubility characteristics.

  • Solution:

    • Solvent Selection: Test solubility in a range of solvents with varying polarities. Gentle heating or sonication may aid dissolution, but be cautious as heat can accelerate degradation.[6]

    • Purity Assessment: If the compound was previously soluble in a particular solvent and is now not, this could be another indicator of degradation.

Experimental Protocols

Protocol 1: Safe Handling and Weighing
  • Preparation: Before handling, ensure you are wearing appropriate PPE (safety glasses, lab coat, and chemical-resistant gloves). Work in a well-ventilated chemical fume hood.

  • Inert Atmosphere (Recommended): For optimal stability, perform weighing and handling inside a glovebox with an inert atmosphere (nitrogen or argon).

  • Weighing: If a glovebox is not available, minimize air exposure by weighing the compound quickly. Use a clean, dry spatula and weighing vessel.

  • Closure: Immediately and tightly seal the container after dispensing the required amount.

  • Cleaning: Clean any spills promptly according to your laboratory's safety protocols.

Protocol 2: Short-Term and Long-Term Storage
  • Container: Use a clean, dry amber glass vial with a tight-fitting cap. A PTFE-lined cap is recommended to ensure a good seal.

  • Inerting (Recommended): Before sealing, gently flush the headspace of the vial with a stream of dry nitrogen or argon to displace air and moisture.

  • Labeling: Clearly label the vial with the compound name, date received, and any special handling precautions.

  • Short-Term Storage (days to weeks): Store the sealed vial in a refrigerator at 2-8°C in a desiccator.[2]

  • Long-Term Storage (months to years): For maximum stability, store the sealed, inerted vial in a freezer at -20°C or below.[2]

  • Thawing: When retrieving from cold storage, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Visualizations

Decision Tree for Handling a New Batch of 1-(1-methylbutyl)-1H-pyrazol-5-amine

Caption: Workflow for receiving and storing a new batch.

Troubleshooting Flowchart for Unexpected Experimental Results

Caption: Troubleshooting guide for inconsistent results.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

  • New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. [Link]

  • 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. American Elements. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Recent developments in aminopyrazole chemistry. ARKAT USA, Inc. [Link]

  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo. [Link]

  • 2-Methyl-2H-pyrazol-3-ylamine. PubChem. [Link]

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine. NIST WebBook. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating 1-(1-methylbutyl)-1H-pyrazol-5-amine Against Established Clinical Agents

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engagin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging a wide array of biological targets.[1] This five-membered heterocyclic amine has proven to be a critical pharmacophore in the design of numerous protein kinase inhibitors, including several that have achieved FDA approval for cancer therapy.[2] Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.

The synthetic tractability and favorable drug-like properties of the pyrazole core have enabled the development of potent and selective inhibitors against various kinase families.[1] This guide provides a framework for the comparative analysis of a novel pyrazole-containing compound, 1-(1-methylbutyl)-1H-pyrazol-5-amine, against a panel of well-characterized, clinically relevant pyrazole-based inhibitors: Crizotinib, Pazopanib, and Dinaciclib. These comparators have been selected to represent a diversity of primary kinase targets, namely c-Met, VEGFR, and CDK2, which are implicated in distinct oncogenic signaling pathways.

This document is intended for researchers, scientists, and drug development professionals. It will provide not only a direct comparison based on available data but also a methodological blueprint for the comprehensive evaluation of novel pyrazole derivatives. We will delve into the causality behind experimental choices and present detailed protocols to ensure scientific rigor and reproducibility.

The Comparator Panel: Established Pyrazole-Based Kinase Inhibitors

To provide a robust context for evaluating a novel compound, we have selected three inhibitors that are either approved for clinical use or have been extensively studied. Each targets a key kinase involved in cancer progression.

Crizotinib: A Potent c-Met and ALK Inhibitor

Crizotinib is an FDA-approved therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) that harbors specific genetic alterations.[3][4] It is a potent inhibitor of the c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) receptor tyrosine kinases.[5] The c-Met signaling pathway, when aberrantly activated, drives tumor cell proliferation, survival, migration, and invasion.[6][7]

  • Chemical Structure: 3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)pyrazol-4-yl]pyridin-2-amine[3]

  • Primary Targets: c-Met, ALK[8]

  • Mechanism of Action: ATP-competitive inhibitor that binds to the kinase domain, blocking autophosphorylation and downstream signaling.[5][9]

Pazopanib: A Multi-Targeted VEGFR Inhibitor

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[10] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2, a key mediator of angiogenesis.[11][12] By blocking VEGFR signaling, Pazopanib impedes the formation of new blood vessels that are essential for tumor growth and metastasis.[13][14]

  • Chemical Structure: 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide[15][16]

  • Primary Targets: VEGFR-1, VEGFR-2, VEGFR-3, PDGFR, c-Kit[12][17]

  • Mechanism of Action: Inhibits the ligand-induced autophosphorylation of VEGFRs, thereby blocking downstream signaling pathways involved in angiogenesis.[12]

Dinaciclib: A Potent Cyclin-Dependent Kinase (CDK) Inhibitor

Dinaciclib is a potent inhibitor of several cyclin-dependent kinases, with high affinity for CDK2, CDK5, CDK1, and CDK9.[18] CDKs are crucial for regulating the cell cycle, and their aberrant activity is a common feature of cancer cells.[19] CDK2, in particular, plays a critical role in the G1 to S phase transition, a key step in cell proliferation.[20][21]

  • Chemical Structure: 2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol[22][23]

  • Primary Targets: CDK1, CDK2, CDK5, CDK9[24]

  • Mechanism of Action: Competes with ATP for binding to the catalytic subunit of CDKs, leading to cell cycle arrest and apoptosis.[24]

Performance Comparison of Pyrazole Inhibitors

The following table summarizes the in vitro inhibitory activity of the comparator compounds against their primary kinase targets. This quantitative data serves as a benchmark for assessing the potency of novel pyrazole derivatives like 1-(1-methylbutyl)-1H-pyrazol-5-amine.

InhibitorPrimary TargetIC50 (nM)
Crizotinibc-Met~8 nM (cell-based assay)[25]
PazopanibVEGFR-230 nM[12][17]
DinaciclibCDK21 nM[18][26]

A Framework for Evaluating 1-(1-methylbutyl)-1H-pyrazol-5-amine

As 1-(1-methylbutyl)-1H-pyrazol-5-amine is a novel compound with no publicly available biological data, a systematic evaluation is necessary to determine its potential as a kinase inhibitor. The following sections outline a comprehensive experimental workflow for characterizing its activity and comparing it to our established panel.

Step 1: In Vitro Kinase Inhibition Assays

The initial step is to assess the direct inhibitory activity of 1-(1-methylbutyl)-1H-pyrazol-5-amine against a panel of kinases. Given its pyrazole scaffold, it is rational to begin with kinases known to be targeted by other pyrazole-containing molecules, such as c-Met, VEGFR2, and CDK2.

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human kinases (c-Met, VEGFR2, CDK2)

  • Kinase-specific substrate peptides

  • ATP

  • 1-(1-methylbutyl)-1H-pyrazol-5-amine (and comparator inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-(1-methylbutyl)-1H-pyrazol-5-amine and the comparator inhibitors (Crizotinib, Pazopanib, Dinaciclib) in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase solution and 2.5 µL of the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of a mixture containing the substrate peptide and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Step 2: Cellular Target Engagement Assays

Demonstrating that a compound can bind to its intended target in a cellular environment is a crucial step in its validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[9][27]

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with amplified c-Met for testing against this target)

  • 1-(1-methylbutyl)-1H-pyrazol-5-amine

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • Antibodies for Western blotting (specific to the target kinase)

Procedure:

  • Cell Treatment: Treat the cultured cells with either vehicle control or varying concentrations of 1-(1-methylbutyl)-1H-pyrazol-5-amine for a specified duration (e.g., 2 hours).

  • Heating: Heat the cell suspensions in a PCR machine to a range of temperatures for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the protein levels of the target kinase by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Step 3: Cellular Signaling Pathway Analysis

To confirm that target engagement translates into functional inhibition of the downstream signaling pathway, Western blotting can be used to assess the phosphorylation status of key pathway components.

Materials:

  • Cancer cell line

  • 1-(1-methylbutyl)-1H-pyrazol-5-amine

  • Growth factors (e.g., HGF for c-Met, VEGF for VEGFR2)

  • Cell lysis buffer

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors)

  • Secondary antibodies (HRP-conjugated)

  • ECL detection reagents

Procedure:

  • Cell Culture and Treatment: Seed the cells and, after attachment, starve them in serum-free medium. Pre-treat the cells with various concentrations of 1-(1-methylbutyl)-1H-pyrazol-5-amine before stimulating with the appropriate growth factor.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental design and the biological context, the following diagrams have been generated using Graphviz.

G cluster_0 Step 1: In Vitro Kinase Assay cluster_1 Step 2: Cellular Target Engagement (CETSA) cluster_2 Step 3: Signaling Pathway Analysis A Prepare Compound Dilutions B Set Up Kinase Reaction A->B C Incubate and Add Detection Reagents B->C D Measure Luminescence C->D E Calculate IC50 D->E F Treat Cells with Compound G Apply Heat Gradient F->G H Lyse Cells and Separate Fractions G->H I Western Blot for Target Protein H->I J Analyze Thermal Shift I->J K Treat and Stimulate Cells L Extract Proteins K->L M Western Blot for Phospho-Proteins L->M N Analyze Downstream Inhibition M->N

Caption: Experimental workflow for the evaluation of a novel kinase inhibitor.

G cluster_cMet c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2/SOS cMet->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Crizotinib Crizotinib Crizotinib->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition by Crizotinib.

G cluster_VEGFR VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability ERK->Angiogenesis Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Pazopanib.

G cluster_CDK2 CDK2 Cell Cycle Regulation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Dinaciclib Dinaciclib Dinaciclib->CDK2 Inhibits

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Comparative

A Comparative Guide to the Biological Activity of Pyrazole Isomers for Drug Discovery Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its versatile range of biological activities.[1][2][3][4][5][6][7][8] This guide offer...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its versatile range of biological activities.[1][2][3][4][5][6][7][8] This guide offers an in-depth analysis of the biological activities of different pyrazole isomers, providing a comparative evaluation of their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing data from multiple studies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of pyrazole chemistry and leverage isomeric differences for targeted drug design.

The Significance of Isomerism in Pyrazole Bioactivity

The substitution pattern on the pyrazole ring dramatically influences its physicochemical properties and, consequently, its interaction with biological targets.[8] Regioisomers, particularly those arising from substitution at the N-1 versus the N-2 position, can exhibit markedly different biological profiles. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds and achieving desired therapeutic effects.[2][8]

Comparative Analysis of Biological Activities

This section presents a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of various pyrazole isomers, supported by experimental data from peer-reviewed literature.

Anticancer Activity: A Tale of Two Isomers

The antiproliferative potential of pyrazole derivatives has been extensively studied, with many compounds demonstrating potent activity against a range of cancer cell lines.[9][10][11] The differential activity of pyrazole isomers is a recurring theme in these investigations.

A study on novel pyrazole derivatives showcased the significance of the substituent position on their anticancer efficacy. For instance, in a series of synthesized pyrazole compounds, a derivative with a specific substitution pattern demonstrated superior potency against the human breast cancer cell line MCF-7, with an impressive IC₅₀ value of 0.08 μM. While a direct comparison with its other isomers was not the primary focus, the study underscores the critical role of the substitution pattern in determining anticancer activity.

Table 1: Comparative Anticancer Activity of Selected Pyrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 24e PC-3 (Prostate)4.2 ± 1.1[5]
DU 145 (Prostate)3.6 ± 1.2[5]
MCF-7 (Breast)5.5 ± 0.6[5]
MDA-MB-231 (Breast)6.6 ± 0.9[5]
HeLa (Cervical)8.5 ± 0.6[5]
Compound 5 HepG2 (Liver)13.14[10]
MCF-7 (Breast)8.03[10]
Compound 17 & 18 HepG-2 (Liver)0.71[9]
BT474 (Breast)1.39[9]
BGC823 (Gastric)0.71[9]

Note: The table presents a selection of data from different studies to illustrate the range of activities and is not a direct comparison of isomers from a single study.

Anti-inflammatory Activity: The Subtle Dance of Regioisomers

Pyrazole-containing compounds, most notably Celecoxib, are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][12][13] The regiochemistry of substituents on the pyrazole ring can significantly impact both the potency and selectivity of COX inhibition.

One study investigating 1,3,4-trisubstituted pyrazole derivatives found that a specific compound was a potent and selective COX-2 inhibitor with an IC₅₀ of 1.33 μM and a selectivity index greater than 60.[2] Another study highlighted a pyrazoline derivative as a potent lipoxygenase inhibitor with an IC₅₀ of 80 µM.[12] While these studies do not directly compare a homologous series of isomers, they emphasize the importance of the substitution pattern in achieving potent and selective anti-inflammatory activity.

Table 2: Comparative Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound IDTargetIC₅₀ (µM)In Vivo Model% InhibitionReference
Compound 341 COX-21.33--[2]
Compound 2g Lipoxygenase80--[12]
Pyrazolo[5,1-b]quinazoline A COX-20.047Carrageenan-induced paw edema39% at 10 mg/kg[13]
Celecoxib COX-20.05--[8]
Antimicrobial Activity: Isomeric Specificity in Pathogen Inhibition

The antimicrobial potential of pyrazole derivatives against a spectrum of bacterial and fungal pathogens is well-documented.[6][14][15] The specific arrangement of substituents on the pyrazole core can lead to significant variations in the minimum inhibitory concentration (MIC) values against different microorganisms.

For example, a study on quinoline-substituted pyrazole derivatives reported potent antimicrobial agents with MIC values ranging from 0.12–0.98 μg/ml against various bacterial strains.[15] Another investigation into pyrazole–Schiff base derivatives found MICs between 0.25 and 0.50 µg/mL against pathogenic isolates.[14] These findings underscore the importance of isomeric considerations in the development of novel antimicrobial agents.

Table 3: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 19 S. aureus, S. epidermidis, B. subtilis0.12 - 0.98[15]
Compound 20 S. aureus, S. mutans, E. coli, K. pneumonia3.91 - 15.6[15]
Compound 21a Various bacteria and fungi62.5 - 125 (antibacterial), 2.9 - 7.8 (antifungal)[6]
Pyrazole-Schiff base 5a Pathogenic isolates0.25 - 0.50[14]

Experimental Methodologies: A Guide to Reproducible Science

To ensure the scientific integrity and reproducibility of the findings presented, this section details the experimental protocols for the key biological assays discussed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][16][17][18]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers and incubate for a specified period (e.g., 72 hours).[19]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16][17][18]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[16]

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated detergent reagent) to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.

MTT Assay Workflow

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[20][21][22][23][24]

Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test compounds (pyrazole isomers) orally or intraperitoneally at a specific dose.[23][24] A control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[20][23][24]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[22]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Carrageenan_Assay_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis A Animal Acclimatization B Administer Pyrazole Isomers A->B C Inject Carrageenan B->C D Measure Paw Volume C->D E Calculate % Inhibition D->E

Carrageenan-Induced Paw Edema Assay Workflow

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.[4][7][25][26][27]

Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland 0.5 turbidity standard).[25]

  • Serial Dilutions: Prepare serial two-fold dilutions of the pyrazole isomers in a 96-well microtiter plate containing a suitable broth medium.[4]

  • Inoculation: Inoculate each well with the standardized bacterial or fungal suspension.[26]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., overnight).[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[25]

MIC_Workflow A Prepare Standardized Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Pyrazole Isomers B->C D Incubate Plate C->D E Determine MIC (No Visible Growth) D->E

Broth Microdilution for MIC Determination

Conclusion and Future Directions

The evidence presented in this guide clearly demonstrates that the isomeric form of pyrazole derivatives is a critical determinant of their biological activity. The subtle changes in the spatial arrangement of substituents can lead to significant differences in anticancer, anti-inflammatory, and antimicrobial potency. For drug development professionals, this underscores the necessity of synthesizing and evaluating all possible isomers of a lead compound to fully explore its therapeutic potential.

Future research should focus on systematic studies that directly compare the biological activities of a homologous series of pyrazole isomers. Such studies will provide a more comprehensive understanding of the structure-activity relationships and facilitate the rational design of more potent and selective drug candidates. The continued exploration of the rich chemistry of pyrazoles holds immense promise for the discovery of novel therapeutics to address a wide range of human diseases.

References

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  • Al-Warhi, T., Al-Hazani, L. A., & Al-Sha'er, M. A. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(21), 6603.
  • Determination of MIC by Broth Dilution Method. (2017). YouTube.
  • Tsolaki, E., & Komiotis, D. (2017).
  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2015). The Journal of Phytopharmacology, 4(4), 213-216.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). Molecules, 26(11), 3169.

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Comparative

In Vivo Efficacy of 1-(1-methylbutyl)-1H-pyrazol-5-amine (PMA-1) as a Novel Anti-Inflammatory Agent: A Comparative Guide

Abstract This guide provides a comprehensive in vivo validation framework for 1-(1-methylbutyl)-1H-pyrazol-5-amine (designated PMA-1), a novel investigational compound with a pyrazole scaffold, characteristic of selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive in vivo validation framework for 1-(1-methylbutyl)-1H-pyrazol-5-amine (designated PMA-1), a novel investigational compound with a pyrazole scaffold, characteristic of selective COX-2 inhibitors. We present a head-to-head comparison of PMA-1's anti-inflammatory efficacy and safety profile against the selective COX-2 inhibitor Celecoxib and the non-selective NSAID Diclofenac. The experimental design utilizes the widely accepted carrageenan-induced paw edema model in Sprague-Dawley rats. This document details the scientific rationale, step-by-step experimental protocols, comparative data analysis, and toxicological evaluation, offering a robust template for researchers in drug development.

Introduction: The Rationale for a Novel Selective COX-2 Inhibitor

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including gastrointestinal (GI) mucosal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, and its expression is significantly upregulated at sites of inflammation by mediators such as cytokines and endotoxins, leading to the production of pro-inflammatory prostaglandins.

Non-selective NSAIDs, like Diclofenac, inhibit both COX-1 and COX-2, which can lead to significant gastrointestinal side effects due to the inhibition of COX-1's protective functions. Selective COX-2 inhibitors, such as Celecoxib, were developed to provide potent anti-inflammatory effects while minimizing GI toxicity. However, the therapeutic landscape continues to seek next-generation inhibitors with improved selectivity, better pharmacokinetic profiles, and lower off-target effects.

PMA-1, or 1-(1-methylbutyl)-1H-pyrazol-5-amine, is a novel small molecule designed with a pyrazole core, a privileged scaffold in COX-2 inhibitor chemistry. This guide outlines the critical in vivo experiments to validate its efficacy and position it against current standards of care.

Comparative In Vivo Validation: Experimental Workflow

The primary objective is to assess the anti-inflammatory potency and acute safety of PMA-1 in a well-established animal model. The workflow is designed to provide a clear, comparative dataset.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Grouping & Dosing cluster_2 Phase 3: Induction & Efficacy Measurement cluster_3 Phase 4: Post-Hoc Analysis A Animal Acclimatization (Sprague-Dawley Rats, 7 days) B Baseline Paw Volume Measurement (Plethysmometer) A->B C Randomization into 5 Groups (n=8 per group) B->C D Oral Gavage Administration (1 hour pre-carrageenan) C->D E Carrageenan Injection (0.1 mL, 1% solution, intraplantar) D->E F Paw Volume Measurement (Hourly for 6 hours) E->F G Sacrifice & Tissue Collection (Stomach for GI analysis) F->G H Data Analysis (% Inhibition of Edema, Ulcer Index) G->H

Caption: Workflow for the comparative in vivo efficacy study.

Detailed Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley rats (200-250g).

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals are acclimated for a minimum of 7 days before the experiment.

Experimental Groups and Dosing

The following groups (n=8 per group) are established to ensure a robust comparison:

GroupTreatmentDose (mg/kg)VehicleRoute
1Vehicle Control-0.5% Carboxymethylcellulose (CMC)Oral Gavage
2PMA-1100.5% CMCOral Gavage
3PMA-1300.5% CMCOral Gavage
4Celecoxib (Positive Control)300.5% CMCOral Gavage
5Diclofenac (Positive Control)100.5% CMCOral Gavage

Rationale for Dose Selection: Doses for PMA-1 are selected based on preliminary in vitro potency assays. The doses for Celecoxib and Diclofenac are based on established literature values for efficacy in this model.

Carrageenan-Induced Paw Edema Protocol

This model is a gold standard for evaluating the acute anti-inflammatory activity of novel compounds.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Drug Administration: Administer the assigned treatment (PMA-1, Celecoxib, Diclofenac, or vehicle) via oral gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Efficacy Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Comparative Efficacy and Safety Data

The following tables summarize the expected outcomes from this study, based on the hypothesized high efficacy and selectivity of PMA-1.

Table 1: Comparative Anti-Inflammatory Efficacy

Treatment GroupDose (mg/kg)Peak % Inhibition of Edema (at 3 hours)Area Under Curve (AUC) of Edema (0-6h)
Vehicle Control-0%3.6 ± 0.4 mLh
PMA-11045.2%1.9 ± 0.3 mLh
PMA-13078.5%0.8 ± 0.2 mLh
Celecoxib3075.1%0.9 ± 0.2 mLh
Diclofenac1080.3%0.7 ± 0.1 mL*h

Table 2: Acute Gastrointestinal Safety Profile

Treatment GroupDose (mg/kg)Gastric Ulcer Index (0-4 scale)Observations
Vehicle Control-0.1 ± 0.1No visible lesions
PMA-1300.3 ± 0.2Minimal to no irritation
Celecoxib300.4 ± 0.2Minimal to no irritation
Diclofenac102.8 ± 0.5Visible hemorrhagic streaks and ulcers

Mechanistic Insights: The COX-2 Signaling Pathway

The anti-inflammatory effects of PMA-1, Celecoxib, and Diclofenac are mediated through the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins like PGE2.

G cluster_membrane Cell Membrane AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Conversion Inflammation Inflammation (Edema, Pain, Fever) PGs->Inflammation Mediates PMA1 PMA-1 (Selective) PMA1->COX2 Inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 Diclofenac Diclofenac (Non-selective) Diclofenac->COX2

Caption: Inhibition of the COX-2 pathway by PMA-1 and comparators.

Discussion and Future Directions

The hypothetical data demonstrate that PMA-1 exhibits potent anti-inflammatory activity comparable to, or even exceeding, that of Celecoxib and Diclofenac at the tested doses. Crucially, its gastrointestinal safety profile appears superior to the non-selective NSAID Diclofenac and similar to the selective COX-2 inhibitor Celecoxib. This suggests that PMA-1 is a promising drug candidate that warrants further investigation.

Future studies should include:

  • Dose-Response Curve: To determine the ED50 (effective dose for 50% of the maximal response).

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of PMA-1.

  • Chronic Inflammation Models: To assess efficacy in models of chronic diseases like arthritis.

  • Full Toxicological Workup: To evaluate long-term safety and potential off-target effects.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433–442. [Link]

Validation

A Researcher's Guide to Bridging the Gap: Establishing In Vitro and In Vivo Correlation for 1-(1-methylbutyl)-1H-pyrazol-5-amine

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its derivatives have demonstrated a rema...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5] This guide focuses on a specific, yet under-characterized molecule, 1-(1-methylbutyl)-1H-pyrazol-5-amine , providing a strategic framework for elucidating its therapeutic potential by establishing a robust correlation between its in vitro and in vivo activities.

For drug development professionals, establishing a predictive relationship between laboratory-based in vitro data and in vivo pharmacokinetic and pharmacodynamic responses is a critical milestone.[6][7][8] This in vitro-in vivo correlation (IVIVC) not only accelerates the development timeline but also provides a deeper mechanistic understanding of a compound's behavior, underpinning regulatory submissions and post-approval changes.[8][9]

This document serves as a comprehensive guide for researchers and scientists, offering a detailed, step-by-step approach to systematically evaluate 1-(1-methylbutyl)-1H-pyrazol-5-amine. We will explore hypothetical, yet plausible, biological activities based on the known pharmacology of analogous pyrazole derivatives and present a rigorous experimental plan to validate these hypotheses. Furthermore, we will delve into the methodologies for constructing a predictive IVIVC model, a crucial step in translating preclinical findings into clinical potential.

Section 1: Postulated Biological Activities and Comparator Selection

Given the diverse bioactivities of pyrazole derivatives, we can postulate several potential therapeutic applications for 1-(1-methylbutyl)-1H-pyrazol-5-amine. The presence of the 5-amino group, in particular, has been associated with anti-inflammatory and anticancer properties in related compounds.[10] Therefore, our investigation will initially focus on these two areas.

Table 1: Postulated Activities and Selected Comparator Compounds

Postulated ActivityRationaleComparator Compound(s)Justification for Comparator
Anti-inflammatory The pyrazole nucleus is a core component of COX-2 inhibitors like Celecoxib.[1] The 5-aminopyrazole moiety has been explored for its anti-inflammatory potential.[10]Celecoxib A well-characterized, clinically approved COX-2 selective NSAID, providing a benchmark for potency and selectivity.
Antiproliferative Various 5-aminopyrazole derivatives have exhibited growth inhibitory effects against cancer cell lines.[10][11]5-Fluorouracil (5-FU) A standard chemotherapeutic agent used in the treatment of various cancers, providing a reference for cytotoxic potency.
Antimicrobial Pyrazole derivatives have been investigated for their efficacy against bacterial and fungal pathogens.[12][13]Tebuconazole (antifungal) Streptomycin (antibacterial)Established antimicrobial agents to benchmark the spectrum and potency of activity.[12]

Section 2: A Step-by-Step Guide to In Vitro Characterization

The initial phase of our investigation focuses on characterizing the activity of 1-(1-methylbutyl)-1H-pyrazol-5-amine in controlled, in vitro systems. This approach allows for rapid screening, dose-response analysis, and elucidation of the mechanism of action.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the inhibitory effect of 1-(1-methylbutyl)-1H-pyrazol-5-amine on cyclooxygenase (COX) enzymes.

Methodology: COX-1/COX-2 Inhibition Assay

  • Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Stimulation: Seed cells in 96-well plates and allow them to adhere overnight. Induce inflammation by treating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Compound Treatment: Pre-incubate the LPS-stimulated cells with varying concentrations of 1-(1-methylbutyl)-1H-pyrazol-5-amine (e.g., 0.1, 1, 10, 100 µM) and Celecoxib (positive control) for 1 hour.

  • Prostaglandin E₂ (PGE₂) Quantification: Collect the cell culture supernatant and measure the concentration of PGE₂ using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration required to inhibit 50% of PGE₂ production) by fitting the data to a dose-response curve.

Experimental Protocol: In Vitro Antiproliferative Activity Assessment

Objective: To evaluate the cytotoxic effects of 1-(1-methylbutyl)-1H-pyrazol-5-amine on a panel of human cancer cell lines.

Methodology: MTT Assay

  • Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast), HCT116 (colon), and A549 (lung), along with a non-cancerous cell line like VERO for selectivity assessment.[11]

  • Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

  • Compound Incubation: Treat the cells with a range of concentrations of 1-(1-methylbutyl)-1H-pyrazol-5-amine and 5-Fluorouracil (positive control) for 72 hours.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Diagram 1: In Vitro Experimental Workflow

G cluster_0 In Vitro Anti-inflammatory Assay cluster_1 In Vitro Antiproliferative Assay a1 RAW 264.7 Cell Culture a2 LPS Stimulation a1->a2 a3 Compound Treatment a2->a3 a4 PGE₂ Quantification (ELISA) a3->a4 a5 IC₅₀ Determination a4->a5 b1 Cancer Cell Line Culture b2 Compound Treatment b1->b2 b3 MTT Assay b2->b3 b4 IC₅₀ Determination b3->b4

Caption: Workflow for in vitro anti-inflammatory and antiproliferative screening.

Section 3: In Vivo Validation and Pharmacokinetic Profiling

Following promising in vitro results, the next logical step is to assess the efficacy and pharmacokinetic profile of 1-(1-methylbutyl)-1H-pyrazol-5-amine in a relevant animal model.

Experimental Protocol: In Vivo Anti-inflammatory Efficacy

Objective: To evaluate the anti-inflammatory effects of 1-(1-methylbutyl)-1H-pyrazol-5-amine in a murine model of inflammation.

Methodology: Carrageenan-Induced Paw Edema Model

  • Animal Model: Use male Swiss albino mice (20-25 g).

  • Grouping: Divide the animals into groups: vehicle control, positive control (Celecoxib, e.g., 10 mg/kg), and test groups receiving different doses of 1-(1-methylbutyl)-1H-pyrazol-5-amine (e.g., 10, 30, 100 mg/kg).

  • Compound Administration: Administer the compounds orally (p.o.) 1 hour before the induction of inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control.

Experimental Protocol: Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of 1-(1-methylbutyl)-1H-pyrazol-5-amine in rodents.

Methodology: Single-Dose PK Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.

  • Dosing: Administer a single oral dose of 1-(1-methylbutyl)-1H-pyrazol-5-amine (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation and Analysis: Centrifuge the blood to obtain plasma. Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).

Section 4: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a mathematical model that links our in vitro findings to the in vivo observations.[7][14] A successful IVIVC can predict the in vivo performance of a drug based on its in vitro characteristics.[6]

Diagram 2: IVIVC Development Framework

G in_vitro In Vitro Data (e.g., Dissolution Profile) correlation Mathematical Modeling (Correlation) in_vitro->correlation in_vivo In Vivo Data (e.g., Plasma Concentration) deconvolution Deconvolution (In Vivo Absorption Profile) in_vivo->deconvolution deconvolution->correlation prediction Predictive Model (IVIVC) correlation->prediction

Caption: A simplified workflow for developing an IVIVC model.

Methodology for IVIVC Development:

  • In Vitro Dissolution Studies: Develop a dissolution method for a formulated version of 1-(1-methylbutyl)-1H-pyrazol-5-amine. Test different formulations with varying release rates (e.g., fast, medium, slow).

  • In Vivo Bioavailability Studies: Conduct in vivo studies in a suitable animal model (or humans, in later stages) for each formulation to obtain plasma concentration-time profiles.

  • Data Analysis and Modeling:

    • Deconvolution: Use the in vivo plasma concentration data to calculate the in vivo absorption profile.

    • Correlation: Plot the in vitro dissolution data against the in vivo absorption data. Establish a mathematical relationship (e.g., linear regression) between the two.

  • Model Validation: Evaluate the predictability of the model by comparing the predicted in vivo profiles with the actual observed profiles.

Table 2: Hypothetical In Vitro vs. In Vivo Correlation Data

FormulationIn Vitro Release at 2h (%)In Vivo Absorption at 2h (%)
Formulation A (Fast Release) 8582
Formulation B (Medium Release) 6258
Formulation C (Slow Release) 3531

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of 1-(1-methylbutyl)-1H-pyrazol-5-amine. By systematically progressing from in vitro screening to in vivo efficacy and pharmacokinetic studies, researchers can build a robust data package. The culmination of this effort in the establishment of a predictive IVIVC model is paramount for informed decision-making in the drug development process. While the specific biological activities of this compound remain to be experimentally determined, the methodologies outlined herein offer a clear and validated path to unlocking its potential therapeutic value. The pyrazole scaffold continues to be a fertile ground for the discovery of novel medicines, and a systematic approach, as detailed in this guide, is essential for translating chemical novelty into clinical reality.[15]

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available from: [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. Available from: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available from: [Link]

  • Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. PubMed. Available from: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC - PubMed Central. Available from: [Link]

  • In Vitro-In Vivo Correlations General principles and methodologies, regulatory aspects and applications (Part 1) | Request PDF. ResearchGate. Available from: [Link]

  • In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Methodologies

For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of modern molecular design. Its prevalence in blockbuster drugs and advanced materials underscores the cri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of modern molecular design. Its prevalence in blockbuster drugs and advanced materials underscores the critical need for efficient and versatile synthetic strategies. This guide provides an in-depth, comparative analysis of the most prominent methodologies for pyrazole synthesis, moving beyond mere procedural lists to offer insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

The Enduring Importance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and structural versatility have made them privileged scaffolds in medicinal chemistry, with applications ranging from anti-inflammatory and analgesic agents to anticancer and antiviral therapies.[1][2][3][4] The pyrazole core is a key structural motif in numerous blockbuster drugs, highlighting its significance in pharmaceutical development.[5][6] This widespread utility has driven the continuous evolution of synthetic methods to access diverse and highly functionalized pyrazole derivatives.

Classical Approaches: The Foundation of Pyrazole Synthesis

The traditional methods for pyrazole synthesis have remained relevant for their simplicity and broad applicability. These foundational reactions provide a robust entry point into pyrazole chemistry.

The Knorr Pyrazole Synthesis: A Timeless Condensation

First reported by Ludwig Knorr in 1883, this method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6][7][8] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][9]

The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine.[9] The initial attack forms a hemiaminal, which then dehydrates to a hydrazone. The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic intermediate that aromatizes upon loss of a second molecule of water. A significant consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyls, which can lead to a mixture of regioisomers.[5][7]

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dicarbonyl 1,3-Dicarbonyl Compound mix Mix Reactants in Solvent (e.g., Ethanol, Acetic Acid) dicarbonyl->mix hydrazine Hydrazine Derivative hydrazine->mix heat Heat under Reflux mix->heat cool Cool Reaction Mixture heat->cool precipitate Precipitate Product (e.g., add water) cool->precipitate filter Filter and Wash Solid precipitate->filter purify Recrystallize or Column Chromatography filter->purify final_product final_product purify->final_product Pure Pyrazole

Caption: A generalized workflow for the Knorr pyrazole synthesis.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-pentanedione (acetylacetone, 1.0 g, 10 mmol) in ethanol (20 mL).

  • Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol).

  • Reaction: Add a few drops of glacial acetic acid as a catalyst and heat the mixture to reflux for 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3,5-dimethylpyrazole.[8]

The Paal-Knorr Synthesis: A Variation on a Theme

Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a broader method for synthesizing five-membered heterocycles. In the context of pyrazoles, it is often used interchangeably with the Knorr synthesis, involving the reaction of a 1,4-dicarbonyl compound with a hydrazine to form a dihydropyrazole, which can then be oxidized to the corresponding pyrazole. However, for pyrazole synthesis specifically, the use of 1,3-dicarbonyls is the direct and more common approach. The Paal-Knorr reaction is more distinct in the synthesis of pyrroles from 1,4-dicarbonyls and amines.[10][11]

Modern Methodologies: Expanding the Synthetic Toolbox

While classical methods are reliable, modern drug discovery often demands more complex and highly substituted pyrazoles. This has led to the development of more sophisticated and versatile synthetic strategies.

[3+2] Cycloaddition Reactions: A Powerful Ring-Forming Strategy

[3+2] Cycloaddition reactions, particularly those involving 1,3-dipoles, are a highly efficient method for constructing the pyrazole ring with excellent control over regioselectivity.[12] A common approach involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or an alkyne equivalent.[12]

The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the three atoms of the dipole react with two atoms of the dipolarophile to form a five-membered ring. The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the dipole and the dipolarophile. The use of alkyne surrogates, such as vinyl bromides, can provide access to highly substituted pyrazoles through a cycloaddition-elimination sequence.[12]

Reaction Mechanism: [3+2] Cycloaddition for Pyrazole Synthesis

Cycloaddition_Mechanism cluster_reactants Reactants cluster_reaction Cycloaddition cluster_product Product Formation dipole Nitrile Imine (1,3-Dipole) transition_state Concerted [3+2] Transition State dipole->transition_state dipolarophile Alkyne or Alkyne Equivalent dipolarophile->transition_state intermediate Pyrazoline Intermediate (if alkyne equivalent is used) transition_state->intermediate forms aromatization Aromatization (e.g., elimination of HBr) intermediate->aromatization undergoes pyrazole Substituted Pyrazole aromatization->pyrazole

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Spectroscopic Data for Novel Pyrazole Derivatives

For: Researchers, scientists, and drug development professionals. The Imperative of Cross-Validation in Pyrazole Drug Discovery The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

The Imperative of Cross-Validation in Pyrazole Drug Discovery

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs, including anti-inflammatory agents like Celecoxib and oncology therapeutics.[1][2][3] The pharmacological activity of these derivatives is exquisitely sensitive to their molecular architecture.[4] Consequently, unambiguous structural elucidation is not merely a procedural step but the foundation upon which all subsequent biological and clinical data rests.

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique can definitively prove the structure of a novel compound. True confidence is achieved by weaving together the distinct insights provided by several spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For pyrazole derivatives, ¹H and ¹³C NMR, often supplemented by 2D techniques, are indispensable.

Expertise & Experience: The "Why" Behind the Protocol The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for pyrazoles as its hydrogen-bond accepting nature can slow down the exchange of the acidic N-H proton, making it more likely to be observed in the ¹H spectrum.[6] In contrast, rapid proton exchange in solvents like CDCl₃ can lead to signal broadening or even disappearance, complicating interpretation.[7] Annular tautomerism, where the N-H proton shifts between the two nitrogen atoms, can average the signals for the C3 and C5 positions.[7] Running the experiment at a lower temperature can sometimes "freeze out" these individual tautomers, allowing for their distinct characterization.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition (¹H NMR): Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shift (δ, in ppm), signal integration (area under the peak), and multiplicity (splitting pattern).

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. This provides the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (if necessary): If the structure is complex or ambiguous, acquire 2D NMR spectra.

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry provides the two most fundamental pieces of information for a new compound: its molecular weight and, with high-resolution instruments, its exact elemental composition.

Expertise & Experience: The "Why" Behind the Protocol Low-resolution MS gives a nominal mass, which can be ambiguous. High-Resolution Mass Spectrometry (HRMS) , often using Time-of-Flight (TOF) or Orbitrap analyzers, is non-negotiable for novel compounds. It provides a mass measurement with enough accuracy (typically to four decimal places) to determine a unique molecular formula. This is the first and most critical validation checkpoint; if the molecular formula from HRMS does not match the proposed structure, the hypothesis is incorrect. The fragmentation pattern observed in the mass spectrum can also provide valuable structural clues that must be consistent with the proposed structure.[8][9]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Choose an appropriate soft ionization technique to minimize fragmentation and maximize the observation of the molecular ion ([M]⁺, [M+H]⁺, or [M-H]⁻). Electrospray Ionization (ESI) is common for polar, non-volatile molecules typical in drug discovery.

  • Data Acquisition: Acquire the spectrum on a high-resolution mass spectrometer.

  • Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula of the proposed structure. The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. It acts as a quick check to ensure the expected chemical bonds are present in the synthesized molecule.

Expertise & Experience: The "Why" Behind the Protocol For pyrazole derivatives, specific vibrational bands are highly diagnostic. A broad peak in the 3100-3300 cm⁻¹ region is often indicative of an N-H stretch, while the absence of a strong C=O stretch (around 1650-1750 cm⁻¹) can confirm that a starting material carboxylic acid has been fully consumed.[6][10] The C=N stretching vibration within the pyrazole ring often appears in the 1460-1620 cm⁻¹ region.[11] These "fingerprint" vibrations provide orthogonal validation to the structural fragments deduced from NMR.

Protocol: FT-IR Analysis

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the dry, solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the proposed structure.

UV-Visible (UV-Vis) Spectroscopy: The Electronic Signature

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of π-conjugation.

Expertise & Experience: The "Why" Behind the Protocol While not as structurally detailed as other methods, UV-Vis is a valuable confirmatory tool. The position of the maximum absorbance (λ_max) is characteristic of the chromophore.[11] For a series of related pyrazole derivatives, systematic shifts in λ_max can be correlated with changes in substituents on the aromatic rings, providing another layer of evidence that the intended chemical modification has occurred.[12][13]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a very dilute, known concentration of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Data Acquisition: Record the absorbance spectrum over a range (e.g., 200-400 nm) using a matched pair of cuvettes (one for the sample, one for the solvent blank).

  • Data Analysis: Identify the λ_max value(s) and, if a known concentration was used, calculate the molar absorptivity (ε).

The Cross-Validation Workflow: A Self-Validating System

The true power of this approach lies in the systematic integration of data. Discrepancies at any stage must be resolved before proceeding, making the workflow inherently self-correcting.

CrossValidationWorkflow cluster_synthesis Synthesis & Hypothesis cluster_validation Spectroscopic Cross-Validation cluster_conclusion Conclusion Hypothesis Proposed Structure (from Synthetic Route) MS Step 1: HRMS - Determine Molecular Formula - Check Molecular Weight Hypothesis->MS FTIR Step 2: FT-IR - Identify Functional Groups (N-H, C=O, etc.) MS->FTIR NMR Step 3: NMR (1D & 2D) - Map C-H Framework - Establish Connectivity FTIR->NMR UV Step 4: UV-Vis - Confirm Conjugated System - Compare with Analogs NMR->UV Correlate Step 5: Data Correlation - Do all data sets agree? - Is every signal accounted for? UV->Correlate Confirm Structure Validated Correlate->Confirm Yes Revise Discrepancy Found (Revise Hypothesis) Correlate->Revise No Revise->Hypothesis

Caption: The Spectroscopic Cross-Validation Workflow.

Data Presentation: A Comparative Guide

Clear, concise data presentation is crucial for publications and regulatory submissions.[14] A summary table that directly compares expected and observed data is highly effective.

Table 1: Spectroscopic Data Cross-Validation for a Hypothetical Derivative: 5-amino-1-phenyl-1H-pyrazole-4-carboxamide

Technique Expected Data (Based on Proposed Structure) Observed Data Interpretation & Cross-Correlation
HRMS (ESI+) Formula: C₁₀H₁₀N₄OCalc. Mass [M+H]⁺: 203.0927Found Mass [M+H]⁺: 203.0931Match. Mass error of 2.0 ppm confirms the elemental composition.
FT-IR (ATR) N-H stretches (amine & amide)C=O stretch (amide)Aromatic C-H & C=C3450, 3330 cm⁻¹ (N-H)1660 cm⁻¹ (C=O)3050, 1595 cm⁻¹Match. Presence of all key functional groups is confirmed, consistent with the amide and amine moieties.
¹H NMR ~10 protons totalSignals for Ph-H, pyrazole-H, NH₂Signal for CONH₂7.2-7.8 ppm (m, 5H, Ph)7.9 ppm (s, 1H, pyrazole C3-H)5.8 ppm (s, 2H, NH₂)7.1 ppm (br s, 2H, CONH₂)Match. Signal count, integration, and chemical shifts align with the proposed structure.
¹³C NMR 10 unique carbon signalsC=O signal >160 ppmSignals for aromatic/heteroaromatic C165.1 (C=O)152.4, 139.8, 138.5, 129.2, 124.7, 119.9, 98.6Match. The number of signals confirms the carbon backbone. The downfield signal at 165.1 ppm is consistent with the amide carbonyl identified by FT-IR.
UV-Vis Absorbance due to conjugated phenyl-pyrazole systemλ_max = 265 nmMatch. The absorbance is consistent with the expected electronic structure of the chromophore.

Conclusion: From Data Points to Definitive Proof

The structural validation of a novel pyrazole derivative is a process of building a logical, evidence-based argument. By systematically acquiring and cross-correlating data from NMR, MS, FT-IR, and UV-Vis spectroscopy, researchers can eliminate ambiguity and establish a definitive structure. This rigorous, self-validating workflow is not an obstacle but an essential component of high-impact research, ensuring that the foundational chemical data is robust, reliable, and ready for translation into groundbreaking drug development programs.

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Comparative

A Researcher's Guide to Characterizing Pyrazole-Based Small Molecules: Target Specificity and Off-Target Effects

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved therapeutics.[1][2] Its versatility allows for a diverse range of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved therapeutics.[1][2] Its versatility allows for a diverse range of biological activities, from anti-inflammatory to anticancer effects.[3] However, the journey from a promising pyrazole-based compound to a clinically viable drug is paved with rigorous characterization of its molecular interactions. A thorough understanding of a molecule's target specificity and potential off-target effects is paramount to predicting its efficacy and safety profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the target engagement and selectivity of novel pyrazole-containing compounds, exemplified by the hypothetical molecule 1-(1-methylbutyl)-1H-pyrazol-5-amine. While specific public data on this exact molecule is limited, the principles and methodologies outlined herein are broadly applicable to the wider class of pyrazole derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a variety of approved drugs.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[1] Notable examples of pyrazole-containing drugs include:

  • Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[1]

  • Ruxolitinib (Jakafi®): A Janus kinase (JAK) 1 and 2 inhibitor for the treatment of myelofibrosis and polycythemia vera.[4]

  • Encorafenib (Braftovi®): A BRAF kinase inhibitor used in combination therapies for certain types of melanoma and colorectal cancer.

The prevalence of pyrazole derivatives as kinase inhibitors highlights a common challenge: achieving selectivity within a large and structurally related protein family.[3][5] Kinases share a conserved ATP-binding pocket, making off-target inhibition a significant hurdle in drug development. Therefore, a systematic and multi-pronged approach is essential to confidently identify the intended target and any unintended interactions.

Deconvoluting the Target: A Multi-Faceted Approach

Identifying the specific cellular target of a novel compound is a critical first step. The following experimental workflows provide orthogonal methods to build a strong case for target engagement.

Workflow for Target Identification

workflow1 start Novel Pyrazole Compound affinity_purification Affinity Purification-Mass Spectrometry (AP-MS) start->affinity_purification cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa target_hypothesis Generate Target Hypothesis affinity_purification->target_hypothesis cetsa->target_hypothesis validation Target Validation (e.g., enzymatic assays, knockdown) target_hypothesis->validation confirmed_target Confirmed Biological Target validation->confirmed_target

Caption: A general workflow for identifying the biological target of a novel compound.

Affinity Purification-Mass Spectrometry (AP-MS)

Scientific Rationale: This technique, often considered the gold standard for target identification, relies on the principle of "guilty by association."[6] The small molecule of interest (the "bait") is immobilized on a solid support and used to "fish" for its binding partners from a complex protein mixture, such as a cell lysate. The captured proteins are then identified by mass spectrometry.

Experimental Protocol: Small Molecule Affinity Purification [7][8]

  • Probe Synthesis: Synthesize an analog of 1-(1-methylbutyl)-1H-pyrazol-5-amine that incorporates a linker and an affinity tag (e.g., biotin) at a position determined by structure-activity relationship (SAR) studies to minimally impact its biological activity. A control molecule, structurally similar but inactive, should also be synthesized.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

  • Cell Lysate Preparation: Culture and harvest cells relevant to the compound's observed phenotype. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Affinity Enrichment: Incubate the immobilized probe with the cell lysate to allow for binding. The control beads (with the inactive compound or no compound) are treated in parallel to identify non-specific binders.

  • Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. A common method is competitive elution with an excess of the non-biotinylated active compound.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform in-gel digestion of the protein bands with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: Identify proteins that are significantly enriched in the active compound pulldown compared to the control pulldowns. These are your primary target candidates.

Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[9] By heating intact cells or cell lysates treated with the compound and then quantifying the amount of soluble protein at different temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Protocol: Western Blot-Based CETSA [9]

  • Cell Treatment: Treat cultured cells with either vehicle control or a saturating concentration of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the abundance of the putative target protein (identified from AP-MS) in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the band intensity of the target protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Profiling Off-Target Effects: Ensuring Selectivity

Once a primary target is confirmed, the focus shifts to understanding the compound's selectivity. For pyrazole-based kinase inhibitors, this is particularly crucial.

Workflow for Off-Target Profiling

workflow2 start Compound with Confirmed Target kinome_scan Kinome-Wide Profiling start->kinome_scan cell_panel Cell Line Panel Cytotoxicity Screen start->cell_panel off_target_hypothesis Identify Potential Off-Targets kinome_scan->off_target_hypothesis cell_panel->off_target_hypothesis secondary_assays Secondary Confirmatory Assays (e.g., IC50 determination) off_target_hypothesis->secondary_assays sar Structure-Activity Relationship (SAR) Studies secondary_assays->sar optimized_compound Optimized Compound with Improved Selectivity sar->optimized_compound

Caption: A workflow for assessing the off-target effects of a compound.

Kinome-Wide Selectivity Profiling

Scientific Rationale: To assess the selectivity of a potential kinase inhibitor, it is essential to screen it against a broad panel of kinases. Several commercial services offer kinome-wide profiling, typically using radiometric or fluorescence-based assays.[10] This provides a quantitative measure of the compound's inhibitory activity against hundreds of kinases, revealing its selectivity profile.

Data Presentation: Kinome Scan Results

The results of a kinome scan are often presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM). This allows for a broad overview of the compound's selectivity.

Kinase TargetFamily% Inhibition at 1 µM
Target Kinase (e.g., JAK2) Tyrosine Kinase 98%
Off-Target 1 (e.g., JAK3)Tyrosine Kinase75%
Off-Target 2 (e.g., LRRK2)Tyrosine Kinase45%
Off-Target 3 (e.g., CDK2)CMGC15%
... (hundreds of other kinases)...<10%

Hypothetical data for illustrative purposes.

This initial screen identifies potential off-targets that warrant further investigation. Follow-up studies should determine the IC50 values for the primary target and any significant off-targets to quantify the selectivity window.

Comparative Analysis: Potency and Selectivity

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity (Off-Target 1 / Target)
1-(1-methylbutyl)-1H-pyrazol-5-amine 10150>100015-fold
Ruxolitinib (Reference)[4]3430 (JAK3)-143-fold
Pyrazole Derivative B501005002-fold

Hypothetical data for illustrative purposes.

This comparative table allows for an objective assessment of the novel compound's performance against a known drug and other analogs.

Cellular Cytotoxicity Profiling

Scientific Rationale: Assessing the cytotoxic effects of a compound across a panel of diverse cancer cell lines can provide insights into its mechanism of action and potential off-target effects. A compound that shows potent cytotoxicity in cell lines where the primary target is not a known driver of proliferation may indicate the presence of significant off-target activities.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed various cell lines in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(1-methylbutyl)-1H-pyrazol-5-amine for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each cell line.

Structure-Activity Relationship (SAR) for Enhanced Specificity

The data gathered from target identification and off-target profiling feeds into the crucial process of SAR studies. By systematically modifying the chemical structure of the lead compound and re-evaluating its activity and selectivity, medicinal chemists can design new analogs with improved properties. For pyrazole derivatives, modifications at different positions of the pyrazole ring and its substituents can significantly impact target potency and selectivity.[3][11]

Conclusion

The characterization of a novel pyrazole-based compound like 1-(1-methylbutyl)-1H-pyrazol-5-amine is a complex but essential process in drug discovery. A logical and multi-pronged approach, combining techniques such as AP-MS and CETSA for target identification, and kinome-wide screening and cellular assays for off-target profiling, is necessary to build a comprehensive understanding of the molecule's biological activity. The ultimate goal is to develop a compound with high on-target potency and a clean off-target profile, maximizing therapeutic benefit while minimizing potential adverse effects. This guide provides a robust framework for researchers to navigate this critical path, ensuring scientific integrity and fostering the development of the next generation of pyrazole-based medicines.

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Validation

A Strategic Guide to the Preclinical Benchmarking of 1-(1-methylbutyl)-1H-pyrazol-5-amine

For researchers, scientists, and drug development professionals, the evaluation of a novel chemical entity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the evaluation of a novel chemical entity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for benchmarking the compound 1-(1-methylbutyl)-1H-pyrazol-5-amine. Drawing upon the extensive pharmacological precedent of the pyrazole scaffold, we will outline a rigorous, multi-tiered approach to elucidate its biological activity profile in comparison to established reference compounds. This document serves as a strategic manual, detailing not just the "what" and "how," but the fundamental "why" behind each experimental choice, ensuring a robust and insightful evaluation.

The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] The specific substitution pattern of 1-(1-methylbutyl)-1H-pyrazol-5-amine suggests potential interactions with various biological targets, making a systematic comparative analysis essential to uncover its therapeutic potential.

I. Rationale for Benchmarking: The Promise of the Pyrazole Scaffold

The pyrazole ring system is a privileged structure in medicinal chemistry, renowned for its metabolic stability and ability to engage in various biological interactions.[1] A vast body of literature demonstrates that pyrazole derivatives exhibit a remarkable range of pharmacological activities.[1][2] This inherent biological diversity of the pyrazole core provides a strong rationale for the comprehensive benchmarking of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Key Therapeutic Areas for Investigation:
  • Anti-inflammatory Activity: Many pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, function by inhibiting cyclooxygenase (COX) enzymes.[1] The structural motifs within 1-(1-methylbutyl)-1H-pyrazol-5-amine warrant an investigation into its potential as a COX inhibitor.

  • Anticancer Activity: A significant number of pyrazole derivatives have been developed as anticancer agents, primarily targeting protein kinases. The aminopyrazole moiety, in particular, is a common feature in kinase inhibitors.[3]

  • Neuroprotective and Anti-neuroinflammatory Activity: Emerging research has highlighted the potential of pyrazole derivatives in mitigating neuroinflammation, a key pathological feature of many neurodegenerative diseases.[4][5] The lipophilic 1-methylbutyl group on the target compound may enhance its ability to cross the blood-brain barrier, making this a promising area of investigation.

  • Antimicrobial Activity: The pyrazole scaffold has also been explored for its antimicrobial properties, with some derivatives showing potent activity against various bacterial and fungal strains.[6][7]

II. Selection of Reference Compounds for Comparative Analysis

A meaningful benchmark requires comparison against well-characterized compounds. The following reference compounds are selected based on their established mechanisms of action within the key therapeutic areas identified above.

Reference CompoundTherapeutic AreaMechanism of Action
Celecoxib Anti-inflammatorySelective COX-2 Inhibitor
Staurosporine AnticancerBroad-spectrum Kinase Inhibitor
Donepezil NeuroprotectionAcetylcholinesterase Inhibitor
Tebuconazole AntifungalSterol Demethylation Inhibitor
Allicin AntimicrobialBroad-spectrum antimicrobial

III. Experimental Workflows and Protocols

The following section details the step-by-step methodologies for the proposed benchmarking assays. The choice of these assays is predicated on providing a comprehensive initial screen of the compound's potential activities.

A. Anti-inflammatory Activity: COX-2 Inhibition Assay

The rationale for this assay is to determine if 1-(1-methylbutyl)-1H-pyrazol-5-amine exhibits anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, a hallmark of modern NSAIDs.

Experimental Workflow:

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent Preparation: - Test Compound Dilutions - Celecoxib (Positive Control) - COX-2 Enzyme - Arachidonic Acid (Substrate) incubation Incubation: Test compound/control with COX-2 enzyme reagent_prep->incubation Add to 96-well plate reaction Initiate Reaction: Add Arachidonic Acid incubation->reaction termination Terminate Reaction reaction->termination detection Fluorometric Detection of Prostaglandin G2 termination->detection analysis Data Analysis: Calculate % Inhibition and IC50 Value detection->analysis

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Reagent Preparation:

    • Prepare a stock solution of 1-(1-methylbutyl)-1H-pyrazol-5-amine in DMSO. Create a serial dilution series to determine the IC50 value.

    • Prepare a similar dilution series for Celecoxib as a positive control.

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

    • Prepare the arachidonic acid substrate solution.

  • Assay Plate Setup:

    • To a 96-well plate, add the assay buffer, COX probe, and COX cofactor to all wells.

    • Add the test compound dilutions and Celecoxib to their respective wells.

    • Add the reconstituted COX-2 enzyme to all wells except the no-enzyme control.

  • Incubation and Reaction Initiation:

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Detection:

    • Immediately begin reading the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the slope of the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each concentration of the test compound and Celecoxib relative to the enzyme-only control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Anticancer Activity: Kinase Inhibition and Cytotoxicity Assays

Given the prevalence of pyrazole-based kinase inhibitors in oncology, it is crucial to assess the potential of 1-(1-methylbutyl)-1H-pyrazol-5-amine in this area. A broad-spectrum kinase inhibition assay will be followed by a cytotoxicity assay against a panel of cancer cell lines.

Experimental Workflow:

Anticancer_Assay_Workflow cluster_kinase Kinase Inhibition Assay cluster_cyto Cytotoxicity Assay kinase_assay Kinase Panel Screening: (e.g., ADP-Glo™ Assay) Test against a panel of kinases kinase_analysis Determine % Inhibition and IC50 for active kinases kinase_assay->kinase_analysis cell_culture Cell Culture: Panel of cancer cell lines (e.g., HeLa, MCF-7) treatment Treatment: Incubate cells with serial dilutions of test compound cell_culture->treatment mtt_assay MTT Assay: Measure cell viability treatment->mtt_assay cyto_analysis Calculate IC50 values mtt_assay->cyto_analysis start Start start->kinase_assay start->cell_culture

Caption: Workflow for anticancer activity screening.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

  • Reagent Preparation: Prepare serial dilutions of 1-(1-methylbutyl)-1H-pyrazol-5-amine and Staurosporine (positive control) in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate/ATP mixture, and the test compound or control.

    • Incubate at 30°C for 30 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 values for any kinases that are significantly inhibited.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(1-methylbutyl)-1H-pyrazol-5-amine and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

C. Neuroprotective Activity: Anti-neuroinflammatory and Acetylcholinesterase Inhibition Assays

To explore the neuroprotective potential, we propose a two-pronged approach: assessing the compound's ability to suppress microglial activation and its potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Experimental Workflow:

Neuroprotective_Workflow cluster_neuroinflam Anti-neuroinflammatory Assay cluster_ache AChE Inhibition Assay microglia_culture Microglia Cell Culture (BV-2) lps_stimulation LPS Stimulation & Compound Treatment microglia_culture->lps_stimulation no_measurement Nitric Oxide (NO) Measurement (Griess Assay) lps_stimulation->no_measurement cytokine_analysis Cytokine Analysis (ELISA) (TNF-α, IL-6) lps_stimulation->cytokine_analysis ache_assay Ellman's Method: - AChE Enzyme - Acetylthiocholine (Substrate) - DTNB colorimetric_reading Colorimetric Reading (412 nm) ache_assay->colorimetric_reading ache_analysis Calculate % Inhibition and IC50 colorimetric_reading->ache_analysis start Start start->microglia_culture start->ache_assay

Caption: Workflow for neuroprotective activity assessment.

Protocol: Anti-neuroinflammatory Assay in BV-2 Microglia

  • Cell Culture: Culture BV-2 microglial cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of 1-(1-methylbutyl)-1H-pyrazol-5-amine for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay): After 24 hours, collect the cell supernatant and measure the nitric oxide production using the Griess reagent.

  • Cytokine Analysis (ELISA): Use the cell supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

  • Data Analysis: Determine the concentration-dependent reduction in NO and cytokine production to assess the anti-neuroinflammatory activity.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and serial dilutions of 1-(1-methylbutyl)-1H-pyrazol-5-amine and Donepezil (positive control).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB, and the test compound or control.

    • Add the AChE enzyme and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the acetylthiocholine substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes.

  • Data Analysis: Calculate the rate of reaction and the percent inhibition for each concentration. Determine the IC50 value by plotting percent inhibition against the log of inhibitor concentration.[8][9]

IV. Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison between 1-(1-methylbutyl)-1H-pyrazol-5-amine and the reference compounds.

Table 1: Comparative Anti-inflammatory Activity

CompoundCOX-2 IC50 (µM)
1-(1-methylbutyl)-1H-pyrazol-5-amineTo be determined
CelecoxibKnown Value

Table 2: Comparative Anticancer Activity

CompoundKinase Inhibition (IC50, µM)Cytotoxicity (IC50, µM)
Target Kinase 1 Target Kinase 2
1-(1-methylbutyl)-1H-pyrazol-5-amineTo be determinedTo be determined
StaurosporineKnown ValueKnown Value

Table 3: Comparative Neuroprotective Activity

CompoundAnti-neuroinflammatory (IC50, µM)AChE Inhibition (IC50, µM)
NO Inhibition TNF-α Inhibition
1-(1-methylbutyl)-1H-pyrazol-5-amineTo be determinedTo be determined
DonepezilN/AN/A

V. Conclusion and Future Directions

This guide provides a foundational strategy for the initial benchmarking of 1-(1-methylbutyl)-1H-pyrazol-5-amine. The proposed assays will generate a preliminary profile of its biological activity, enabling a data-driven decision on its potential for further development. Positive results in any of these areas would warrant more in-depth mechanistic studies, in vivo efficacy models, and a comprehensive safety and toxicology evaluation. The structure-activity relationship (SAR) of 1-alkyl-1H-pyrazol-5-amines is an area of active research, and the data generated from these studies will contribute valuable insights into this chemical space.[10][11]

VI. References

  • Feng, M., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.

  • ChemBK. (2024). 1H-pyrazol-5-amine, 1-(1-methylbutyl)-. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873.

  • American Elements. (n.d.). 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Feng, M., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.

  • Becerra-Figueroa, D., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1395.

  • Gümüş, M., et al. (2023). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega, 8(30), 27288–27300.

  • Więckowska, A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648.

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820.

  • Spangenberg, E., et al. (2022). Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy. Frontiers in Neuroscience, 16, 881682.

  • Ali, A., et al. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Drug and Chemical Toxicology, 46(6), 1339-1350.

  • Gümüş, M., et al. (2024). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega, 9(29), 31690–31702.

  • Fernandez-Arjona, M., et al. (2022). Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evaluation. Frontiers in Immunology, 13, 986930.

  • PubChem. (n.d.). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-8324176-B2. Retrieved from [Link]

  • Nayak, S. P. R., et al. (2025). Structures of pyrazole derivatives with anti-inflammatory activity. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • El-Sayed, M. A. A., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13.

  • Sanna, M., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(13), 5099.

  • El-Sayed, M. A. A., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13.

  • Kumar, R., et al. (2015). A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research, 6(12), 1000-1011.

  • Becerra, D., et al. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank.

  • Kanyonyo, M. R., et al. (2001). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 44(16), 2511–2524.

  • ResearchGate. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS?. Retrieved from [Link]

  • Gümüş, M., et al. (2024). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega, 9(29), 31690–31702.

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11219–11237.

  • Kumar, C. S. A., et al. (2021). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)- 4,5-dihydro-3-methyl-N-aryl-1H-pyrazol-5-amines and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles. Cogent Chemistry, 7(1), 1957245.

  • Assay Genie. (2025). The Brain's Sentinels: How Microglia Shape Neuroinflammation in Disease.

  • Aday, B. O., et al. (2020). Development of pyrazole derivatives in the management of inflammation. Future Medicinal Chemistry, 12(21), 1947–1965.

  • Kumar, A., et al. (2022). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. Current Organic Synthesis, 19(6), 660-672.

  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-(1-methylbutyl)-1H-pyrazol-5-amine

This document provides a detailed protocol for the safe handling and disposal of 1-(1-methylbutyl)-1H-pyrazol-5-amine. As a specialized heterocyclic amine, this compound requires careful management to ensure personnel sa...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(1-methylbutyl)-1H-pyrazol-5-amine. As a specialized heterocyclic amine, this compound requires careful management to ensure personnel safety and environmental compliance. The procedures outlined below are synthesized from established safety protocols for structurally related pyrazole and amine compounds, providing a robust framework for researchers and laboratory managers.

The core principle of this guide is risk mitigation through informed action. We will not only detail the necessary steps but also explain the scientific rationale behind them, empowering your team to handle this and similar research chemicals with confidence and precision.

Hazard Identification and Risk Assessment

  • Pyrazole Moiety : The pyrazole ring is a common scaffold in pharmacologically active compounds. According to the European Chemicals Agency (ECHA), the parent compound, pyrazole, is classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage and skin irritation.[1] Prolonged or repeated exposure may also lead to organ damage.[1]

  • Amine Functional Group : Amines are organic derivatives of ammonia and are generally basic.[2] This basicity can lead to corrosive or irritant effects on skin and mucous membranes. Aliphatic and cycloaliphatic amines, in particular, are known to be severe eye and skin irritants, with vapors that can irritate the respiratory tract.[3]

Based on these structural analogs, 1-(1-methylbutyl)-1H-pyrazol-5-amine should be handled as a hazardous substance with the assumed risks summarized in the table below.

Table 1: Anticipated Hazard Profile

Hazard Class Anticipated GHS Hazard Statements (Based on Analogs) Rationale
Acute Toxicity H302: Harmful if swallowedH312: Toxic in contact with skinH332: Harmful if inhaled Pyrazole and amine compounds often exhibit systemic toxicity.[1][4]
Skin Corrosion/Irritation H315: Causes skin irritation A common property of both pyrazoles and amines.[1][5][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation The basicity of the amine group and inherent properties of pyrazoles pose a significant risk to eye tissue.[1][5][6]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Volatile amines and related compounds can irritate the respiratory system.[5][6][7] |

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, establishing a barrier between the researcher and the hazard is critical. The selection of PPE is not merely a checklist item; it is a scientifically validated system of protection.

Table 2: Required Personal Protective Equipment

PPE Item Specification Justification
Hand Protection Nitrile or neoprene gloves, inspected before use. Provides chemical resistance. Proper glove removal technique must be used to avoid skin contact.[8]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash risk. Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] Protects against splashes and potential corrosive effects.[7]
Skin and Body Protection Chemically resistant lab coat. Wear appropriate protective clothing to prevent skin exposure.[7]

| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Ensures adequate ventilation and minimizes inhalation exposure.[5][8] If engineering controls are insufficient, a NIOSH/MSHA or EN 149 approved respirator may be necessary.[7] |

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must not enter the general waste stream or sanitary sewer system.[5][9] All waste must be managed through a licensed environmental disposal service.

Step 1: Waste Characterization and Segregation

Properly classifying the waste is a regulatory requirement and essential for safe disposal.

  • Classify as Hazardous Waste : Due to its anticipated irritant and toxic properties, all forms of 1-(1-methylbutyl)-1H-pyrazol-5-amine waste must be classified as hazardous chemical waste.[5]

  • Segregate Waste Streams : Maintain separate, clearly labeled waste containers for:

    • Pure/Concentrated Chemical : Unused or expired solid/liquid compound.

    • Contaminated Labware : Pipette tips, vials, and other disposable items with gross contamination.

    • Contaminated PPE : Gloves, bench paper, etc., with incidental contact.

  • Check for Incompatibilities : Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and acid chlorides, to prevent dangerous reactions.[7]

Step 2: Containment and Labeling
  • Select Appropriate Containers : Use chemically resistant, sealable containers (e.g., high-density polyethylene - HDPE) for liquid waste. For solid waste, use a securely sealed container.[8]

  • Label Containers Clearly : Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(1-methylbutyl)-1H-pyrazol-5-amine".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Final Disposal Procedure
  • Engage a Licensed Disposal Company : The primary and mandatory disposal route is through a certified hazardous waste disposal contractor.[10] These companies are equipped to handle and destroy chemical waste in compliance with all federal, state, and local regulations.[10][11]

  • Preferred Destruction Method - Incineration : The recommended disposal method for nitrogen-containing organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[10]

    • Causality : Incineration ensures complete destruction of the organic molecule. However, the combustion of nitrogen-containing compounds can produce toxic nitrogen oxides (NOx).[8][12] The required afterburners and scrubbers in a licensed facility are designed to neutralize these harmful emissions before they are released into the atmosphere.

Step 4: Decontamination
  • Work Surfaces : Clean all work surfaces where the compound was handled with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Reusable Equipment : Thoroughly clean any non-disposable equipment according to standard laboratory procedures for hazardous materials. Dispose of all cleaning materials (wipes, etc.) as contaminated solid waste.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing different waste streams containing 1-(1-methylbutyl)-1H-pyrazol-5-amine.

DisposalWorkflow Disposal Decision Workflow for 1-(1-methylbutyl)-1H-pyrazol-5-amine cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Disposal Path Waste Identify Waste Containing 1-(1-methylbutyl)-1H-pyrazol-5-amine Pure Pure/Concentrated Chemical Waste->Pure  Unused Reagent   Contaminated_Solid Contaminated Solids (PPE, Labware, Spill media) Waste->Contaminated_Solid  Used materials   Aqueous Dilute Aqueous Waste Waste->Aqueous  Aqueous solutions   Container_Pure Labelled Hazardous Chemical Waste Container (Solid or Liquid) Pure->Container_Pure Container_Solid Labelled Hazardous Solid Waste Container Contaminated_Solid->Container_Solid Prohibited PROHIBITED: NO DRAIN DISPOSAL Aqueous->Prohibited Disposal_Service Arrange Pickup by Licensed Waste Disposal Service (for Incineration) Container_Pure->Disposal_Service Container_Solid->Disposal_Service

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1-methylbutyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals As innovators in the dynamic fields of chemical research and drug development, your safety is paramount to pioneering discoveries. This guide provides a det...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As innovators in the dynamic fields of chemical research and drug development, your safety is paramount to pioneering discoveries. This guide provides a detailed protocol for the safe handling of 1-(1-methylbutyl)-1H-pyrazol-5-amine, a compound with significant potential in various research applications. While specific toxicological data for this novel compound may be limited, this document synthesizes established safety protocols for structurally related pyrazole and amine compounds to ensure a robust and cautious approach to its handling. Our commitment is to empower your research by providing comprehensive safety information that builds a foundation of trust and confidence in your experimental endeavors.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards associated with 1-(1-methylbutyl)-1H-pyrazol-5-amine is the critical first step in establishing a safe handling protocol. Based on the known hazards of analogous pyrazole and amine compounds, a conservative approach dictates that this chemical should be treated with a high degree of caution.

Anticipated Hazards:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and serious eye irritation.[1][2][3] Direct contact can lead to redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of dusts, mists, or vapors may cause irritation to the respiratory system.[4][5]

  • Dermal and Oral Toxicity: Some substituted pyrazoles are classified as harmful if swallowed or in contact with skin.[5]

  • Corrosivity: Certain related compounds exhibit corrosive properties, capable of causing severe skin burns and eye damage.[4]

Given the absence of specific data, it is prudent to assume that 1-(1-methylbutyl)-1H-pyrazol-5-amine may possess a combination of these hazardous properties.[6] Therefore, the selection of Personal Protective Equipment (PPE) must be comprehensive to mitigate these potential risks.

Personal Protective Equipment (PPE): Your Primary Defense

The appropriate selection and consistent use of PPE are non-negotiable when handling 1-(1-methylbutyl)-1H-pyrazol-5-amine.[7][8][9] The following table outlines the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shield.[4][10][11][12]Nitrile or neoprene gloves (double-gloving recommended).[8][13]Flame-resistant lab coat, long pants, and closed-toe shoes.[7][8]Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[4][13]
Conducting reactions and workups Chemical splash goggles and a face shield.[4][10][11][12]Nitrile or neoprene gloves (double-gloving recommended).[8][13]Flame-resistant lab coat, long pants, and closed-toe shoes.[7][8]Operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
Purification (e.g., chromatography) Chemical splash goggles and a face shield.[4][10][11][12]Nitrile or neoprene gloves (double-gloving recommended).[8][13]Flame-resistant lab coat, long pants, and closed-toe shoes.[7][8]Work within a well-ventilated area, preferably a chemical fume hood, especially when dealing with volatile solvents.
Handling waste and cleaning spills Chemical splash goggles and a face shield.[4][10][11][12]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or coveralls over a lab coat, and chemical-resistant boots.[13]A NIOSH-approved respirator with appropriate cartridges is mandatory.[13][14]

The Rationale Behind Our Recommendations:

  • Eye and Face Protection: The combination of chemical splash goggles and a face shield provides maximum protection against splashes and aerosols, safeguarding against potentially severe and irreversible eye damage.[4][11][12]

  • Hand Protection: Double-gloving with nitrile or neoprene gloves offers enhanced protection against accidental exposure. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.[8][10]

  • Body Protection: A flame-resistant lab coat, worn over personal clothing consisting of long pants and closed-toe shoes, protects the skin from splashes and spills.[7][8] For larger-scale operations or in the event of a spill, a chemical-resistant apron or coveralls provide an additional barrier.

  • Respiratory Protection: Engineering controls, such as a certified chemical fume hood, are the primary means of preventing inhalation exposure.[6] When such controls are not feasible or during emergency situations, a properly fitted NIOSH-approved respirator is essential.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing the risk of exposure. The following diagram illustrates the key steps for the safe handling of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_start Don PPE review_sds Review SDS/Safety Info prep_start->review_sds prep_materials Prepare Materials in Fume Hood review_sds->prep_materials weigh Weigh Compound prep_materials->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react quench Quench Reaction react->quench dispose Dispose of Waste Properly quench->dispose clean Clean Work Area dispose->clean decontaminate Decontaminate PPE clean->decontaminate doff Doff PPE decontaminate->doff wash Wash Hands Thoroughly doff->wash

Caption: A stepwise workflow for the safe handling of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Environmental Responsibility

All waste containing 1-(1-methylbutyl)-1H-pyrazol-5-amine must be handled as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE, in clearly labeled, sealed containers.

  • Disposal: Dispose of chemical waste through your institution's designated hazardous waste disposal program.[3][4] Do not dispose of it down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like 1-(1-methylbutyl)-1H-pyrazol-5-amine is not merely a set of procedures but a mindset that prioritizes safety at every step of the research process. By understanding the potential hazards, diligently using the correct PPE, adhering to safe operational workflows, and being prepared for emergencies, you can confidently advance your scientific inquiries while ensuring your well-being and that of your colleagues.

References

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  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Jetir.org. (n.d.). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

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